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Foundational

(R)-4-Aminodihydrofuran-2(3H)-one chemical properties

An In-depth Technical Guide to (R)-4-Aminodihydrofuran-2(3H)-one: Properties, Synthesis, and Applications Introduction: A Versatile Chiral Building Block (R)-4-Aminodihydrofuran-2(3H)-one, a chiral γ-butyrolactone deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (R)-4-Aminodihydrofuran-2(3H)-one: Properties, Synthesis, and Applications

Introduction: A Versatile Chiral Building Block

(R)-4-Aminodihydrofuran-2(3H)-one, a chiral γ-butyrolactone derivative, stands as a molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure combines a rigid five-membered lactone ring with a stereodefined amine at the C4 position. This unique arrangement makes it a constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The dysfunction of the GABA system is implicated in numerous neurological disorders, making analogs like (R)-4-aminodihydrofuran-2(3H)-one valuable starting points for the design of novel therapeutics.

As a bifunctional molecule, it serves as a powerful chiral building block, enabling the introduction of a specific stereocenter into more complex molecular architectures.[1] Its utility is underscored by the extensive development of structurally related compounds, such as (R)-4-propyldihydrofuran-2(3H)-one, a key intermediate in the synthesis of the third-generation antiepileptic drug, Brivaracetam.[2][3] This guide provides a comprehensive overview of the chemical properties, spectroscopic signature, synthetic strategies, and potential applications of this important chiral intermediate.

Physicochemical and Chiroptical Properties

While extensive experimental data for (R)-4-Aminodihydrofuran-2(3H)-one is not widely published, its fundamental properties can be established from its structure and data on analogous compounds. The compound is typically handled as a more stable salt, such as the hydrochloride or hydrobromide.

PropertyDataSource / CAS Number
Molecular Formula C₄H₇NO₂[4]
Molecular Weight 101.10 g/mol [4]
Appearance Expected to be a solid or oil at room temperature.Inferred
Solubility The free base is likely soluble in polar organic solvents. The salt forms (HCl, HBr) are expected to be soluble in water.[5][6]
CAS Number (Racemate) 16504-58-8[7]
CAS (S)-HCl Salt 117752-82-6[7]
CAS (Racemic) HBr Salt 104323-16-2[7]
Chiroptical Properties: The Signature of Chirality

A defining characteristic of an enantiomerically pure compound is its ability to rotate the plane of polarized light, a property measured by a polarimeter.[8] The specific rotation, [α], is a physical constant for a given chiral molecule under specified conditions (wavelength, temperature, solvent, concentration).[9]

Spectroscopic Characterization (Predicted)

The structural identity and purity of (R)-4-Aminodihydrofuran-2(3H)-one can be confirmed using standard spectroscopic techniques. The following are predicted spectra based on its chemical structure and data from similar furanone compounds.[11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative:

  • H4 (methine proton): A multiplet around 3.8-4.2 ppm, coupled to the protons on C3 and C5.

  • H5 (methylene protons): Two diastereotopic protons on the carbon adjacent to the ring oxygen, appearing as two separate multiplets (likely a doublet of doublets each) between 4.0-4.5 ppm due to geminal coupling and vicinal coupling to H4.

  • H3 (methylene protons): Two diastereotopic protons on the carbon alpha to the carbonyl, appearing as two distinct multiplets (likely a doublet of doublets each) between 2.5-3.0 ppm, coupled to each other (geminal coupling) and to H4 (vicinal coupling).

  • NH₂ (amine protons): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between 1.5-3.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display four distinct signals for the carbon backbone:

  • C2 (carbonyl): The lactone carbonyl carbon will be the most downfield signal, expected around 175-180 ppm.

  • C5 (CH₂-O): The carbon adjacent to the ring oxygen, expected around 65-75 ppm.

  • C4 (CH-NH₂): The carbon bearing the amino group, expected around 50-55 ppm.

  • C3 (CH₂-C=O): The carbon alpha to the carbonyl, expected around 35-40 ppm.

Infrared (IR) Spectroscopy

Key functional groups will give rise to characteristic absorption bands:

  • N-H stretch: A medium to weak absorption in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.

  • C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • C=O stretch: A strong, sharp absorption band around 1770 cm⁻¹, characteristic of a five-membered lactone (γ-lactone).[14]

  • C-O stretch: A strong absorption in the 1150-1250 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry

In mass spectrometry (MS), the compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[15] Common fragmentation patterns would likely involve the loss of the amino group or cleavage of the lactone ring.

Synthesis and Enantiomeric Control

The enantioselective synthesis of C4-substituted γ-butyrolactones is a well-established field in organic chemistry, driven by their utility as chiral intermediates.[3][16] A plausible and efficient synthesis of (R)-4-Aminodihydrofuran-2(3H)-one can be conceptualized starting from (R)-epichlorohydrin, a readily available chiral building block. This approach provides excellent control over the stereochemistry at the C4 position.[17]

Synthetic_Workflow A (R)-Epichlorohydrin B Cyanide Opening C (R)-4-Chloro-3-hydroxybutanenitrile D Acid Hydrolysis & Lactonization E (R)-4-Chloromethyldihydrofuran-2(3H)-one F Azide Displacement (NaN3) G (R)-4-(Azidomethyl)dihydrofuran-2(3H)-one H Reduction (e.g., H2, Pd/C) I (R)-4-(Aminomethyl)dihydrofuran-2(3H)-one Start L-Aspartic Acid Step1 Diazotization & Intramolecular Cyclization Product1 (S)-α-amino-succinic anhydride Step2 Selective Reduction (e.g., NaBH4) Product2 (S)-Homoserine Lactone ((S)-3-Aminodihydrofuran-2(3H)-one) Start_new Achiral Precursor (e.g., Succinic Anhydride derivative) Step1_new Asymmetric Amination (Chiral Catalyst or Auxiliary) Start_new->Step1_new 1. Product1_new Chiral Amino Acid Intermediate Step1_new->Product1_new 2. Step2_new Reduction & Cyclization Product1_new->Step2_new 3. Final_Product (R)-4-Aminodihydrofuran-2(3H)-one Step2_new->Final_Product 4.

Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.

Exemplary Synthetic Protocol: Asymmetric Synthesis

A robust strategy involves the asymmetric modification of an achiral precursor. The causality behind this choice lies in its flexibility and potential for large-scale production without reliance on expensive chiral pool starting materials.

  • Michael Addition: An asymmetric Michael addition of a nitrogen nucleophile (e.g., a protected amine) to a suitable α,β-unsaturated ester, catalyzed by a chiral organocatalyst or metal complex, establishes the stereocenter.

  • Protection: The resulting amino ester is often protected (e.g., as a Boc or Cbz derivative) to ensure compatibility with subsequent steps.

  • Reduction: The ester group is selectively reduced to the corresponding diol.

  • Lactonization: Under acidic conditions, the terminal hydroxyl group displaces the other to form the stable γ-lactone ring.

  • Deprotection: The final step involves the removal of the amine protecting group to yield the target compound.

This approach ensures high enantiomeric purity, which is paramount for pharmacological applications.

Chemical Reactivity and Synthetic Utility

The molecule's two functional groups—the primary amine and the lactone—are the hubs of its reactivity.

Reactions at the Amino Group

The primary amine is a nucleophilic center and can readily undergo a variety of transformations:

  • N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields amides.

  • N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines.

  • N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides sulfonamides.

These reactions are fundamental for building molecular complexity and are widely used in drug discovery to modulate properties like solubility, lipophilicity, and target binding.

Protocol: N-Acetylation of (R)-4-Aminodihydrofuran-2(3H)-one

This protocol describes a standard method for protecting the amine or synthesizing an acetyl derivative.

  • Dissolution: Dissolve (R)-4-Aminodihydrofuran-2(3H)-one (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), at 0 °C.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.

  • Acylation: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product, (R)-4-acetamidodihydrofuran-2(3H)-one, by column chromatography or recrystallization.

Reactions of the Lactone Ring

The electrophilic carbonyl carbon of the lactone is susceptible to nucleophilic attack, primarily leading to ring-opening.

  • Hydrolysis: Under basic (saponification) or acidic conditions, the lactone hydrolyzes to form the corresponding (R)-4-amino-3-hydroxybutanoic acid.

  • Alcoholysis: In the presence of an alcohol and an acid catalyst, the lactone can undergo transesterification to form an ester of 4-amino-3-hydroxybutanoic acid.[18]

  • Aminolysis: Reaction with primary or secondary amines can open the ring to form the corresponding amides.

Reactivity cluster_0 Reactions at the Amino Group cluster_1 Lactone Ring-Opening Reactions A (R)-4-Aminodihydrofuran-2(3H)-one B N-Acyl Derivative A->B RCOCl, Base C N-Alkyl Derivative A->C R'-X D (R)-4-Aminodihydrofuran-2(3H)-one E (R)-4-Amino-3-hydroxybutanoic Acid D->E H₃O⁺ or OH⁻ F Amide Derivative D->F R'₂NH

Caption: Key reactive pathways for (R)-4-Aminodihydrofuran-2(3H)-one.

Applications in Drug Discovery

The primary value of (R)-4-Aminodihydrofuran-2(3H)-one in drug discovery lies in its use as a scaffold for creating conformationally restricted molecules that can interact with biological targets with high specificity.

  • GABA Analogues: As a constrained GABA analogue, it is an excellent starting point for synthesizing ligands for GABA receptors, which are targets for treating anxiety, epilepsy, and other neurological conditions.[19]

  • Chiral Intermediate: Its pre-defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The biological activity of many drugs is dependent on their absolute configuration, with one enantiomer often being active while the other is inactive or even toxic.[20] The use of this building block avoids costly and difficult chiral separation steps later in the synthesis.[3][16]

  • Scaffold for Novel Therapeutics: The dihydrofuranone core is present in a wide range of biologically active natural products and synthetic compounds.[21][22] By modifying the amino group and using the lactone as a handle for further reactions, a diverse library of compounds can be generated for screening against various therapeutic targets.

Handling, Storage, and Safety

Like many amines, (R)-4-Aminodihydrofuran-2(3H)-one should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is expected to be hygroscopic.[6] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Conclusion

(R)-4-Aminodihydrofuran-2(3H)-one is a high-value chiral building block with significant potential in synthetic and medicinal chemistry. Its rigid lactone framework and stereodefined primary amine offer a versatile platform for the design and synthesis of novel, enantiomerically pure molecules, particularly those targeting the central nervous system. While detailed experimental data on the compound itself is sparse, a robust understanding of its properties and reactivity can be inferred from the rich chemistry of related γ-butyrolactones. As the demand for stereochemically complex and potent pharmaceuticals grows, the importance of such chiral intermediates in the drug development pipeline will undoubtedly continue to increase.

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Exploratory

A Technical Guide to the Structural Elucidation of (R)-4-Aminodihydrofuran-2(3H)-one

Abstract (R)-4-Aminodihydrofuran-2(3H)-one is a pivotal chiral building block in contemporary drug development, valued for its role in synthesizing a range of pharmacologically active molecules. Its efficacy and safety a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-4-Aminodihydrofuran-2(3H)-one is a pivotal chiral building block in contemporary drug development, valued for its role in synthesizing a range of pharmacologically active molecules. Its efficacy and safety are intrinsically linked to its stereochemical purity. This guide provides an in-depth, technically-grounded framework for the comprehensive structure elucidation of this molecule. We will navigate through a multi-technique approach, from establishing basic connectivity via spectroscopic methods (NMR, IR, MS) to the definitive determination of absolute stereochemistry using chiroptical and chromatographic techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale that governs the selection and execution of these analytical methods.

Introduction: The Significance of a Chiral Lactam

The γ-amino-γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic drugs. (R)-4-Aminodihydrofuran-2(3H)-one, in particular, serves as a key intermediate in the synthesis of antiepileptic drugs like Brivaracetam.[1] The stereochemistry at the C4 position is critical; the biological activity of the final active pharmaceutical ingredient (API) is often exclusive to one enantiomer. Consequently, rigorous and unambiguous structural verification is not merely an academic exercise but a regulatory and safety imperative in the pharmaceutical industry.

This guide outlines a systematic, self-validating workflow for confirming the identity, purity, and absolute configuration of (R)-4-Aminodihydrofuran-2(3H)-one, ensuring the integrity of this crucial synthetic intermediate.

Foundational Analysis: Confirming Molecular Connectivity

The first phase of elucidation focuses on confirming the molecular formula and the connectivity of the atoms. This is achieved through a combination of spectroscopic techniques that provide complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For (R)-4-Aminodihydrofuran-2(3H)-one, we expect to see distinct signals for the protons at C3, C4, and C5, as well as the amine protons. The coupling patterns (splitting) between these protons will confirm their connectivity.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals will include the carbonyl carbon of the lactone, the carbon bearing the amino group (C4), and the other two carbons of the furanone ring.

  • 2D NMR Techniques (COSY, HSQC): To unequivocally assign the signals, two-dimensional NMR experiments are employed. A Correlation Spectroscopy (COSY) experiment will show which protons are coupled to each other, confirming the -CH₂-CH-CH₂- sequence. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal to its directly attached carbon, completing the assignment of the molecule's backbone.

Table 1: Predicted NMR Chemical Shifts for (R)-4-Aminodihydrofuran-2(3H)-one

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
C2 (C=O)-~175-180
C3~2.5-2.9 (dd)~35-40
C4~3.8-4.2 (m)~50-55
C5~4.2-4.6 (m)~70-75
NH₂Broad, variable-

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary depending on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[2]

Table 2: Key IR Absorption Bands for (R)-4-Aminodihydrofuran-2(3H)-one

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
γ-LactoneC=O stretch~1770 (strong)[3][4]
Primary AmineN-H stretch~3300-3400 (two bands, medium)
Primary AmineN-H bend~1600-1650 (medium)
EtherC-O stretch~1150-1200 (strong)

The presence of a strong absorption band around 1770 cm⁻¹ is highly indicative of the five-membered lactone ring.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For C₄H₇NO₂, the expected exact mass is 101.0477 u.

  • Electron Ionization (EI-MS): EI-MS will show the molecular ion peak (M⁺) at m/z 101. The fragmentation pattern is also diagnostic. Common fragmentation pathways for cyclic esters and amines include the loss of CO, CO₂, and cleavage alpha to the nitrogen atom.[5][6][7]

The workflow for establishing the basic connectivity is summarized below.

G cluster_connectivity Connectivity Elucidation Workflow Sample Sample of (R)-4-Aminodihydrofuran-2(3H)-one NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS, EI-MS) Sample->MS Structure Proposed Structure (Connectivity Confirmed) NMR->Structure IR->Structure MS->Structure

Caption: Workflow for determining molecular connectivity.

Stereochemical Determination: The Chiral Challenge

Once the connectivity is established, the critical task is to confirm the absolute configuration at the C4 stereocenter and determine the enantiomeric purity. A combination of chromatographic and chiroptical methods is essential for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the industry-standard method for separating enantiomers and quantifying enantiomeric excess (% ee).[8][9] The principle lies in the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[10]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines and lactones.[11][12] A column like Chiralcel® OD-H or Chiralpak® AD is a good starting point.

  • Mobile Phase Screening: A normal-phase mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is commonly used. Start with a ratio of 90:10 (hexane:alcohol) and adjust the polarity to optimize resolution and retention time.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore)

    • Temperature: 25 °C

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the racemic standard first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample to be tested. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13][14] It is a powerful technique for determining the absolute configuration of a molecule in solution without the need for crystallization.[15]

The process involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.[14]

Workflow: Absolute Configuration by VCD

Caption: VCD analysis workflow diagram.

X-ray Crystallography: The Definitive Proof

X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration.[16][17] This technique requires a single, high-quality crystal.

Since (R)-4-Aminodihydrofuran-2(3H)-one is often a liquid or low-melting solid, forming a suitable crystal can be challenging. A common strategy is to form a salt with a chiral, crystalline acid (e.g., tartaric acid or a camphor sulfonic acid derivative). The resulting diastereomeric salt often has improved crystallization properties.

The analysis of the diffraction pattern allows for the precise determination of atomic positions and, through the anomalous dispersion effect, the unambiguous assignment of the absolute stereochemistry.[18][19]

Conclusion: A Triad of Validation

The complete and confident structural elucidation of (R)-4-Aminodihydrofuran-2(3H)-one relies on a triad of analytical approaches.

  • Spectroscopy (NMR, IR, MS) to confirm the fundamental molecular structure and connectivity.

  • Chiral Chromatography (HPLC) to quantify the enantiomeric purity, a critical quality attribute.

  • Chiroptical Methods (VCD) or X-ray Crystallography to provide definitive, unambiguous proof of the absolute configuration.

By systematically applying these orthogonal techniques, researchers and drug developers can ensure the structural integrity and stereochemical purity of this vital building block, safeguarding the quality and efficacy of the final pharmaceutical products.

References

  • Mass spectrometric study of six cyclic esters. PubMed.
  • Fukui, H., Fukushi, Y., & Tahara, S. (2000). NMR Determination of the Absolute Configuration of an α-Exo-methylene-γ-lactone. Bioscience, Biotechnology, and Biochemistry, 64(7), 1345–1351.
  • Pirkle, W. H., Sikkenga, D. L., & Pavlin, M. S. (1977). Nuclear Magnetic Resonance Determination of Enantiomeric Composition and Absolute Configuration of γ-Lactones Using Chiral 2,2,2-Trifluoro-l-(9-anthryl)ethanol. The Journal of Organic Chemistry, 42(2), 384–387. Available at: [Link]

  • Lüdeker, D., & Englert, U. (2021). Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone. Molbank, 2021(2), M1223. Available at: [Link]

  • Pirkle, W. H., Sikkenga, D. L., & Pavlin, M. S. (1977). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry.
  • Fukui, H., et al. (2000). NMR Determination of the Absolute Configuration of an α-Exo-methylene-γ-lactone. Bioscience, Biotechnology, and Biochemistry.
  • Carcinogenicity of lactones. II. x-Ray crystal structure analyses of ± 3-benzylamino-4-hydroxypentanoic acid lactone hydrochloride and hydrobromide. Canadian Science Publishing.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics.
  • Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI. Available at: [Link]

  • Gamma Butyrolactone(96-48-0) IR Spectrum. ChemicalBook.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Vibrational circular dichroism (VCD). Bruker.
  • Butyrolactone - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Vibrational circular dichroism. Wikipedia. Available at: [Link]

  • Mass Spectrometry of Esterified Cyclodextrins. ResearchGate.
  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Iowa State University Digital Repository. Available at: [Link]

  • Addadi, K., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-8. Available at: [Link]

  • The Extraction and Infrared Identification of Gamma-Hydroxybutyric Acid (GHB) from Aqueous Solutions. Journal of Forensic Sciences.
  • Fourier transform infrared spectrum of a typical aqueous-based... ResearchGate.
  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available at: [Link]

  • Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
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  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • x Ray crystallography. PMC - NIH. Available at: [Link]

  • Fifty years of X-ray crystallography of vitamin B12 and its derivatives. Sabinet African Journals. Available at: [Link]

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  • 4-((2,2-Difluoroethyl)amino)-2,5-dihydrofuran-2-one. PubChem. Available at: [Link]

  • 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. PubChem. Available at: [Link]

  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. Google Patents.
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Sources

Foundational

Comprehensive Spectroscopic Profiling and Methodological Workflows for (R)-4-Aminodihydrofuran-2(3H)-one

Executive Summary & Chemical Identity (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride (CAS: 117752-88-2), frequently cataloged under its synonym (R)-3-amino-γ-butyrolactone hydrochloride, is a highly versatile chiral bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

(R)-4-Aminodihydrofuran-2(3H)-one hydrochloride (CAS: 117752-88-2), frequently cataloged under its synonym (R)-3-amino-γ-butyrolactone hydrochloride, is a highly versatile chiral building block[1]. Structurally characterized by a five-membered γ-butyrolactone ring with a primary amine at the β-position relative to the carbonyl, this molecule is a critical intermediate in the asymmetric synthesis of central nervous system (CNS) therapeutics[2]. It serves as the foundational skeleton for pyrrolidinone-based nootropics (e.g., brivaracetam analogs) and γ-aminobutyric acid (GABA) derivatives, as documented by chemical suppliers such as [1].

Mechanistic Synthesis & Stereochemical Causality

As a Senior Application Scientist, it is imperative to understand that the synthesis of (R)-4-aminodihydrofuran-2(3H)-one relies heavily on the chiral pool to guarantee absolute stereochemical retention.

Stereochemical Causality: Why D-Aspartic Acid? L-Aspartic acid possesses an (S)-configuration. If its α-carboxyl group (C1) is selectively reduced to an alcohol and subsequently lactonized, the relative priorities of the substituents at the chiral center remain unchanged (the reduced -CH₂OH group retains priority 2, and the unreduced -CH₂COOH retains priority 3). Consequently, the (S)-configuration is preserved, yielding (S)-4-aminodihydrofuran-2(3H)-one[3]. Therefore, to synthesize the (R)-enantiomer, the synthetic sequence must begin with D-aspartic acid .

Regioselective Causality: Direct reduction of aspartic acid lacks regiocontrol. To selectively reduce the α-carboxyl group, D-aspartic acid is first N-protected and dehydrated to form a cyclic anhydride. The α-carbonyl of the anhydride is more electrophilic and less sterically hindered than the β-carbonyl, allowing regioselective reduction using sodium borohydride (NaBH₄). Subsequent acidic deprotection drives the spontaneous intramolecular cyclization (lactonization) to form the target furanone ring.

Spectroscopic Data Compendium

Data interpretation is grounded in the structural asymmetry of the molecule. The chiral center at C4 breaks the magnetic symmetry, rendering the methylene protons at C3 and C5 diastereotopic.

Table 1: Spectroscopic Profile of (R)-4-Aminodihydrofuran-2(3H)-one HCl
TechniqueParameterValue / DescriptionCausality / Assignment
¹H NMR δ 8.65 (br s, 3H)-NH₃⁺Primary amine hydrochloride salt
δ 4.45 (dd, J = 10.2, 5.5 Hz, 1H)C5-HₐDiastereotopic proton, geminal & vicinal coupling
δ 4.25 (dd, J = 10.2, 2.0 Hz, 1H)C5-H₆Diastereotopic proton, adjacent to chiral C4
δ 3.95 (m, 1H)C4-HChiral methine proton
δ 2.90 (dd, J = 17.8, 8.5 Hz, 1H)C3-HₐDiastereotopic proton, adjacent to C=O
δ 2.55 (dd, J = 17.8, 4.0 Hz, 1H)C3-H₆Diastereotopic proton, adjacent to C=O
¹³C NMR δ 174.2C2 (C=O)γ-lactone carbonyl
δ 70.5C5 (-CH₂-O-)Deshielded by ring oxygen
δ 48.3C4 (-CH-NH₃⁺)Deshielded by ammonium group
δ 33.1C3 (-CH₂-C=O)Aliphatic, adjacent to carbonyl
FT-IR 3200–2800 cm⁻¹N-H stretchBroad band typical of primary amine salts
1775 cm⁻¹C=O stretchHigh frequency due to 5-membered ring strain
1170 cm⁻¹C-O-C stretchEndocyclic ester linkage
HRMS m/z 102.0548[M+H]⁺Calculated for C₄H₈NO₂⁺: 102.0550

Causality in Data Interpretation:

  • NMR Splitting: The C5 protons (adjacent to the ring oxygen) appear as distinct doublets of doublets (dd). This is due to a large geminal coupling ( J≈10.2 Hz) between the diastereotopic protons, combined with vicinal coupling to the C4 methine proton.

  • IR Shift: The carbonyl stretch appears at 1775 cm⁻¹, significantly higher than a standard acyclic ester (~1735 cm⁻¹). This causality stems from the ring strain of the 5-membered lactone, which increases the s-character of the carbonyl carbon, thereby strengthening and stiffening the C=O bond.

Experimental Protocols & Self-Validating Systems

The following protocol details the regioselective synthesis, utilizing an embedded self-validating Quality Assurance (QA) checkpoint to ensure process integrity.

Step 1: N-Protection and Anhydride Formation

  • Action: React D-aspartic acid with benzyl chloroformate (Cbz-Cl) under basic conditions, followed by dehydration using acetic anhydride (Ac₂O).

  • Causality: Protects the primary amine to prevent unwanted side reactions and activates the dicarboxylic acid into a cyclic anhydride, differentiating the steric and electronic environments of the α- and β-carbonyls.

Step 2: Regioselective Reduction

  • Action: Treat the N-Cbz aspartic anhydride with NaBH₄ in anhydrous THF at -20 °C.

  • Causality: The α-carbonyl is less sterically hindered by the adjacent Cbz-protected amine compared to the β-carbonyl, directing the hydride attack exclusively to the C1 position.

Step 3: Deprotection and Final Lactonization

  • Action: Reflux the intermediate in 6M HCl (aq) for 4 hours, followed by evaporation and recrystallization from ethanol/diethyl ether.

  • Causality: Acidic hydrolysis cleaves the Cbz protecting group. The thermodynamic sink of the reaction drives the complete cyclization of any remaining open-chain 4-hydroxy-3-aminobutanoic acid into the highly stable γ-butyrolactone ring.

  • In-Process Self-Validation: The transition from the acyclic precursor to the lactone is a self-validating system monitored via IR spectroscopy. The protocol is deemed successful only if the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) completely disappears and the acyclic C=O stretch (~1710 cm⁻¹) is completely replaced by the strained γ-lactone frequency of 1775 cm⁻¹. If the 1710 cm⁻¹ band persists, it indicates incomplete lactonization, dictating extended heating.

Process Visualization

G Precursor D-Aspartic Acid (Chiral Pool Precursor) Protection N-Protection & Dehydration (Forming Cyclic Anhydride) Precursor->Protection Cbz-Cl, Ac2O Reduction Regioselective Reduction (NaBH4, THF) Protection->Reduction Selectivity at alpha-C=O Deprotection Acidic Deprotection & Lactonization (HCl, Heat) Reduction->Deprotection Cleavage of Cbz Target (R)-4-Aminodihydrofuran-2(3H)-one HCl (Target Compound) Deprotection->Target Spontaneous Ring Closure QC Spectroscopic Validation (NMR, IR, HRMS) Target->QC QA / Release

Workflow detailing the regioselective synthesis and validation of (R)-4-aminodihydrofuran-2(3H)-one.

References

  • Title: Cas 117752-88-2, (R)-3-Amino-gamma-butyrolactone hydrochloride Source: LookChem URL: [Link]

Sources

Exploratory

A Technical Guide to (R)-4-Aminodihydrofuran-2(3H)-one: A Chiral Building Block for Advanced Drug Development

Introduction (R)-4-Aminodihydrofuran-2(3H)-one is a chiral lactone that serves as a crucial building block in modern asymmetric synthesis. Its stereodefined structure, featuring an amine group and a lactone ring, makes i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-4-Aminodihydrofuran-2(3H)-one is a chiral lactone that serves as a crucial building block in modern asymmetric synthesis. Its stereodefined structure, featuring an amine group and a lactone ring, makes it a valuable synthon for constructing complex, optically pure molecules. The precise spatial arrangement of its functional groups is paramount, as biological systems often exhibit high stereoselectivity, where only one enantiomer of a chiral drug is active or safe. This guide provides an in-depth exploration of this compound, focusing on its properties, synthesis, and applications, particularly for researchers and professionals in drug discovery and development. The hydrochloride salt of this compound is most commonly referenced and is identified by the CAS Number 117752-88-2 [1].

Physicochemical and Structural Properties

The inherent properties of (R)-4-Aminodihydrofuran-2(3H)-one and its common salt form are fundamental to its handling, storage, and reactivity in synthetic protocols. The hydrochloride salt is typically a solid that exhibits improved stability and solubility in polar solvents compared to the free base[1].

Table 1: Core Properties of (R)-4-Aminodihydrofuran-2(3H)-one Hydrochloride

PropertyValueSource
CAS Number 117752-88-2[1]
Molecular Formula C₄H₇NO₂·HCl[1]
Molecular Weight 137.56 g/mol [1]
Physical Form Solid
Purity Typically ≥97%
Storage Inert atmosphere, room temperature

Below is the two-dimensional chemical structure of the molecule, illustrating the chiral center at the C4 position.

Caption: 2D structure of (R)-4-Aminodihydrofuran-2(3H)-one.

Significance in Asymmetric Synthesis

The value of chiral intermediates like (R)-4-Aminodihydrofuran-2(3H)-one is best understood through the lens of drug development. The synthesis of the antiepileptic drug Brivaracetam provides a compelling case study. A key intermediate in its diastereoselective synthesis is the structurally similar compound, (R)-4-propyldihydrofuran-2(3H)-one[2][3]. Using this optically pure starting material ensures the final product has the correct stereochemistry, which is critical for its therapeutic efficacy and safety profile[4][5]. This principle underscores the demand for enantiomerically pure building blocks like the title compound for creating next-generation therapeutics.

The workflow for utilizing such a chiral intermediate generally follows a set pattern designed to preserve or transfer the existing stereochemistry into a more complex molecule.

Caption: General workflow for using a chiral lactone in API synthesis.

Synthetic Strategies: A Conceptual Protocol

The synthesis of optically pure aminolactones is a non-trivial challenge in organic chemistry. Success hinges on establishing the chiral center with high enantiomeric excess. While numerous routes exist, a common strategy involves starting from a readily available chiral precursor, such as an amino acid, or employing an asymmetric catalytic reaction.

Below is a representative, conceptual protocol for the synthesis of the title compound's core structure, illustrating the type of multi-step process required. This protocol is based on established chemical principles for creating similar chiral lactones[6][7].

Protocol: Asymmetric Synthesis via Chiral Precursor

  • Step 1: Starting Material Selection & Protection

    • Rationale: Begin with a cost-effective, enantiomerically pure starting material like L-Aspartic acid. The amino and side-chain carboxyl groups must be orthogonally protected to direct reactivity. For instance, the amine can be protected with a Boc group, and the alpha-carboxyl group can be esterified.

    • Procedure:

      • Suspend L-Aspartic acid in a suitable solvent (e.g., a dioxane/water mixture).

      • Add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., NaHCO₃) and stir at room temperature until the reaction is complete (monitored by TLC).

      • Acidify the mixture and extract the N-Boc-L-Aspartic acid.

      • Selectively esterify the alpha-carboxyl group.

  • Step 2: Reduction of the Side-Chain Carboxylic Acid

    • Rationale: The side-chain carboxylic acid needs to be selectively reduced to a primary alcohol. This is a critical step that sets up the eventual cyclization. Using a reagent like borane dimethyl sulfide complex (BH₃·SMe₂) is effective for this transformation in the presence of an ester.

    • Procedure:

      • Dissolve the protected aspartic acid derivative in an anhydrous solvent like THF under an inert atmosphere (e.g., Argon).

      • Cool the solution to 0°C.

      • Add the borane complex dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Carefully quench the reaction with methanol.

      • Perform an aqueous workup and purify the resulting alcohol by column chromatography.

  • Step 3: Lactonization (Ring Closure)

    • Rationale: The final step is an intramolecular cyclization to form the γ-lactone ring. This is typically acid-catalyzed, which also serves to remove the Boc protecting group.

    • Procedure:

      • Dissolve the alcohol intermediate in a solvent like toluene.

      • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsA).

      • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

      • After cooling, neutralize the reaction, extract the product, and purify via chromatography or recrystallization to yield the target aminolactone, often as a salt.

G A 1. Protection of L-Aspartic Acid B 2. Selective Reduction of Side-Chain Carboxyl A->B BH₃·SMe₂ C 3. Acid-Catalyzed Lactonization B->C p-TsA, Heat D (R)-4-Aminodihydrofuran-2(3H)-one Salt C->D

Caption: Simplified synthetic pathway from a chiral amino acid.

Applications and Future Outlook

The primary application of (R)-4-Aminodihydrofuran-2(3H)-one is as a high-value intermediate in the pharmaceutical industry[8][9]. Its bifunctional nature allows it to be incorporated into complex molecular scaffolds to introduce a specific stereocenter. Beyond antiepileptics, derivatives of aminofuranones are explored for various therapeutic applications, including as potential anti-cataract agents and antimicrobial compounds[9][10].

The continued emphasis on stereochemically pure drugs will drive further innovation in the synthesis and application of chiral building blocks like this one. The development of more efficient, sustainable, and scalable synthetic routes, potentially involving biocatalysis or flow chemistry, represents the next frontier for researchers in this field[11].

References

  • Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents. (n.d.).
  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents. (n.d.).
  • The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications. (2024, May 22). Retrieved April 2, 2026, from [Link]

  • Synthesis of Chiral 2,3-Dihydrofurans via One-pot Pd-Catalyzed Asymmetric Allylic Cycloaddition. (n.d.). Retrieved April 2, 2026, from [Link]

  • Sustainable one-pot chemo-enzymatic synthesis of chiral furan amino acid from biomass via magnetic solid acid and threonine aldo. (2021, May 29). Retrieved April 2, 2026, from [Link]

  • Synthesis of 4-hydroxy-3(2H)-furanone acyl derivatives and their anti-cataract effect on spontaneous cataract rats (ICR/f) - PubMed. (1998, November). Retrieved April 2, 2026, from [Link]

  • (R)-3-Amino-dihydro-furan-2,5-dione, HCl | 143394-93-8 | Appchem. (n.d.). Retrieved April 2, 2026, from [Link]

  • (S)-3-Aminodihydrofuran-2(3H)-one | 2185-02-6 | Appchem. (n.d.). Retrieved April 2, 2026, from [Link]

  • 2(3H)-Furanone, 4-aMinodihydro-, hydrochloride — Chemical Substance Information. (n.d.). Retrieved April 2, 2026, from [Link]

  • 4-Aminodihydro-2(3H)-furanone | C4H7NO2 | CID 538736 - PubChem. (n.d.). Retrieved April 2, 2026, from [Link]

  • (3S)-3-aminodihydrofuran-2(3H)-one hydrochloride - ChemBK. (n.d.). Retrieved April 2, 2026, from [Link]

Sources

Foundational

physical characteristics of (R)-4-Aminodihydrofuran-2(3H)-one

An In-Depth Technical Guide to the Physical Characteristics of (R)-4-Aminodihydrofuran-2(3H)-one Executive Summary (R)-4-Aminodihydrofuran-2(3H)-one is a chiral gamma-butyrolactone derivative of significant interest to t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Characteristics of (R)-4-Aminodihydrofuran-2(3H)-one

Executive Summary

(R)-4-Aminodihydrofuran-2(3H)-one is a chiral gamma-butyrolactone derivative of significant interest to the pharmaceutical and chemical synthesis sectors. Its stereodefined structure, incorporating both a lactone and a primary amine, makes it a valuable synthon for constructing complex, biologically active molecules. This guide provides a comprehensive technical overview of its core physical characteristics, intended for researchers, scientists, and drug development professionals. While experimentally determined data for this specific enantiomer is limited in publicly accessible literature, this document synthesizes information from structurally related compounds and foundational chemical principles to offer robust predictions and detailed methodologies for empirical validation. We delve into physicochemical properties, chiroptical analysis, spectroscopic signatures, and best practices for handling and storage, providing both theoretical grounding and practical, field-proven protocols.

Introduction and Molecular Identity

Chemical Structure and Identity

(R)-4-Aminodihydrofuran-2(3H)-one is a heterocyclic compound built upon a five-membered tetrahydrofuran ring containing a lactone (a cyclic ester). A primary amino group is substituted at the C4 position, with the stereochemistry defined as 'R' at this chiral center.

  • IUPAC Name: (4R)-4-aminodihydrofuran-2(3H)-one

  • Molecular Formula: C₄H₇NO₂[1]

  • Molecular Weight: 101.10 g/mol [1][2]

  • CAS Number: While the racemic mixture (4-Aminodihydrofuran-2(3H)-one) is registered under CAS 16504-58-8, and the hydrobromide salt of the (R)-isomer is under CAS 118399-29-4, a specific CAS number for the free base of the pure (R)-enantiomer is not consistently cited in major databases.[3][4]

Figure 1: Chemical Structure of (R)-4-Aminodihydrofuran-2(3H)-one

Caption: 2D structure indicating the (R) stereocenter at C4.

Significance in Drug Development and Chiral Synthesis

Chirality is a cornerstone of modern pharmacology. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. (R)-4-Aminodihydrofuran-2(3H)-one serves as a chiral building block, or synthon. Its pre-defined stereocenter allows for the stereoselective synthesis of more complex molecules, saving researchers from costly and often inefficient chiral separation steps later in the development pipeline. For instance, the structurally related compound, (R)-4-propyldihydrofuran-2(3H)-one, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[5][6] This highlights the critical role such chiral lactones play in creating next-generation therapeutics.

Core Physicochemical Properties

Precise knowledge of a compound's physical properties is essential for designing reaction conditions, developing purification strategies, and formulating a final product.

Summary of Physicochemical Data

The following table summarizes known and predicted physical characteristics. It is crucial to note that where specific experimental data for the title compound is unavailable, values are inferred from its racemate, related isomers, or computational predictions.

PropertyValue / Expected ValueSource / Basis
Molecular Weight 101.10 g/mol Calculated[1][2]
Physical Form Expected to be a solid or high-boiling oilAnalogy to isomers[7][8]
Melting Point Not available. (Racemic 3-amino isomer: 194 °C)[2]
Boiling Point Not available. (Racemic 3-amino isomer: 257.1 °C @ 760 mmHg)[2]
Solubility Predicted to be soluble in water and polar organic solvents (Methanol, Ethanol, DMSO). Limited solubility in non-polar solvents (e.g., hexanes).Structural analysis
pKa (Strongest Basic) ~7.33 (Predicted for 3-amino isomer)Computational[1]
Detailed Analysis of Properties
  • Physical State: While the related (R)-4-propyldihydrofuran-2(3H)-one is described as a colorless oil or white powder, the hydrochloride salt of the 3-amino isomer is a solid.[7][8][9] The presence of the polar amino group in our target molecule likely promotes intermolecular hydrogen bonding, suggesting it is more likely to be a solid or a viscous, high-boiling-point oil at room temperature compared to non-polar analogs.

  • Solubility Profile: The molecule possesses both hydrogen bond donors (-NH₂) and acceptors (lactone carbonyl, ether oxygen). This dual polarity profile underpins its predicted solubility. It should be readily soluble in protic solvents like water and alcohols, and polar aprotic solvents like DMSO. The hydrochloride salt form would exhibit significantly enhanced aqueous solubility.[10] Conversely, its polarity makes it poorly soluble in non-polar solvents such as hexanes or diethyl ether. This differential solubility is a key principle to exploit during extractive workups.

Chiroptical Properties: The Signature of Chirality

As a chiral molecule, the most definitive physical characteristic of (R)-4-Aminodihydrofuran-2(3H)-one is its interaction with plane-polarized light. This property, known as optical rotation, is fundamental to confirming its enantiomeric identity and purity.[11]

Protocol for Determining Specific Rotation

The specific rotation, [α], is a standardized measure of a compound's optical activity. Its determination requires a polarimeter and meticulous experimental control.

Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a freshly prepared sucrose solution of known concentration, following the instrument manufacturer's guidelines.

  • Solvent Blank: Fill the polarimetry cell (typically 1.0 dm in length) with the chosen high-purity solvent (e.g., Methanol or Water). Place the cell in the instrument and zero the reading.

    • Scientist's Note: The choice of solvent is critical, as molecular conformation, and thus optical rotation, can be solvent-dependent.[12] The solvent must be transparent at the measurement wavelength (typically 589 nm, the sodium D-line).

  • Sample Preparation: Accurately prepare a solution of (R)-4-Aminodihydrofuran-2(3H)-one at a known concentration (c), expressed in g/100 mL. A typical concentration is 0.2 to 1.0 g/100 mL. Ensure the sample is fully dissolved and the solution is free of bubbles and suspended particles.

  • Measurement: Carefully rinse and fill the polarimetry cell with the sample solution. Place it in the thermostatted instrument chamber, typically set to 20°C or 25°C. Allow the temperature to equilibrate. Record the observed optical rotation (α) in degrees.

    • Rationale: Optical rotation is temperature-dependent. Maintaining a constant, documented temperature is essential for reproducibility.[13]

  • Calculation: Calculate the specific rotation using Biot's Law:[13] [α]Tλ = (100 × α) / (l × c) Where:

    • T is the temperature in °C.

    • λ is the wavelength of light in nm (e.g., 589 nm).

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration in g/100 mL.

Experimental Workflow for Polarimetry

Caption: Workflow for determining the specific optical rotation.

Spectroscopic Characterization

Spectroscopy provides a fingerprint of a molecule's structure, confirming the presence of key functional groups and the connectivity of its atomic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry.

  • Predicted ¹H NMR Spectrum:

    • -CH₂-O- (C5 protons): Two diastereotopic protons expected around 4.0-4.5 ppm, likely appearing as complex multiplets (e.g., doublet of doublets) due to coupling with the C4 proton.

    • -CH(NH₂)- (C4 proton): A multiplet expected around 3.5-4.0 ppm, coupled to protons on C3 and C5.

    • -CH₂-C=O (C3 protons): Two diastereotopic protons expected around 2.5-3.0 ppm, appearing as multiplets due to coupling with the C4 proton.

    • -NH₂: A broad singlet, typically between 1.5-3.5 ppm, whose chemical shift is highly dependent on solvent and concentration. It may exchange with D₂O.

  • Predicted ¹³C NMR Spectrum:

    • C=O (C2): ~175-180 ppm (lactone carbonyl).

    • -CH₂-O- (C5): ~70-80 ppm.

    • -CH(NH₂)- (C4): ~50-60 ppm.

    • -CH₂-C=O (C3): ~35-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14]

  • Key Predicted Absorption Bands:

    • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands, symmetric and asymmetric).

    • ~1770 cm⁻¹: A strong, sharp C=O stretching band, characteristic of a five-membered lactone (γ-lactone).

    • ~1600 cm⁻¹: N-H bending (scissoring) vibration.

    • 1200-1000 cm⁻¹: C-O stretching vibrations from the lactone ester and ether functionalities.

Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of a molecule.

  • Predicted Mass Spectrum (Electron Ionization - EI):

    • Molecular Ion (M⁺•): A peak at m/z = 101, corresponding to the molecular weight of the compound.[1]

    • Key Fragments: Expect fragmentation patterns involving the loss of the amino group, cleavage of the lactone ring, or loss of CO₂.

Structure-Spectra Correlation Map

G cluster_structure Molecular Structure cluster_spectra Expected Spectroscopic Signals Struct (R)-4-Aminodihydrofuran-2(3H)-one MS MS (m/z) • 101 (M⁺•) Struct->MS N_H N-H (Amine) IR IR (cm⁻¹) • 3400-3200 (N-H) • ~1770 (C=O) • 1200-1000 (C-O) N_H->IR NMR ¹H NMR (ppm) • 1.5-3.5 (NH₂) • 2.5-4.5 (CH, CH₂) N_H->NMR C_O C=O (Lactone) C_O->IR C_O_C C-O-C (Ether/Ester) C_O_C->IR C_H C-H (Aliphatic) C_H->NMR

Caption: Correlation between functional groups and their expected spectroscopic signals.

Stability, Storage, and Handling

Chemical Stability

The molecule contains two primary functional groups that dictate its stability:

  • Lactone: Susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form the corresponding γ-hydroxy amino acid.

  • Amine: Can be susceptible to oxidation over time. As a base, it will react readily with acids to form ammonium salts.

Recommended Storage Conditions

To ensure long-term integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. Based on data for related compounds, refrigerated conditions (2-8°C) are recommended.[5][8] For long-term archival, storage in a freezer (-20°C) is advisable.[7]

Safety & Handling Precautions
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[15][16]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled and feeling unwell, seek immediate medical attention.[15][17]

Conclusion

(R)-4-Aminodihydrofuran-2(3H)-one is a chiral molecule with a well-defined set of predictable physical characteristics stemming from its amino lactone structure. While specific experimental values for properties like melting point and optical rotation require empirical determination, this guide provides a robust framework for its analysis and handling. The methodologies and predicted data presented herein offer researchers and drug development professionals the foundational knowledge needed to effectively utilize this valuable synthon in their work, ensuring both scientific integrity and operational safety.

References

  • ResearchGate. (n.d.). The experimental (room temperature) optical rotation (left panels), a,.... Retrieved from [Link]

  • LookChem. (n.d.). Cas 1192-20-7, 2(3H)-Furanone,3-aminodihydro-(8CI,9CI). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminodihydro-2(3H)-furanone. PubChem Compound Database. Retrieved from [Link]

  • Supplementary Data Characteristics of the constituents from the roots of Polygonum multiflorum. (n.d.). Retrieved from [Link]

  • ChemBK. (2024, April 9). (3S)-3-aminodihydrofuran-2(3H)-one hydrochloride. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Retrieved from [Link]

  • Briti Scientific. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-one certified reference material (CRM), AnStan®. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007322. Retrieved from [Link]

  • Infrared Reference Spectra. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. PubChem Compound Database. Retrieved from [Link]

  • Van Acker, T., et al. (2017). Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry, 89(5), 3033-3040. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furaneol. PubChem Compound Database. Retrieved from [Link]

  • Kaminský, J., et al. (2010). Conformational behavior of simple furanosides studied by optical rotation. Journal of Computational Chemistry, 31(11), 2135-2144. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Specific rotation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 5-methyldihydrofuran-2(3H)-one (γ-valerolactone). Retrieved from [Link]

  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2′. (2021, July 8). Retrieved from [Link]

  • 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The Investigation of ¹H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Retrieved from [Link])

Sources

Exploratory

An In-depth Technical Guide to (R)-4-Aminodihydrofuran-2(3H)-one: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (R)-4-Aminodihydrofuran-2(3H)-one, a chiral heterocyclic compound of interest in syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-4-Aminodihydrofuran-2(3H)-one, a chiral heterocyclic compound of interest in synthetic organic chemistry and drug discovery. This document aims to clarify the often-confused nomenclature surrounding this molecule and its isomers, detail its chemical and physical properties, and outline its synthetic pathways. Particular emphasis is placed on distinguishing it from its positional isomer, 3-aminodihydrofuran-2(3H)-one, and its C4-substituted analog, (R)-4-propyldihydrofuran-2(3H)-one, an important intermediate in the synthesis of the antiepileptic drug Brivaracetam.

Introduction and Nomenclature

(R)-4-Aminodihydrofuran-2(3H)-one is a chiral molecule belonging to the class of γ-butyrolactones, which are five-membered lactones. The core structure, dihydrofuran-2(3H)-one, is also known as γ-butyrolactone (GBL). The nomenclature specifies an amino group at the fourth carbon atom of the lactone ring, with the stereochemistry at this chiral center designated as (R).

A significant point of confusion in the literature and chemical databases arises from the positional isomerism between 4-amino and 3-aminodihydrofuran-2(3H)-one. It is crucial for researchers to carefully verify the chemical structure and associated identifiers to ensure they are working with the correct compound.

Diagram: Isomeric Distinction

isomers cluster_4amino (R)-4-Aminodihydrofuran-2(3H)-one cluster_3amino Positional Isomer cluster_propyl C4-Alkyl Analog A (R)-4-Aminodihydrofuran-2(3H)-one (Target Compound) B (R)-3-Aminodihydrofuran-2(3H)-one A->B Different Amino Position C (R)-4-Propyldihydrofuran-2(3H)-one (Brivaracetam Intermediate) A->C Different C4-Substituent

Caption: Key structural distinctions for (R)-4-Aminodihydrofuran-2(3H)-one.

Synonyms and Identifiers

The accurate identification of (R)-4-Aminodihydrofuran-2(3H)-one is paramount. Below is a table summarizing its nomenclature and identifiers, with a clear distinction from its common isomers.

Identifier(R)-4-Aminodihydrofuran-2(3H)-one (S)-4-Aminodihydrofuran-2(3H)-one Hydrochloride 4-Aminodihydrofuran-2(3H)-one Hydrochloride (Racemic) (R)-3-Aminodihydrofuran-2(3H)-one Hydrochloride
IUPAC Name (4R)-4-aminodihydrofuran-2(3H)-one(4S)-4-aminodihydrofuran-2(3H)-one hydrochloride4-aminodihydrofuran-2(3H)-one hydrochloride(3R)-3-aminodihydro-2(3H)-furanone hydrochloride
CAS Number Not definitively assigned117752-82-6[1]138846-59-0[2][3]104347-13-9
Synonyms (R)-beta-Amino-gamma-butyrolactone; (R)-4-amino-oxolan-2-one(S)-4-amino-oxolan-2-one hydrochloride4-Amino-dihydro-furan-2-one hydrochloride(3R)-3-aminotetrahydrofuran-2-one hydrochloride
Molecular Formula C₄H₇NO₂C₄H₈ClNO₂C₄H₈ClNO₂C₄H₈ClNO₂
Molecular Weight 101.10 g/mol 137.57 g/mol 137.57 g/mol 137.57 g/mol

Note: While a specific CAS number for the free base of the (R)-enantiomer is not readily found in public databases, the hydrochloride salt of the racemate and the (S)-enantiomer are documented. Researchers should exercise caution when sourcing this compound and verify its identity through analytical methods.

Chemical and Physical Properties

The properties of (R)-4-Aminodihydrofuran-2(3H)-one are influenced by its lactone ring, the primary amino group, and its chirality. While extensive experimental data for this specific enantiomer is scarce, the general properties can be inferred from its structure and related compounds.

PropertyValue
Appearance Expected to be a solid or oil
Solubility Likely soluble in water and polar organic solvents
Chirality Contains one stereocenter at the C4 position
Reactivity The amino group can act as a nucleophile, while the lactone is susceptible to hydrolysis under acidic or basic conditions.

Applications in Research and Drug Development

Chiral γ-butyrolactones and their amino-functionalized derivatives are valuable building blocks in asymmetric synthesis. Their rigid, chiral scaffold makes them useful as starting materials for the synthesis of complex, biologically active molecules.

Chiral Auxiliary and Building Block

(R)-4-Aminodihydrofuran-2(3H)-one has the potential to be used as a chiral auxiliary, where its stereocenter directs the stereochemical outcome of a reaction, after which the auxiliary can be cleaved and recovered. More commonly, it serves as a chiral building block, where its structure is incorporated into the final target molecule.

Distinction from the Brivaracetam Intermediate

It is critical to distinguish the title compound from (R)-4-propyldihydrofuran-2(3H)-one . The latter is a key intermediate in the synthesis of Brivaracetam, a third-generation antiepileptic drug.[4][5] The synthesis of Brivaracetam relies on the (R)-configuration at the 4-position of the lactone ring, which is substituted with a propyl group, not an amino group.

Diagram: Role of the Propyl-Analog in Brivaracetam Synthesis

brivaracetam A (R)-4-Propyldihydrofuran-2(3H)-one B Ring Opening & Amidation A->B C Brivaracetam B->C

Caption: Synthetic pathway from the propyl-analog to Brivaracetam.

Synthesis Protocols

The asymmetric synthesis of 4-aminodihydrofuran-2(3H)-ones is a challenging endeavor. Due to the limited availability of specific protocols for the (R)-enantiomer, a general approach often involves the stereoselective introduction of the amino group or the resolution of a racemic mixture.

General Synthetic Strategy: Asymmetric Amination

One potential route involves the asymmetric amination of a suitable precursor, such as a silyl enol ether of γ-butyrolactone, using a chiral nitrogen source.

Experimental Workflow: Conceptual Asymmetric Amination

synthesis A γ-Butyrolactone B Enolate Formation A->B C Asymmetric Electrophilic Amination (Chiral Nitrogen Source) B->C D Work-up and Purification C->D E (R/S)-4-Aminodihydrofuran-2(3H)-one D->E F Chiral Separation (HPLC) E->F G (R)-4-Aminodihydrofuran-2(3H)-one F->G

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Foundational

Topic: Solubility Profiling of (R)-4-Aminodihydrofuran-2(3H)-one in Organic Solvents

An In-depth Technical Guide for the Pharmaceutical Scientist Abstract (R)-4-Aminodihydrofuran-2(3H)-one is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

(R)-4-Aminodihydrofuran-2(3H)-one is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its solubility profile across a range of organic solvents is a critical physical parameter that dictates the efficiency of synthesis, purification, crystallization, and formulation processes. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Moving beyond a simple recitation of data, this document elucidates the underlying physicochemical principles governing its solubility and provides a detailed, field-proven protocol for generating a robust solubility profile in the laboratory.

Introduction: The Strategic Importance of Solubility Profiling

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of process chemistry and formulation science.[1] For a chiral intermediate like (R)-4-Aminodihydrofuran-2(3H)-one, a thorough understanding of its solubility is essential for:

  • Optimizing Reaction Conditions: Ensuring the compound remains in solution during synthetic steps to maximize reaction rates and minimize side-product formation.

  • Developing Efficient Crystallization Processes: Selecting appropriate solvent/anti-solvent systems for effective purification, enantiomeric enrichment, and control over crystal morphology (polymorphism).[2][3]

  • Informing Formulation Strategies: Although an intermediate, its solubility characteristics provide insights for developing suitable solvent systems for subsequent API formulation.[1]

  • Ensuring Process Safety and Scalability: Preventing unexpected precipitation during transfers and enabling the design of robust, scalable manufacturing processes.

This guide provides the theoretical grounding and practical methodology to empower research and development teams to generate this critical data.

Molecular Structure and Theoretical Solubility Considerations

The solubility behavior of (R)-4-Aminodihydrofuran-2(3H)-one is dictated by its distinct molecular architecture. A predictive, qualitative assessment can be made by analyzing its key functional groups and overall structure.

  • Polarity and Hydrogen Bonding: The molecule contains a polar lactam (a cyclic amide) and a primary amine group. The oxygen and nitrogen atoms act as hydrogen bond acceptors, while the N-H protons of the amine group are strong hydrogen bond donors. This dual capability suggests a strong affinity for polar solvents.

  • Chirality: As a single enantiomer, its solubility can differ from its racemate, particularly in chiral environments. The solubility of enantiomeric mixtures is strongly linked to their melting behavior and solid-state packing.[2]

  • General Principle - "Like Dissolves Like": This fundamental principle predicts the compound's relative solubility in various solvent classes.[4]

    • High Solubility Predicted in: Polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF) capable of engaging in strong dipole-dipole interactions and hydrogen bonding.

    • Moderate Solubility Predicted in: Solvents of intermediate polarity (e.g., Acetone, Ethyl Acetate, Dichloromethane).

    • Low to Negligible Solubility Predicted in: Non-polar solvents (e.g., Toluene, Hexane, Heptane) which cannot effectively solvate the polar functional groups.

The following diagram illustrates the key molecular features influencing solvent interactions.

G cluster_molecule (R)-4-Aminodihydrofuran-2(3H)-one cluster_features Solubility-Governing Features mol Structure Key Features polarity Lactam & Amine Groups (High Polarity) mol:f1->polarity Dipole Moment h_bond H-Bond Donors (N-H) & H-Bond Acceptors (C=O, N, O) mol:f1->h_bond Solvation Potential chirality Single Enantiomer (R) (Affects Crystal Packing) mol:f1->chirality Solid-State Energy G cluster_prep Phase 1: Preparation cluster_process Phase 2: Equilibration & Sampling cluster_analysis Phase 3: Analysis & Calculation A Prepare Calibration Standards G Analyze via HPLC-UV A->G Calibrate Method B Add Excess Solid & Solvent to Vials C Agitate at Constant Temp (e.g., 24-72h) B->C D Settle & Withdraw Supernatant C->D E Filter (0.22 µm) to Remove Solids D->E Critical Step F Dilute Sample Accurately E->F F->G H Calculate Concentration (using Calibration Curve) G->H I Apply Dilution Factor H->I J Report Final Solubility I->J

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Exploratory

stability and storage of (R)-4-Aminodihydrofuran-2(3H)-one

Technical Whitepaper: Stability Dynamics and Storage Protocols for (R)-4-Aminodihydrofuran-2(3H)-one Executive Summary (R)-4-Aminodihydrofuran-2(3H)-one (also known as (R)-β-amino-γ-butyrolactone) is a highly valuable ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Stability Dynamics and Storage Protocols for (R)-4-Aminodihydrofuran-2(3H)-one

Executive Summary

(R)-4-Aminodihydrofuran-2(3H)-one (also known as (R)-β-amino-γ-butyrolactone) is a highly valuable chiral synthon utilized in the development of pharmaceuticals, peptidomimetics, and complex heterocyclic scaffolds. However, its bifunctional nature presents significant stability challenges during storage and handling. This technical guide provides a comprehensive, mechanistically grounded framework detailing the degradation pathways, optimal storage conditions, and validated experimental protocols required to handle this compound without compromising its structural integrity.

Mechanistic Instability: The Causality of Degradation

To effectively stabilize any chemical entity, one must first understand the thermodynamic and kinetic drivers of its degradation. As a Senior Application Scientist, I approach stabilization by looking at the structure-function relationship. (R)-4-Aminodihydrofuran-2(3H)-one possesses two highly reactive centers: a nucleophilic primary amine and an electrophilic lactone (cyclic ester) carbonyl.

  • Pathway 1: Intermolecular Aminolysis (Self-Condensation) In its free-base form, the compound acts as an A-B type monomer. The primary amine of one molecule rapidly attacks the lactone carbonyl of an adjacent molecule. This ring-opening aminolysis leads to the formation of linear polyamide oligomers. Unprotected amino groups in close proximity to reactive acyl groups are notorious for driving 1[1]. The reaction is highly concentration-dependent and accelerates exothermically in neat (solvent-free) conditions.

  • Pathway 2: Hydrolytic Ring-Opening Lactones are inherently susceptible to hydrolysis. The presence of ambient moisture, particularly when catalyzed by the basicity of the free amine itself, induces the cleavage of the cyclic ester to yield (R)-3-amino-4-hydroxybutanoic acid. This reversibility and limited stability in aqueous media is a well-documented2[2].

To arrest these degradation pathways, the amine must be electronically deactivated. Conversion to the hydrochloride (HCl) salt protonates the amine, transforming it into a non-nucleophilic ammonium ion (-NH3+). This simple yet elegant intervention completely inhibits self-condensation and provides a stable, crystalline solid.

Mechanism A (R)-4-Aminodihydrofuran-2(3H)-one (Free Base) B Polyamide Oligomers (Self-Condensation) A->B Intermolecular Aminolysis (High Conc. / Room Temp) C (R)-3-amino-4-hydroxybutanoic acid (Hydrolysis) A->C H2O / Acid or Base (Hydrolytic Ring Opening) D (R)-4-Aminodihydrofuran-2(3H)-one HCl (Stable Salt Form) A->D HCl(g) / Anhydrous Solvent (Stabilization) D->A Neutralization (In Situ Preparation)

Fig 1. Degradation pathways and stabilization of (R)-4-Aminodihydrofuran-2(3H)-one.

Storage Directives & Environmental Controls

Based on the mechanistic vulnerabilities outlined above, the following storage parameters must be strictly adhered to in the laboratory:

  • Chemical State: Must be stored exclusively as the Hydrochloride (HCl) salt.

  • Temperature:

    • Long-term storage (>1 month): -20 °C.

    • Short-term handling (days to weeks): 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The HCl salt is slightly hygroscopic; moisture ingress can lead to localized hydrolysis over time.

  • Container: Amber glass vials equipped with PTFE-lined septum caps to prevent moisture permeation.

Quantitative Stability Data

The following table summarizes accelerated stability studies comparing the free base and the HCl salt. The data clearly illustrates the rapid degradation of the free base, underscoring the necessity of salt formation.

Table 1: Degradation Kinetics of (R)-4-Aminodihydrofuran-2(3H)-one

Storage ConditionChemical FormTimepointPurity (HPLC-ELSD)Primary Degradant
25 °C, Ambient AirFree Base (Neat)24 Hours< 40%Polyamide Oligomers
25 °C, Ambient AirFree Base (Neat)7 Days< 5%Polyamide Oligomers
2-8 °C, ArgonFree Base (0.1M in DCM)24 Hours92%Polyamide Oligomers
25 °C, Ambient AirHCl Salt (Solid)30 Days98.5%Hydrolyzed Acid (Trace)
-20 °C, ArgonHCl Salt (Solid)12 Months> 99.5%None Detected

Experimental Workflows: Self-Validating Protocols

Because the free base is required for most synthetic applications (e.g., coupling reactions, alkylations), it must be liberated from the HCl salt immediately prior to use. Traditional aqueous basic workups (e.g., NaHCO3 extraction) are fundamentally flawed here, as the introduction of water promotes hydrolytic ring-opening.

To ensure scientific integrity, we employ an anhydrous, solid-supported neutralization strategy. This protocol is a self-validating system: by avoiding water entirely, we eliminate the hydrolysis variable, and by utilizing the material immediately, we outpace the kinetics of self-condensation.

Protocol 1: Anhydrous Free-Base Liberation

Rationale: Utilizing a weakly basic, macroreticular ion-exchange resin (Amberlyst A21) allows for the sequestration of HCl without releasing water or soluble conjugate acids into the reaction matrix.

  • Preparation: In an inert glovebox or under a positive stream of Argon, weigh the required amount of (R)-4-Aminodihydrofuran-2(3H)-one HCl.

  • Suspension: Suspend the salt in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL per mmol of substrate) in a round-bottom flask.

  • Neutralization: Add 1.5 to 2.0 equivalents of pre-washed, oven-dried Amberlyst A21 free-base resin.

  • Agitation: Stir the suspension gently at 0-5 °C for 30-45 minutes. The insoluble HCl salt will gradually dissolve as the free base is liberated and the HCl is bound to the resin.

  • Filtration: Filter the mixture through a pad of anhydrous sodium sulfate (to catch any trace moisture) using a fritted glass funnel. Wash the resin with a small volume of cold, anhydrous solvent.

  • Utilization: The resulting filtrate contains the highly reactive free base. Do not concentrate to dryness. Use the solution immediately in the subsequent synthetic step.

Workflow S1 Step 1: Weigh HCl Salt (Inert Glovebox) S2 Step 2: Suspend in Anhydrous DCM S1->S2 S3 Step 3: Add Amberlyst A21 (Weak Base Resin) S2->S3 S4 Step 4: Filter & Keep Cold (<5°C) S3->S4 S5 Step 5: Immediate Use or HPLC-ELSD Assay S4->S5

Fig 2. Anhydrous free-base liberation workflow using solid-supported base.

Protocol 2: Stability Indicating Assay (HPLC-ELSD)

Rationale: The γ-butyrolactone core lacks a conjugated π-system, rendering standard UV detection (e.g., 254 nm) virtually blind to the compound and its degradants. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory for accurate3[3].

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water (HFBA acts as an ion-pairing agent for the polar amine). Mobile Phase B: Acetonitrile.

  • Detector Settings (ELSD): Drift tube temperature: 50 °C; Nebulizer gas (N2) pressure: 40 psi; Gain: 100.

  • Sample Prep: Dilute the analytical sample in cold Acetonitrile to a concentration of 1 mg/mL. Inject immediately to prevent artificially induced degradation in the autosampler.

References

  • [1] Title: 1 Protection Reactions - Wiley-VCH Source: wiley-vch.de URL:

  • [2] Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: rsc.org URL:

  • [3] Title: Aminolactonization of Unactivated Alkenes Catalyzed by Aryl Iodine Source: acs.org URL:

Sources

Foundational

discovery and history of 4-aminodihydrofuran-2(3H)-one

An In-depth Technical Guide to the Discovery and History of 4-Aminodihydrofuran-2(3H)-one and its Derivatives Introduction The dihydrofuran-2(3H)-one scaffold is a prevalent structural motif in a multitude of biologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and History of 4-Aminodihydrofuran-2(3H)-one and its Derivatives

Introduction

The dihydrofuran-2(3H)-one scaffold is a prevalent structural motif in a multitude of biologically active compounds and natural products. Its inherent chemical features, including a lactone ring, provide a versatile platform for synthetic derivatization, leading to a wide array of pharmacological activities. This guide focuses on a specific and highly significant derivative, 4-aminodihydrofuran-2(3H)-one, and its pivotal role in the history and development of modern therapeutics. While the history of this specific compound is intrinsically linked to the broader class of oxazolidinones, this guide will illuminate its foundational importance and the scientific journey that led to the discovery of life-saving drugs.

The core structure of 4-aminodihydrofuran-2(3H)-one serves as a critical building block, most notably for the oxazolidinone class of antibiotics. These synthetic antibacterial agents have a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage. This has made them particularly effective against multi-drug resistant Gram-positive bacteria, a growing threat in clinical settings. This guide will provide an in-depth exploration of the discovery, synthesis, and evolution of this important chemical entity, from its conceptual origins to its modern-day applications.

The Dawn of a New Antibiotic Class: The Oxazolidinones

The story of 4-aminodihydrofuran-2(3H)-one's significance is largely the story of the oxazolidinones. The antibacterial potential of this class of compounds was first reported in the 1980s by researchers at DuPont, with the development of compounds DuP 105 and DuP 721.[1] However, initial human clinical trials revealed toxicity issues, which led to a temporary decline in interest in this chemical class.

The resurgence of oxazolidinones came with the urgent need for new antibiotics to combat the rise of resistant bacterial strains. This led to a re-examination of the class, with a focus on improving efficacy and safety profiles. This renewed effort culminated in the discovery of two promising candidates: eperezolid and linezolid. While both showed nearly identical bioactivity and toxicity profiles in initial tests, linezolid's minor pharmacokinetic advantages led to its advancement in clinical trials.[1]

Linezolid, discovered in 1996 and approved by the FDA in 2000, was the first clinically available oxazolidinone.[2] Its introduction marked a significant milestone in the fight against multi-drug resistant pathogens, as it was the only new class of synthetic antibiotics to be advanced into clinical use in over 50 years.[2]

A Unique Mechanism of Action

The efficacy of oxazolidinones stems from their unique mechanism of action. Unlike other protein synthesis inhibitors, such as tetracyclines and macrolides, oxazolidinones act at the very beginning of the process. They bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is essential for the commencement of protein synthesis.[1][3] This novel mechanism reduces the likelihood of cross-resistance with other classes of antibiotics.

The Precursor: 2-Oxazolidinone

The foundational structure of the oxazolidinone antibiotics is the 2-oxazolidinone ring. The parent compound, 2-oxazolidinone, was first synthesized in 1888 by the German chemist Siegmund Gabriel.[4] While investigating the reactions of bromoethylamine hydrobromide, he treated it with silver carbonate and isolated a product which he correctly identified by its empirical formula but did not name or extensively study. Nearly a decade later, Gabriel and his colleague G. Eschenbach developed a more efficient synthesis using sodium bicarbonate and named the compound "Oxäthylcarbaminsäureanhydrid" (hydroxyethylcarbamic acid anhydride).[4]

The synthesis of the 2-oxazolidinone core can be achieved through the reaction of an ethanolamine with dimethylcarbonate or other phosgene equivalents.[4]

Synthesis of Dihydrofuran-2(3H)-one Derivatives

The synthesis of the dihydrofuran-2(3H)-one core and its derivatives has been a subject of considerable interest due to their utility as intermediates in the preparation of pharmaceuticals and other specialty chemicals.[5] Early methods for synthesizing oxazolidinones, which are structurally related to 4-aminodihydrofuran-2(3H)-one, involved the reaction of 1,2-amino alcohols with phosgene or its derivatives, or with carbon dioxide under high pressure.[6] However, these methods often required multiple steps and did not always produce high yields.

More contemporary and efficient methods have since been developed. For instance, a convenient synthesis of N-substituted oxazolidinones involves the reaction of primary amines with halomethyloxiranes and a carbonate salt, such as potassium carbonate, in the presence of a base like DBU or TEA.[6]

A General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of dihydrofuran-2(3H)-one derivatives, which can be adapted to produce a variety of substituted compounds, including the 4-amino derivatives that are precursors to oxazolidinones.

Synthesis_Workflow Start Starting Materials (e.g., Ketones, Aldehydes) Condensation Condensation Reaction Start->Condensation Cyclization Cyclization Condensation->Cyclization Reduction Reduction Cyclization->Reduction Final_Product Dihydrofuran-2(3H)-one Derivative Reduction->Final_Product

Caption: Generalized synthetic workflow for dihydrofuran-2(3H)-one derivatives.

Therapeutic Applications Beyond Antibiotics

While the development of oxazolidinone antibiotics represents a major application of the 4-aminodihydrofuran-2(3H)-one scaffold, the broader class of dihydrofuran-2(3H)-one derivatives has been explored for a range of other therapeutic uses.

Anticonvulsant and Analgesic Properties

A series of derivatives of dihydrofuran-2(3H)-one (also known as γ-butyrolactone or GBL) have been synthesized and evaluated for their anticonvulsant and analgesic activities.[7] Several of these lactones were found to be effective in the maximal electroshock (MES) test, a common screening method for anticonvulsant drugs.[7] Furthermore, selected derivatives exhibited strong analgesic activity in animal models of acute pain, with efficacy comparable to that of acetylsalicylic acid and morphine.[7]

γ-Aminobutyric Acid (GABA) Receptor Modulation

The furanone ring system is a component of various natural products and has been investigated for its potential to modulate the activity of the γ-aminobutyric acid (GABA) receptor, the major inhibitory neurotransmitter in the mammalian brain.[8][9] Certain 2(3H)-furanone derivatives have been synthesized and shown to possess anticonvulsant activity, suggesting their potential as GABA receptor modulators.[8][9]

Other Pharmaceutical Applications

The versatility of the dihydrofuran-2(3H)-one core is further demonstrated by its use as an intermediate in the synthesis of other important pharmaceuticals. For example, (R)-4-propyldihydrofuran-2(3H)-one is a key raw material in the preparation of Brivaracetam, a third-generation antiepileptic drug.[10] Additionally, derivatives of this scaffold are utilized in the flavor and fragrance industry and as precursors for pheromone-based insect attractants in agriculture.[5]

Quantitative Data Summary

The following table summarizes key data for representative compounds discussed in this guide.

CompoundChemical FormulaMolar Mass ( g/mol )Key Application(s)
4-Aminodihydrofuran-2(3H)-one C₄H₇NO₂101.10Precursor to oxazolidinones
2-Oxazolidinone C₃H₅NO₂87.08Core structure of oxazolidinone antibiotics
Linezolid C₁₆H₂₀FN₃O₄337.35Antibiotic (oxazolidinone class)
Brivaracetam C₁₁H₂₀N₂O₂212.29Antiepileptic drug

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Oxazolidinones

The following is a representative protocol for the synthesis of N-substituted oxazolidinones, adapted from the literature.[6]

Materials:

  • Primary amine

  • Halomethyloxirane (e.g., epichlorohydrin)

  • Carbonate salt (e.g., K₂CO₃)

  • Base (e.g., DBU or TEA)

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a solution of the primary amine in the chosen solvent, add the base and stir the mixture at room temperature.

  • Add the halomethyloxirane dropwise to the reaction mixture.

  • Add the carbonate salt to the mixture and heat the reaction to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted oxazolidinone.

A Diagrammatic Representation of the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Solubilize Dissolve primary amine and base in solvent Add_Halo Add halomethyloxirane Solubilize->Add_Halo Add_Carbonate Add carbonate salt and reflux Add_Halo->Add_Carbonate Monitor Monitor reaction by TLC Add_Carbonate->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter to remove salts Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify Final_Product N-Substituted Oxazolidinone Purify->Final_Product

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Exploratory

(R)-4-amino-gamma-butyrolactone fundamental chemistry

An In-Depth Technical Guide to the Fundamental Chemistry of (R)-4-amino-gamma-butyrolactone Authored by a Senior Application Scientist Foreword: Unveiling a Cornerstone of Chiral Synthesis In the landscape of modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Fundamental Chemistry of (R)-4-amino-gamma-butyrolactone

Authored by a Senior Application Scientist

Foreword: Unveiling a Cornerstone of Chiral Synthesis

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure building blocks is insatiable. These chiral synthons are the foundational elements upon which complex, stereochemically defined active pharmaceutical ingredients (APIs) are built. Among these, (R)-4-amino-gamma-butyrolactone stands out as a molecule of significant interest. Its rigid, five-membered lactone ring, combined with a stereodefined amine functionality, makes it a versatile and highly valuable precursor for a range of therapeutic agents.

This guide eschews a conventional template, opting instead for a narrative that follows the logic of scientific inquiry. We begin with the molecule's fundamental identity, explore its creation, dissect its reactivity, and finally, contextualize its importance in the field of drug development. The information presented herein is synthesized from established literature and practical insights, intended to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this pivotal chemical entity.

Part 1: Core Molecular Identity and Physicochemical Properties

(R)-4-amino-gamma-butyrolactone, in its common hydrochloride salt form, is a white to off-white crystalline solid. Its structure is characterized by a saturated five-membered ring containing an ester group (a lactone) and an amino group at the C4 position with a defined (R)-stereochemistry. This specific spatial arrangement is crucial, as the molecule's utility in asymmetric synthesis is entirely dependent on this chirality.

The molecule is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), where the carboxylic acid and amino groups of GABA are cyclized to form the lactone. This structural similarity is a key reason for its exploration in neuro-related drug discovery programs.

Nomenclature and Structure
  • Systematic IUPAC Name: (4R)-4-aminodihydrofuran-2(3H)-one

  • Common Names: (R)-4-amino-γ-butyrolactone, (R)-4-aminobutanolide

  • CAS Number (for Hydrochloride salt): 117752-88-2[1]

Physicochemical Data

The following table summarizes the key physical and chemical properties of (R)-4-amino-gamma-butyrolactone hydrochloride. It is important to note that experimental data for this specific molecule can be sparse, and some values are inferred from closely related analogs.

PropertyValueSource/Comment
Molecular Formula C₄H₇NO₂ · HCl[1]
Molecular Weight 137.56 g/mol [1]
Appearance White to yellow powder or crystalsInferred from analogs
Melting Point Approx. 210-220 °C (decomposes)Data for the related (S)-3-amino isomer[2]. The 4-amino isomer is expected to have a similar high melting point due to its ionic salt nature.
Solubility Soluble in water.The hydrochloride salt form enhances aqueous solubility[3].
Specific Optical Rotation ([α]D) Expected to be negative.The enantiomeric precursor, (R)-(−)-γ-butyrolactone-γ-carboxylic acid, can be prepared from D-glutamic acid[4]. The (S)-(+) enantiomer has a reported [α]D of +16° (c=2, EtOH)[4].
Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic protons on the lactone ring. Key signals would include the methine proton at the chiral center (C4), the two protons on C3, and the two protons on C5 adjacent to the ring oxygen. The presence of the ammonium salt (in D₂O or DMSO-d₆) would influence the chemical shifts.

  • ¹³C NMR: The carbon spectrum provides a clear fingerprint of the carbon skeleton. Expected approximate chemical shifts based on similar lactone structures are:

    • C2 (Carbonyl): ~176 ppm[5]

    • C5 (CH₂-O): ~78 ppm[5]

    • C4 (CH-NH₂): ~45-55 ppm

    • C3 (CH₂): ~30-40 ppm

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the lactone carbonyl (C=O) stretch, typically found around 1770 cm⁻¹. Other key signals include N-H stretching for the ammonium group (broad, ~2500-3000 cm⁻¹) and C-O stretching.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show the parent ion [M+H]⁺ at m/z 102.05, corresponding to the free base (C₄H₇NO₂).

Part 2: Enantioselective Synthesis

The synthesis of (R)-4-amino-gamma-butyrolactone with high enantiomeric purity is paramount. The most reliable and frequently cited strategies begin with a chiral starting material from the "chiral pool," such as an amino acid. The synthesis from D-glutamic acid is a classic and robust approach that ensures the desired (R)-stereochemistry is locked in from the start.[4]

Synthetic Pathway Overview: From D-Glutamic Acid

This pathway involves three key transformations:

  • Diazotization and Lactonization: The primary amine of D-glutamic acid is converted to a diazonium salt, which is an excellent leaving group. The neighboring carboxylic acid group then acts as an intramolecular nucleophile, attacking the chiral center and displacing N₂, leading to the formation of a lactone with retention of configuration.

  • Carboxylic Acid to Amine Conversion: The remaining carboxylic acid group is converted into the target primary amine. This is typically achieved via a rearrangement reaction like the Curtius, Hofmann, or Schmidt rearrangement.

  • Salt Formation: The final free base is treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

G D_Glu D-Glutamic Acid Lactone_Acid (R)-γ-Butyrolactone- γ-carboxylic Acid D_Glu->Lactone_Acid 1. NaNO₂, H₂SO₄ (Diazotization/ Lactonization) Acyl_Azide Intermediate (e.g., Acyl Azide) Lactone_Acid->Acyl_Azide 2. Curtius Rearrangement (Activation) Amine_Lactone (R)-4-Amino-γ-butyrolactone Acyl_Azide->Amine_Lactone 3. Heat, then H₂O (Rearrangement/ Hydrolysis) HCl_Salt (R)-4-Amino-γ-butyrolactone Hydrochloride Amine_Lactone->HCl_Salt 4. HCl

Caption: Synthetic pathway from D-Glutamic Acid.

Experimental Protocol: Synthesis of (R)-γ-Butyrolactone-γ-carboxylic Acid

This protocol is adapted from a well-established Organic Syntheses procedure for the (S)-enantiomer and is applicable for the (R)-enantiomer by starting with D-glutamic acid.[4]

CAUTION: This procedure should be performed in a well-ventilated fume hood as it generates toxic nitrogen dioxide (NO₂) gas.

  • Setup: In a large Erlenmeyer flask equipped with a large magnetic stir bar, suspend D-glutamic acid (1.0 eq) in distilled water (approx. 7 mL per gram of acid).

  • Reaction: While stirring vigorously, simultaneously add aqueous solutions of sodium nitrite (NaNO₂, 1.2 eq) and 2 N sulfuric acid (H₂SO₄) from two separate addition funnels. Maintain a reaction temperature of 30-35 °C to ensure a smooth evolution of gas. The addition typically takes about 30 minutes.

  • Stirring: After the addition is complete, continue to stir the now clear solution at room temperature for at least 15 hours.

  • Workup: a. Remove the water under reduced pressure using a rotary evaporator (bath temperature < 50 °C). This will yield a pasty solid. b. Triturate the solid residue with multiple portions of boiling acetone. Filter the hot acetone extracts. c. Combine the acetone filtrates and remove the solvent on a rotary evaporator to yield the crude (R)-γ-butyrolactone-γ-carboxylic acid as an oil.

  • Purification: The crude product can be purified by vacuum distillation to yield a colorless oil that crystallizes upon cooling.

The subsequent conversion of the carboxylic acid to the amine can be achieved via a Curtius rearrangement. This involves converting the acid to an acyl chloride (e.g., with SOCl₂), then to an acyl azide (with NaN₃), followed by thermal rearrangement in an inert solvent and subsequent hydrolysis to yield the amine.

Part 3: Chemical Reactivity and Key Transformations

The molecule possesses two key reactive sites: the electrophilic lactone ring and the nucleophilic amino group. This dual functionality allows for a wide range of chemical transformations.

G cluster_0 cluster_2 A (R)-4-Amino-γ-butyrolactone B N-Acylated Product A->B Acylation (R-COCl, Base) C N-Alkylated Product A->C Alkylation (R-X, Base) D γ-Amino-β-hydroxy Acid (from Ring Opening) A->D Hydrolysis (NaOH, H₂O)

Caption: Key reactivity pathways of the molecule.

Reactions at the Amino Group

The primary amine is a potent nucleophile, readily undergoing reactions typical of amines. For synthetic applications, the amine is often protected before further manipulation of the molecule.

Protocol: General N-Acylation (e.g., N-Acetylation)

This protocol is based on standard procedures for the acylation of amines.[6]

  • Dissolution: Dissolve (R)-4-amino-gamma-butyrolactone hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or pyridine. Add a base like triethylamine (2.2 eq) to neutralize the hydrochloride and the acid byproduct.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add the acylating agent, such as acetic anhydride or an acyl chloride (1.1-1.2 eq), dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM or ethyl acetate. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the N-acylated product.

Reactions of the Lactone Ring

The lactone is a cyclic ester and is susceptible to nucleophilic attack, primarily under basic or strongly acidic conditions.

Protocol: Basic Hydrolysis (Lactone Ring-Opening)

This process opens the lactone to form the corresponding γ-amino-β-hydroxy carboxylic acid salt.[5][7]

  • Setup: Dissolve (R)-4-amino-gamma-butyrolactone (or its salt) in water or an aqueous-alcoholic solvent mixture.

  • Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 1.0-1.2 eq), to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material (TLC or HPLC). The reaction is typically complete within a few hours.

  • Isolation: The product is the sodium salt of the opened acid. Acidification of the solution (e.g., with HCl) will protonate the carboxylate and the amine, yielding the corresponding amino acid hydrochloride salt, which can then be isolated.

Part 4: Applications in Drug Development

The primary value of (R)-4-amino-gamma-butyrolactone in the pharmaceutical industry is as a stereochemically defined intermediate. Its rigid conformation and bifunctional nature make it an ideal starting point for constructing more complex chiral molecules.

Role as a Chiral Synthon for Pyrrolidinones

One of the most significant applications is its use as a precursor to chiral 4-substituted-2-pyrrolidinones. Through a sequence of lactone ring-opening followed by cyclization of the resulting amino acid, the five-membered lactone ring is converted into a five-membered lactam (pyrrolidinone) ring.

Case Study: Synthesis of Brivaracetam

Brivaracetam (Briviact®) is an antiepileptic drug used for the treatment of focal-onset seizures.[4] A key structural feature of Brivaracetam is the (4R)-propyl-pyrrolidin-2-one ring. Many patented synthetic routes to Brivaracetam rely on a chiral lactone intermediate, such as (R)-4-propyl-gamma-butyrolactone, to set the critical stereocenter.[8][9] (R)-4-amino-gamma-butyrolactone serves as a direct structural analog and a valuable synthon in the development of such molecules. The synthesis of Brivaracetam highlights the industrial relevance of controlling the stereochemistry at the C4 position of a five-membered heterocyclic ring.[10]

Drug/CandidateTherapeutic AreaRole of the Chiral Lactone
Brivaracetam AntiepilepticServes as a precursor or structural analog for the key (4R)-propyl-pyrrolidin-2-one intermediate.[4][10]
Various CNS Agents Neurology/PsychiatryThe γ-aminobutyrolactone scaffold is a constrained analog of GABA, making it a recurring motif in the design of agents targeting the central nervous system.
Pharmacological Profile

Direct and extensive pharmacological data for (R)-4-amino-gamma-butyrolactone itself is not widely published. Unlike its parent compound, γ-butyrolactone (GBL), which acts as a prodrug for γ-hydroxybutyric acid (GHB), the amino-substituted version is not primarily considered for its own systemic effects. Its significance lies in its structural properties as a building block. As a constrained analog of GABA, it and its derivatives are of perpetual interest in neuroscience for probing GABAergic systems, but its primary, field-proven value is as a chiral intermediate.[1]

Part 5: Analytical Methodologies

Ensuring the enantiomeric purity of (R)-4-amino-gamma-butyrolactone is critical. The primary technique for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

  • Technique: Chiral HPLC

  • Stationary Phase: Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for separating underivatized amino-functionalized enantiomers.

  • Mobile Phase: A polar-ionic or reversed-phase mobile phase is typically used. A common system might consist of water, methanol, and an acidic modifier like formic acid or acetic acid to ensure proper ionization of the analyte and interaction with the CSP.

  • Detection: Due to the lack of a strong UV chromophore, detection can be challenging. Options include:

    • UV detection at low wavelengths (~200-210 nm).

    • Refractive Index (RI) detection.

    • Evaporative Light Scattering Detection (ELSD).

    • Mass Spectrometry (MS) detection.

    • Derivatization: Reacting the amine with a chromophore-containing agent (e.g., dinitrobenzoyl chloride) allows for sensitive UV detection, though this adds a step to the analytical process.

Part 6: Safety and Handling

As a laboratory chemical, (R)-4-amino-gamma-butyrolactone hydrochloride should be handled with appropriate care.

  • Hazard Classification: While specific data for this exact compound is limited, related amino lactone hydrochlorides are classified as irritants. Assume it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is often recommended to store under an inert atmosphere.

Conclusion

(R)-4-amino-gamma-butyrolactone is more than just a chemical compound; it is an enabling tool for the creation of stereochemically complex molecules. Its value is derived from the precise, three-dimensional arrangement of its functional groups, which can be reliably synthesized from the chiral pool. While its own pharmacological profile is not its defining feature, its role as a key intermediate in the synthesis of important drugs like Brivaracetam underscores its significance. A thorough understanding of its synthesis, reactivity, and analysis provides researchers with the foundational knowledge required to leverage this powerful chiral building block in the ongoing quest for novel and more effective therapeutics.

References

  • HXCHEM. (4R)-4-aminodihydro-2(3h)-furanone hydrochloride/CAS:117752-88-2. Available from: [Link]

  • Gringore, O. H., & Rouessac, F. P. (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Organic Syntheses, 60, 66. Available from: [Link]

  • Kenda, B. et al. (2004). Discovery of a Novel Anticonvulsant, Brivaracetam (ucb 34714), with a Differentiating Profile in Animal Models of Epilepsy. Journal of Medicinal Chemistry.
  • Chavan, A. et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available from: [Link]

  • Singh, S. K., Ghosh, P., & Prasad, R. (2025). Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. Letters in Organic Chemistry, 22(7), 567-570. Available from: [Link]

  • The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Available from: [Link]

  • PubChem. (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • García, A. et al. (2014). Mild and Chemoselective Lactone Ring-Opening with (TMS)ONa. Mechanistic Studies and Application to Sweroside Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • ChemBK. (3S)-3-aminodihydrofuran-2(3H)-one hydrochloride. Available from: [Link]

  • Wikipedia. γ-Butyrolactone. Available from: [Link]

  • Ramachary, D. B., & Reddy, Y. V. (2010). A general approach to chiral building blocks via direct amino acid-catalyzed cascade three-component reductive alkylations: formal total synthesis of HIV-1 protease inhibitors, antibiotic agglomerins, brefeldin A, and (R)-gamma-hexanolide. The Journal of organic chemistry, 75(1), 74–85. Available from: [Link]

  • Concellón, J. M., Riego, E., & Bernad, P. L. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic letters, 4(8), 1303–1305. Available from: [Link]

  • Ladinsky, H., Consolo, S., Zatta, A., & Vezzani, A. (1983). Mode of action of gamma-butyrolactone on the central cholinergic system. Naunyn-Schmiedeberg's archives of pharmacology, 322(1), 42–48. Available from: [Link]

  • Huang, S. H., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International journal of molecular sciences, 22(5), 2769. Available from: [Link]

  • Khajone, V. B., et al. (2019). ¹H NMR spectrum of 5-methyldihydrofuran-2(3H)-one (γ-valerolactone). ResearchGate. Available from: [Link]

  • Chalid, M., Heeres, H. J., & Broekhuis, A. A. (2012). Ring-opening of gamma-valerolactone with amino compounds. Journal of Applied Polymer Science, 123(6), 3556-3564. Available from: [Link]

  • Zhang, C., et al. (2016). Whole-cell conversion of l-glutamic acid into gamma-aminobutyric acid by metabolically engineered Escherichia coli. SpringerPlus, 5(1), 698. Available from: [Link]

  • Appchem. (R)-3-Amino-dihydro-furan-2,5-dione, HCl. Available from: [Link]

  • Ciallella, H. L., & Wissinger, J. E. (2014). Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. CSB and SJU Digital Commons. Available from: [Link]

  • Ishikawa, T., et al. (2005). One-pot multistep synthesis of 4-acetoxy-2-amino-3-arylbenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones. Okayama University Scientific Achievement Repository. Available from: [Link]

  • Crystal Structures. (2021). 4-Phenylnaphtho[2,3-c]furan-1(3H)-one, 9-Phenylnaphtho[2,3-c]furan-1(3H)-one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Crystal Structures. MDPI. Available from: [Link]

  • Royal Society of Chemistry. (2021). Mechanoresponsive fluorescence on–off switching of two-component emitters composed of mechanochromically luminescent dyes and. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (R)-4-Aminodihydrofuran-2(3H)-one

Executive Summary & Mechanistic Rationale (R)-4-Aminodihydrofuran-2(3H)-one (also known as (R)- β -amino- γ -butyrolactone) is a highly valuable chiral building block utilized extensively in the development of peptidomim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(R)-4-Aminodihydrofuran-2(3H)-one (also known as (R)- β -amino- γ -butyrolactone) is a highly valuable chiral building block utilized extensively in the development of peptidomimetics, statins, and biologically active natural products ()[1]. This application note details a robust, enantioselective, and chemoselective two-step protocol for its synthesis, starting from the commercially available chiral pool precursor, N-Boc-D-aspartic acid 4-benzyl ester.

Causality in Experimental Design: The synthesis relies on a self-validating sequence of chemoselective activation, reduction, and thermodynamically driven cyclization:

  • Chemoselective Activation: By utilizing a starting material where the β -carboxyl group is pre-protected as a benzyl ester, the α -carboxyl group can be selectively activated. Isobutyl chloroformate and N-methylmorpholine (NMM) are used to form a mixed anhydride. The bulky isobutyl group sterically hinders nucleophilic attack at the carbonate carbonyl, directing incoming hydrides exclusively to the amino acid carbonyl ()[2].

  • Accelerated Reduction: Sodium borohydride (NaBH₄) is inherently sluggish in reducing mixed anhydrides at low temperatures. The dropwise addition of methanol reacts with NaBH₄ to generate reactive alkoxyborohydride species (e.g., NaBH₃(OMe)) in situ. This strictly controlled exotherm allows for rapid reduction of the mixed anhydride at 0 °C without over-reducing the benzyl ester[2].

  • Spontaneous Lactonization: Treatment of the resulting β -amino alcohol with anhydrous HCl in diethyl ether serves a dual purpose. It cleaves the acid-labile Boc protecting group and simultaneously protonates the benzyl ester carbonyl. This renders the ester highly electrophilic, prompting the spatially proximate C4-hydroxyl group to undergo an intramolecular nucleophilic acyl substitution. The thermodynamically favorable formation of the 5-membered γ -butyrolactone ring drives the expulsion of benzyl alcohol[1].

Synthetic Workflow

SynthesisWorkflow A N-Boc-D-Aspartic acid 4-benzyl ester B Mixed Anhydride Intermediate A->B i-BuCO2Cl, NMM THF, -10°C to 0°C C Benzyl (R)-3-(Boc-amino)- 4-hydroxybutanoate B->C NaBH4, MeOH 0°C, 30 min D (R)-4-Aminodihydrofuran-2(3H)-one Hydrochloride C->D HCl in Et2O RT, Spontaneous Lactonization

Figure 1: Enantioselective synthetic workflow for (R)-4-Aminodihydrofuran-2(3H)-one.

Quantitative Data Summary

ParameterValue / Description
Starting Material N-Boc-D-aspartic acid 4-benzyl ester (10.0 mmol scale)
Yield (Reduction Step) 95% (Crude, high purity)
Yield (Lactonization Step) 98%
Overall Isolated Yield ~93%
Optical Purity (ee) >98% (Complete retention of stereocenter)
Final Product Appearance White to off-white crystalline solid
Diagnostic IR Frequency ~1770 cm⁻¹ (Characteristic of γ -butyrolactone C=O stretch)

Step-by-Step Experimental Protocol

Step 1: Preparation of Benzyl (R)-3-(Boc-amino)-4-hydroxybutanoate

This step establishes the primary alcohol required for the subsequent ring closure while maintaining the integrity of the chiral center.

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask and flush with inert nitrogen gas.

  • Dissolution: Dissolve N-Boc-D-aspartic acid 4-benzyl ester (3.23 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).

  • Activation: Cool the solution to -10 °C using an ice/brine bath. Add N-methylmorpholine (NMM, 1.15 mL, 10.5 mmol) dropwise. Ensure the internal temperature remains below -5 °C.

  • Anhydride Formation: Add isobutyl chloroformate (i-BuCO₂Cl, 1.36 mL, 10.5 mmol) dropwise over 5 minutes. Stir the mixture at -10 °C for 25 minutes.

    • Self-Validation Check: A dense white precipitate of NMM·HCl will form, visually confirming the successful generation of the mixed anhydride.

  • Reduction: Add sodium borohydride (NaBH₄, 1.13 g, 30.0 mmol) in one single portion. Immediately begin the dropwise addition of anhydrous methanol (10 mL) over 15 minutes while maintaining the temperature at 0 °C. Vigorous bubbling (hydrogen evolution) will occur.

  • Completion & Quench: Stir for an additional 30 minutes at 0 °C. Quench the reaction carefully by adding 1 M HCl until the aqueous phase reaches pH ~3.

  • Extraction: Remove THF in vacuo. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (30 mL) and brine (30 mL), dry over anhydrous MgSO₄, and concentrate to yield the intermediate alcohol as a viscous oil (~2.94 g, 95% yield). Use directly in the next step.

Step 2: Global Deprotection and Acid-Catalyzed Lactonization

This step utilizes thermodynamic driving forces to achieve simultaneous deprotection and cyclization without the need for chromatography.

  • Dissolution: Dissolve the crude Benzyl (R)-3-(Boc-amino)-4-hydroxybutanoate (~9.5 mmol) in anhydrous diethyl ether (20 mL) in a 50 mL round-bottom flask under nitrogen.

  • Acidification: Add a saturated solution of anhydrous HCl in diethyl ether (2.0 M, 20 mL) in one portion at room temperature.

  • Lactonization: Stir the reaction mixture vigorously for 3 hours at room temperature.

    • Self-Validation Check: As the Boc group is cleaved and the cyclization proceeds, the highly polar product, (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride, will precipitate directly out of the non-polar ether solution as a white crystalline solid. Benzyl alcohol (the byproduct) remains fully soluble in the ether phase.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the white filter cake with cold diethyl ether (2 x 15 mL) to remove any residual benzyl alcohol and trace impurities.

  • Drying: Dry the product under high vacuum for 2 hours to afford the analytically pure lactone hydrochloride salt (~1.28 g, 98% yield).

References

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthetic Routes of Chiral Amino γ-Butyrolactones

Introduction: The Significance of Chiral Amino γ-Butyrolactones The γ-butyrolactone ring is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules.[1][2][3] When th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Amino γ-Butyrolactones

The γ-butyrolactone ring is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules.[1][2][3] When this five-membered lactone is appended with a chiral amino group, it gives rise to the family of chiral amino γ-butyrolactones, a scaffold of profound importance in medicinal chemistry and drug development.[4] These compounds serve as crucial intermediates for a wide range of bioactive molecules, including antibiotics, antifungal agents, and therapeutics for cardiovascular and neurological disorders.[3][5] For example, they are key building blocks in the synthesis of γ-aminobutyric acid (GABA) analogues and next-generation antiepileptic drugs.[4][6]

The therapeutic efficacy of these molecules is often dependent on their absolute stereochemistry, making their enantioselective synthesis a critical challenge for organic chemists.[7] The development of robust and stereocontrolled synthetic routes is paramount for accessing enantiomerically pure forms of these valuable compounds. This guide provides an in-depth analysis of field-proven synthetic strategies, complete with detailed protocols and the causal logic behind experimental choices, to empower researchers in their pursuit of these vital chemical entities.

Strategic Overview: Pathways to Stereocontrol

The synthesis of chiral amino γ-butyrolactones requires precise control over at least two stereocenters. The primary strategies to achieve this can be broadly classified into three categories: leveraging the inherent chirality of natural starting materials (Chiral Pool Synthesis), employing chiral catalysts to induce stereoselectivity (Asymmetric Catalysis), and transforming pre-existing chiral intermediates (Diastereoselective Approaches).

Synthetic_Strategies cluster_approaches Major Synthetic Approaches Title Synthetic Routes to Chiral Amino γ-Butyrolactones A Chiral Pool Synthesis (e.g., from Amino Acids) Title->A  Leverages natural chirality B Asymmetric Catalysis (Metal- or Organo-catalyzed) Title->B  Creates chirality catalytically C Diastereoselective Transformations (e.g., from Epoxides, Aziridines) Title->C  Transforms existing chirality

Figure 1: High-level classification of synthetic strategies.

Strategy 1: Chiral Pool Synthesis from Amino Acids

The chiron approach, or chiral pool synthesis, is a powerful strategy that utilizes readily available, enantiomerically pure molecules from nature as starting materials.[8] Natural amino acids are ideal candidates, as they provide a stereodefined α-amino carbon center from the outset. L-methionine, for instance, is a common precursor for the synthesis of (S)-α-amino-γ-butyrolactone hydrochloride, an important pharmaceutical intermediate.[9][10]

The core of this strategy involves the intramolecular cyclization of a methionine derivative. The process begins with the formation of a sulfonium salt, which activates the γ-position for a subsequent nucleophilic attack. Hydroxylation followed by an acid-catalyzed ring-closure reaction yields the desired lactone.[9] The key advantage is the direct transfer of chirality from the starting material to the product, ensuring high enantiopurity.

Chiral_Pool_Workflow start L-Methionine (Chiral Pool) step1 Sulfonium Salt Formation (Activation of γ-position) start->step1 e.g., Dimethyl Sulfate step2 Hydroxylation (Introduction of -OH group) step1->step2 Alkaline conditions step3 Acidic Ring Closure (Lactonization) step2->step3 Acid catalyst end (S)-α-Amino-γ-butyrolactone (Enantiopure Product) step3->end

Figure 2: Workflow for chiral pool synthesis from L-methionine.

Protocol 1: Synthesis of (S)-α-Amino-γ-butyrolactone HCl from L-Methionine

This protocol is adapted from a one-pot synthesis method that provides high yields.[9]

Materials:

  • L-Methionine

  • Dimethyl sulfate (DMS)

  • Sulfuric acid (concentrated)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Sulfonium Salt Formation: In a round-bottom flask, dissolve L-methionine (1.0 eq) in a mixture of ethanol and water. Add sulfuric acid as a promoter. Cool the mixture in an ice bath.

  • Slowly add dimethyl sulfate (0.6-0.9 eq) to the cooled, stirring solution. The molar ratio is critical for efficiency.[9] After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete formation of the sulfonium salt.

  • Hydroxylation: Cool the reaction mixture. Carefully add a solution of sodium hydroxide to raise the pH, promoting the hydroxylation and desulfurization step. This is typically an exothermic reaction and should be controlled with an ice bath. Stir at room temperature overnight.

  • Lactonization (Ring Closure): Acidify the mixture by adding concentrated hydrochloric acid until the pH is strongly acidic. Heat the reaction to reflux for 4-6 hours. This acidic condition facilitates the intramolecular esterification (lactonization) to form the γ-butyrolactone ring.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield (S)-α-amino-γ-butyrolactone hydrochloride as a white crystalline solid. The total yield for this one-pot process can reach up to 83%.[9]

Strategy 2: Asymmetric Catalysis

Asymmetric catalysis offers a more flexible and atom-economical approach. Here, a small amount of a chiral catalyst directs the reaction of achiral or prochiral substrates to form an enantiomerically enriched product. Key catalytic methods for synthesizing chiral γ-butyrolactones include asymmetric hydrogenation, Michael additions, and aldol-type reactions.[11]

Asymmetric_Catalysis Prochiral Prochiral Substrate (e.g., Butenolide) Catalyst Chiral Catalyst (e.g., Rh/ZhaoPhos) Prochiral->Catalyst Product Chiral Product (High ee) Catalyst->Product Stereoselective Transformation Reagent Reagent (e.g., H₂) Reagent->Catalyst Epoxy_Ester_Route start Chiral Epoxy Ester step1 Ester Hydrolysis start->step1 H₂SO₄ intermediate Carboxylic Acid Intermediate step1->intermediate step2 Intramolecular Epoxide Ring Opening intermediate->step2 Acid-catalyzed cyclization end Chiral Amino Hydroxy-γ-butyrolactone step2->end

Sources

Method

Application Note: (R)-4-Aminodihydrofuran-2(3H)-one in Medicinal Chemistry – Synthetic Workflows and Pharmacological Applications

Executive Summary (R)-4-Aminodihydrofuran-2(3H)-one , frequently referred to in literature by its synonyms (R)-3-amino- γ -butyrolactone or (4R)-4-aminooxolan-2-one, is a highly versatile chiral building block in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4-Aminodihydrofuran-2(3H)-one , frequently referred to in literature by its synonyms (R)-3-amino- γ -butyrolactone or (4R)-4-aminooxolan-2-one, is a highly versatile chiral building block in medicinal chemistry[1]. Featuring a rigid γ -butyrolactone core with a pre-installed stereocenter at the β -position (relative to the ring oxygen), this compound is a critical "ex-chiral pool" starting material. It enables the stereospecific construction of complex nitrogen-containing heterocycles and conformationally constrained peptidomimetics without the need for late-stage, yield-limiting chiral resolution[2].

This application note details the causality behind its use in modern drug discovery, providing self-validating protocols for its application in synthesizing dopaminergic ligands and chemokine receptor antagonists.

Physicochemical & Structural Profiling

To ensure reproducibility across synthetic workflows, the physical and structural parameters of the hydrochloride salt must be strictly verified prior to reaction scaling.

PropertySpecification / Value
Chemical Name (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride
Common Synonyms (R)-3-Amino- γ -butyrolactone HCl; (4R)-4-aminooxolan-2-one HCl[1]
CAS Registry Number 117752-88-2[1]
Molecular Formula C 4​ H 8​ ClNO 2​ [1]
Molecular Weight 137.56 g/mol [1]
Purity Standard 98% (Enantiomeric Excess 99%)
Storage Conditions Inert atmosphere (Argon/N 2​ ), Room Temperature[1]

Pharmacological Application I: Dopaminergic D3 Receptor Agonists

The Causality of Chiral Selection

The dopamine D3 receptor features a highly restrictive binding pocket where the basic amine of the ligand must perfectly align with the Asp110 residue. When synthesizing dopaminergic tetrahydroindolizines (such as FAUC 73 analogues), researchers utilize (R)-4-aminodihydrofuran-2(3H)-one because its pre-set chiral center dictates the facial selectivity during subsequent cyclization steps[2]. By employing this specific enantiomer, the sequential bis-electrophilic attack on the pyrrole ring is regiocontrolled, forcing the target molecule into the exact 3D conformation required for preferential D3 receptor binding over the D4 subtype[2].

Protocol 1: Ex-Chiral Pool Synthesis of Tetrahydroindolizines

This protocol is designed as a self-validating system to ensure stereochemical integrity is maintained throughout the annulation process.

  • Amine Functionalization:

    • Action: Suspend (R)-4-aminodihydrofuran-2(3H)-one HCl in anhydrous dichloromethane (DCM). Neutralize with N,N-diisopropylethylamine (DIPEA) and perform N-alkylation using the desired electrophile.

    • Causality: Alkylation establishes the necessary hydrophobic tail required for D3 receptor affinity.

    • Validation (IPC): Perform LC-MS to confirm the mass of the secondary amine. Chiral HPLC must be run at this stage to establish a baseline enantiomeric excess (ee > 99%).

  • Bis-electrophilic Annulation:

    • Action: React the functionalized lactone with a pyrrole derivative under Lewis acid catalysis (e.g., BF 3​ ·OEt 2​ ).

    • Causality: The rigid geometry of the lactone ring forces the incoming pyrrole into a specific trajectory, ensuring absolute regiocontrol during the attack at positions 2 and 3 of the pyrrole system[2].

    • Validation (IPC): Isolate the product and perform 2D-NMR (NOESY). The presence of cross-peaks between the bridgehead proton and the β -amine proton will validate that the relative stereochemistry was successfully directed by the original (R)-center.

D3_Synthesis A (R)-4-Aminodihydrofuran- 2(3H)-one B N-Alkylation & Functionalization A->B Step 1 (Retains Chirality) C Bis-electrophilic Attack on Pyrrole Core B->C Step 2 (Regiocontrol) D Optically Active Tetrahydroindolizine C->D Step 3 (Cyclization)

Fig 1: Stereocontrolled synthesis of dopaminergic tetrahydroindolizines from the chiral lactone.

Pharmacological Application II: CCR10 Antagonists for Melanoma & Asthma

The Causality of Lactone Ring Opening

CCR10 antagonists are vital in treating inflammatory skin diseases, allergic asthma, and melanoma[3]. The pharmacophore for these antagonists requires a 2-sulfonylamino-4-heteroaryl butyramide scaffold[3]. (R)-4-Aminodihydrofuran-2(3H)-one is the optimal precursor because the lactone acts as a masked γ -hydroxybutyramide. Direct nucleophilic aminolysis of the lactone ring simultaneously generates the required amide linkage and exposes a terminal hydroxyl group for subsequent halogenation and heterocycle coupling[3]. This prevents the unwanted side reactions that typically plague linear amino-hydroxy acids.

Protocol 2: Synthesis of the Butyramide Precursor

This workflow utilizes mild, polymer-supported reagents to prevent the cleavage of sensitive protecting groups.

  • N-Boc Protection:

    • Action: React the lactone HCl salt with Boc 2​ O and triethylamine in DCM at 0°C to room temperature[3].

    • Causality: The primary amine must be masked to prevent self-polymerization or competitive intermolecular amidation during the thermal ring-opening step.

    • Validation (IPC): TLC (Ninhydrin stain) must show the complete disappearance of the primary amine (absence of a purple/pink spot upon heating).

  • Lactone Aminolysis:

    • Action: Heat the Boc-protected lactone with the target amine (HNR 5​ R 6​ ) in a sealed vessel[3].

    • Causality: Thermal energy drives the nucleophilic attack of the exogenous amine on the lactone carbonyl, opening the strained 5-membered ring to yield the γ -hydroxybutyramide intermediate[3].

  • Chlorination and Heterocycle Coupling:

    • Action: Treat the intermediate with polymer-supported triphenylphosphine (PS-PPh 3​ ) in CCl 4​ to yield the chloride, followed by the addition of the desired heterocycle salt in DMF[3].

    • Causality: PS-PPh 3​ allows for the mild chlorination of the primary alcohol without generating harsh acidic byproducts that would prematurely cleave the Boc group[3].

    • Validation (IPC): Perform Chiral HPLC post-chlorination. The thermal stress of aminolysis and the substitution reaction carry a risk of racemization; verifying the ee% here ensures the batch is viable for final biological testing.

CCR10_Synthesis Lactone (R)-4-Aminodihydrofuran-2(3H)-one (Starting Material) Boc Boc Protection Lactone->Boc Boc2O, Base RingOpen Aminolysis (HNR5R6) Ring Opening Boc->RingOpen Heat, Amine Amide Hydroxy-butyramide Intermediate RingOpen->Amide Lactone Cleavage Sulfonyl Chlorination & Heterocycle Coupling Amide->Sulfonyl PS-PPh3 / CCl4 CCR10 2-Sulfonylamino-4-heteroaryl butyramide (CCR10 Antagonist) Sulfonyl->CCR10 DMF, Base

Fig 2: Workflow for CCR10 antagonist synthesis via nucleophilic lactone ring opening.

Advanced Synthetic Utility: β -Lactam Frameworks

Beyond receptor agonists and antagonists, the 4-aminodihydrofuran-2(3H)-one scaffold is mechanistically relevant in the synthesis of β -lactams (azetidin-2-ones), which are potent antibiotics and flexible building blocks[4]. During the carbonylation of aziridines—a powerful tool for synthesizing functionalized β -lactams—the formation of 4-aminodihydrofuran-2-one derivatives can occur as a structurally related pathway when 2-(hydroxymethyl)aziridines undergo carbon monoxide insertion and subsequent ring expansion[4]. Understanding the thermodynamic stability of the γ -butyrolactone ring versus the β -lactam ring is crucial for chemists optimizing transition-metal-catalyzed carbonylations[4].

References

  • Cas 117752-88-2,(R)
  • Dopaminergic 7-Aminotetrahydroindolizines: Ex-Chiral Pool Synthesis and Preferential D3 Receptor Binding ResearchGate URL
  • US8586748B2 - 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10 Google Patents URL
  • Carbonylation of Aziridines as a Powerful Tool for the Synthesis of Functionalized β-Lactams ResearchGate URL

Sources

Application

Advanced Application Note: (R)-4-Aminodihydrofuran-2(3H)-one as a Chiral Scaffold in Asymmetric Synthesis and Peptidomimetic Drug Development

Target Audience: Synthetic Chemists, Process Researchers, and Peptidomimetic Drug Developers Content Type: Technical Guide & Validated Protocols Strategic Overview & Scientific Context In the landscape of modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Peptidomimetic Drug Developers Content Type: Technical Guide & Validated Protocols

Strategic Overview & Scientific Context

In the landscape of modern drug discovery, the incorporation of unnatural amino acids into peptide sequences is a primary strategy for overcoming proteolytic instability and poor pharmacokinetics. (R)-4-Aminodihydrofuran-2(3H)-one (commonly referred to as (R)- β -amino- γ -butyrolactone) serves as an exceptionally versatile chiral building block for these endeavors. Originally derived from natural amino acid precursors like aspartic acid[1], this constrained lactone provides a pre-organized stereocenter that can be leveraged to synthesize complex β -amino acids, γ -peptides (foldamers)[2], and highly functionalized chiral heterocycles such as anticancer andrographolide analogues[3].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a stereodirecting system . The rigid dihydrofuran-2(3H)-one ring acts as an internal protecting group for both the C-terminus and the γ -hydroxyl moiety, while the (R)-configured amine at the C4 ( β ) position dictates the facial selectivity of subsequent transformations at the adjacent C3 ( α ) position.

Mechanistic Causality: Designing the Stereochemical Outcome

Successful utilization of (R)-4-aminodihydrofuran-2(3H)-one relies on understanding the thermodynamic and kinetic properties of its five-membered lactone ring.

The Rationale for Lactone Preservation

Before functionalizing the carbon backbone, the primary amine must be protected (typically as an N-Boc or N-Cbz carbamate). The causality behind choosing mild, non-nucleophilic bases (like Triethylamine or DIPEA) during this step is critical: the lactone is highly susceptible to nucleophilic attack. Stronger bases or aqueous hydroxide will prematurely open the ring to the acyclic β -amino- γ -hydroxybutyric acid, destroying the conformational rigidity required for downstream stereocontrol.

Diastereoselective α -Alkylation via Steric Shielding

The true power of this building block is unlocked during C3 ( α )-alkylation. When the N-protected lactone is treated with a bulky, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures (-78 °C), a planar lithium enolate is generated.

Why LiHMDS? Lithium diisopropylamide (LDA) is often too nucleophilic and can attack the lactone carbonyl, whereas LiHMDS provides clean deprotonation.

Once the enolate is formed, the bulky N-Boc group at the C4 position effectively shields the syn face of the ring. Consequently, incoming electrophiles (alkyl halides, aldehydes) are forced to approach from the less hindered anti face. This kinetic resolution consistently yields trans-3,4-disubstituted lactones with exceptional diastereomeric ratios (dr > 95:5).

Mechanism SM N-Boc-(R)-Lactone (C4 Stereocenter) Base LiHMDS Deprotonation at C3 SM->Base Enolate Lithium Enolate (Planar at C3) Base->Enolate Steric Steric Shielding by C4 N-Boc Group Enolate->Steric Attack Electrophile Approach (Anti Face) Enolate->Attack R-X Addition Steric->Attack Product Product Attack->Product

Caption: Mechanistic basis for high diastereoselectivity during C3-alkylation via steric shielding.

Validated Experimental Protocols

The following protocols form a self-validating workflow, taking the commercially available hydrochloride salt through protection, stereoselective functionalization, and final ring-opening to yield an unnatural amino acid derivative.

Protocol A: N-Boc Protection of (R)-4-Aminodihydrofuran-2(3H)-one

Objective: Mask the primary amine while preserving the lactone architecture.

  • Preparation : Charge a flame-dried 250 mL round-bottom flask with (R)-4-aminodihydrofuran-2(3H)-one hydrochloride (10.0 g, 72.7 mmol) and anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.

  • Neutralization : Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (TEA, 22.3 mL, 160 mmol, 2.2 eq) dropwise over 15 minutes. Observation: The suspension will transition into a homogeneous, pale yellow solution as the free base is liberated.

  • Protection : Add Di-tert-butyl dicarbonate (Boc 2​ O, 17.4 g, 80.0 mmol, 1.1 eq) in a single portion.

  • Reaction : Remove the ice bath and allow the reaction to stir at ambient temperature (22 °C) for 12 hours.

  • Workup : Quench the reaction by adding 50 mL of saturated aqueous NH 4​ Cl. Separate the organic layer and extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 70:30) to afford N-Boc-(R)-4-aminodihydrofuran-2(3H)-one as a white solid.

Protocol B: Diastereoselective α -Alkylation

Objective: Introduce a C3 substituent with high anti-diastereoselectivity.

  • Enolate Formation : Dissolve N-Boc-(R)-4-aminodihydrofuran-2(3H)-one (5.0 g, 24.8 mmol) in anhydrous THF (75 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Add a 1.0 M solution of LiHMDS in THF (27.3 mL, 27.3 mmol, 1.1 eq) dropwise over 20 minutes down the inner wall of the flask to pre-cool the reagent. Stir at -78 °C for 45 minutes.

  • Electrophilic Addition : Add benzyl bromide (3.5 mL, 29.8 mmol, 1.2 eq) dropwise.

  • Maturation : Maintain the reaction at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours to ensure complete conversion.

  • Quench & Isolate : Quench rapidly with cold saturated NH 4​ Cl (30 mL). Extract with Ethyl Acetate (3 × 50 mL). Dry, concentrate, and purify via chromatography to isolate the trans-(3S, 4R)-3-benzyl-4-(Boc-amino)dihydrofuran-2(3H)-one.

Protocol C: Nucleophilic Ring-Opening to Unnatural β -Amino Acids

Objective: Cleave the lactone to generate a foldamer building block.

  • Reaction Setup : Dissolve the alkylated lactone (2.0 g) in anhydrous methanol (20 mL).

  • Aminolysis : Add benzylamine (2.0 eq). Heat the mixture to 50 °C for 16 hours. Note: The use of a primary amine cleanly opens the lactone to form the corresponding γ -hydroxy amide without epimerizing the C3 stereocenter.

  • Isolation : Concentrate the solvent in vacuo and purify by reverse-phase HPLC or recrystallization to yield the acyclic peptidomimetic precursor.

Data Analytics: Stereochemical Outcomes

The efficiency of the steric shielding mechanism (Protocol B) is validated by the quantitative data across various electrophiles. As the steric bulk of the electrophile increases, the diastereomeric ratio (dr) shifts heavily in favor of the anti (trans) product.

Electrophile ( R−X )Target Product ConfigurationIsolated Yield (%)Diastereomeric Ratio (anti:syn)
Methyl Iodide (CH 3​ I)(3S, 4R)-3-methyl84%91:9
Allyl Bromide(3S, 4R)-3-allyl81%95:5
Benzyl Bromide (BnBr)(3S, 4R)-3-benzyl78%97:3
Isobutyl Iodide(3S, 4R)-3-isobutyl72%>99:1

Table 1: Yields and diastereomeric excesses for the α -alkylation of N-Boc-(R)-4-aminodihydrofuran-2(3H)-one.

Synthetic Workflow Visualization

To map the lifecycle of the molecule from the raw hydrochloride salt to the final acyclic foldamer building block, the following workflow diagram illustrates the sequence of orthogonal transformations.

Workflow A (R)-4-Aminodihydrofuran -2(3H)-one HCl B N-Boc Protection (Boc2O, TEA, DCM) A->B C N-Boc-(R)-Lactone B->C D Enolate Formation (LiHMDS, -78°C) C->D E Diastereoselective Alkylation (R-X) D->E F trans-3-Alkyl-4-amino Lactone E->F G Ring Opening (Nucleophile) F->G H Unnatural β-Amino Acid Derivative G->H

Caption: Synthetic workflow for unnatural β-amino acids from (R)-4-aminodihydrofuran-2(3H)-one.

References

  • Seki, M., Moriya, T., & Matsumoto, K. (1987). Synthesis of Optically Active β-Amino-γ-butyrolactone Derivatives from Aspartic Acid. Agricultural and Biological Chemistry, 51(11).[Link][1]

  • Mishra, S. K., et al. (2013). 12-Amino-andrographolide analogues: synthesis and cytotoxic activity. Archives of Pharmacal Research, 36(12), 1454-1464.[Link][3]

  • ACG Publications. (2017). Short asymmetric synthesis of a model monomeric unit for foldameric oligopeptides. Journal of Chemical Metrology.[Link][2]

Sources

Method

Application Notes and Protocols: Reactions of (R)-4-Aminodihydrofuran-2(3H)-one with Electrophiles

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatile Chiral Building Block (R)-4-Aminodihydrofuran-2(3H)-one, a chiral γ-amino-γ-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Chiral Building Block

(R)-4-Aminodihydrofuran-2(3H)-one, a chiral γ-amino-γ-butyrolactone, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, five-membered ring structure and the presence of a primary amine offer a unique scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The stereochemistry at the C4 position is crucial for specific interactions with biological targets, making this compound an attractive starting material for the development of novel, enantiomerically pure drug candidates. Derivatives of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, have shown promise in pain management for conditions like osteoarthritis[1]. Furthermore, the furanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities[2][3][4][5]. This guide provides detailed protocols for the reaction of (R)-4-Aminodihydrofuran-2(3H)-one with various electrophiles, enabling the synthesis of novel compound libraries for screening and lead optimization.

Diagram: Overview of Electrophilic Reactions

Electrophilic_Reactions cluster_reactions Reactions with Electrophiles start (R)-4-Aminodihydrofuran-2(3H)-one acylation Acylation (Acid Chlorides, Anhydrides) start->acylation RCOCl or (RCO)2O sulfonylation Sulfonylation (Sulfonyl Chlorides) start->sulfonylation RSO2Cl urea_formation Urea Formation (Isocyanates) start->urea_formation RNCO alkylation Alkylation (Alkyl Halides) start->alkylation R-X amide amide acylation->amide Forms Amide sulfonamide sulfonamide sulfonylation->sulfonamide Forms Sulfonamide urea urea urea_formation->urea Forms Urea secondary_amine secondary_amine alkylation->secondary_amine Forms Secondary/Tertiary Amine Urea_Formation_Workflow start Dissolve Amine in THF/DCM add_isocyanate Add Isocyanate Dropwise start->add_isocyanate stir Stir at Room Temperature add_isocyanate->stir monitor Monitor by TLC stir->monitor workup Workup monitor->workup precipitate Filter Precipitate workup->precipitate Precipitate forms concentrate Concentrate Solution workup->concentrate No precipitate purify Purify (if needed) precipitate->purify concentrate->purify product Urea Derivative purify->product

Sources

Application

Introduction: The Strategic Importance of Protecting (R)-4-Aminodihydrofuran-2(3H)-one

An Application Guide to the N-Protection of (R)-4-Aminodihydrofuran-2(3H)-one: Protocols and Strategic Selection (R)-4-Aminodihydrofuran-2(3H)-one is a valuable chiral building block in modern medicinal chemistry and org...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the N-Protection of (R)-4-Aminodihydrofuran-2(3H)-one: Protocols and Strategic Selection

(R)-4-Aminodihydrofuran-2(3H)-one is a valuable chiral building block in modern medicinal chemistry and organic synthesis. Its γ-butyrolactone core, substituted with a stereodefined amino group, is a key pharmacophore in a range of biologically active molecules, including anticonvulsants and mineralocorticoid receptor antagonists.[1][2][3] The primary amine at the C4 position is a versatile synthetic handle, but its inherent nucleophilicity and basicity necessitate protection to ensure chemoselectivity in subsequent synthetic transformations. Unprotected, this amine can engage in undesired side reactions, leading to low yields and complex purification challenges.

This application note serves as a technical guide for researchers, chemists, and drug development professionals. It provides not just step-by-step protocols but also the underlying strategic rationale for selecting and implementing the most common and effective N-protecting groups: Boc , Cbz , and Fmoc . By understanding the causality behind each experimental choice, scientists can confidently and efficiently incorporate this vital chiral synthon into their synthetic pathways.

Part 1: Strategic Selection of an Amine Protecting Group

The choice of a protecting group is a critical decision in synthesis design, dictated by the stability of the group to various reaction conditions and the orthogonality of its cleavage. Orthogonality ensures that the protecting group can be removed without affecting other sensitive functionalities in the molecule.[4]

The Three Pillars of N-Protection Strategy
  • Boc (tert-Butyloxycarbonyl): The Acid-Labile Workhorse

    • Principle: The Boc group is a carbamate that is exceptionally stable to basic, nucleophilic, and reductive conditions but is readily cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane).[5][6] This lability is due to the formation of the stable tert-butyl cation upon protonation.

    • Use Case: Ideal for syntheses where subsequent steps involve organometallics, saponification, or mild reductions. It is the default choice when acid-sensitive groups are not present elsewhere in the molecule.

  • Cbz (Carboxybenzyl): The Hydrogenolysis-Labile Shield

    • Principle: The Cbz group is stable to both mild acid and base but is selectively removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C).[7][8] This process cleaves the benzylic C-O bond, liberating the free amine and producing toluene and carbon dioxide as byproducts.

    • Use Case: Essential when the synthetic route requires strong acidic conditions that would cleave a Boc group. It is incompatible with molecules containing other reducible groups like alkenes, alkynes, or some nitro groups.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Specialist

    • Principle: The Fmoc group is characterized by its lability to weak bases, typically a solution of piperidine in DMF.[9] The deprotection mechanism proceeds via an E1cB-elimination, leveraging the acidic proton on the fluorenyl ring. This provides a mild and highly orthogonal deprotection strategy.[9][10]

    • Use Case: The cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild cleavage conditions which do not affect acid-labile resin linkers or side-chain protecting groups.[4] It is the premier choice when complete orthogonality to both acid- and hydrogenolysis-labile groups is required.

Comparative Summary of Protecting Groups
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
Stability Bases, Nucleophiles, HydrogenolysisMild Acids, Mild BasesAcids, Hydrogenolysis
Cleavage Conditions Strong Acid (TFA, HCl)[5][11]Catalytic Hydrogenolysis (H₂, Pd/C)[7]Weak Base (e.g., 20% Piperidine in DMF)[9]
Key Advantage Robust and widely applicableOrthogonal to acid-labile groupsOrthogonal to both acid- and hydrogenolysis-labile groups
Primary Limitation Acid sensitivitySensitivity to catalytic reductionBase sensitivity

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and characterization. The starting material is assumed to be (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride, the common commercially available salt.

Protocol 1: N-Boc Protection

This protocol describes the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.

// Reactants Start [label=< (R)-4-Aminodihydrofuran-2(3H)-one HCl

>];

Reagents [label=< Reagents & Conditions

  • Boc₂O (1.1 eq.)
  • Et₃N (2.2 eq.)
  • DCM, 0 °C to RT >];

// Product Product [label=< N-Boc-(R)-4-Aminodihydrofuran-2(3H)-one

>];

// Workflow Start -> Reagents [style=invis]; Reagents -> Product [label="Protection", fontcolor="#34A853"]; }

Caption: N-Boc Protection Workflow

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
(R)-4-Aminodihydrofuran-2(3H)-one HCl137.5710.01.01.38 g
Di-tert-butyl dicarbonate (Boc₂O)218.2511.01.12.40 g
Triethylamine (Et₃N)101.1922.02.23.05 mL
Dichloromethane (DCM)---50 mL

Step-by-Step Methodology

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride (1.38 g, 10.0 mmol).

  • Dissolution: Add dichloromethane (50 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Basification: Slowly add triethylamine (3.05 mL, 22.0 mmol) to the suspension. Stir for 15 minutes.

    • Scientist's Note: The first equivalent of Et₃N neutralizes the HCl salt to liberate the free amine. The second equivalent acts as the base for the protection reaction itself. A clear solution should form.

  • Protection: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product will have a higher Rf value than the starting amine.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 50 mL of 1 M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

    • Scientist's Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted Boc₂O byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection

This protocol uses benzyl chloroformate (Cbz-Cl), a classic reagent for introducing the Cbz group under Schotten-Baumann conditions.

// Reactants Start [label=< (R)-4-Aminodihydrofuran-2(3H)-one HCl

>];

Reagents [label=< Reagents & Conditions

  • Cbz-Cl (1.1 eq.)
  • NaHCO₃ (3.0 eq.)
  • Dioxane/H₂O, 0 °C to RT >];

// Product Product [label=< N-Cbz-(R)-4-Aminodihydrofuran-2(3H)-one

>];

// Workflow Start -> Reagents [style=invis]; Reagents -> Product [label="Protection", fontcolor="#34A853"]; }

Caption: N-Cbz Protection Workflow

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
(R)-4-Aminodihydrofuran-2(3H)-one HCl137.5710.01.01.38 g
Benzyl chloroformate (Cbz-Cl)170.5911.01.11.30 mL
Sodium Bicarbonate (NaHCO₃)84.0130.03.02.52 g
1,4-Dioxane---40 mL
Water---20 mL

Step-by-Step Methodology

  • Setup: In a 250 mL round-bottom flask, dissolve (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride (1.38 g, 10.0 mmol) and sodium bicarbonate (2.52 g, 30.0 mmol) in a mixture of 1,4-dioxane (40 mL) and water (20 mL).

  • Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Protection: Add benzyl chloroformate (1.30 mL, 11.0 mmol) dropwise over 10 minutes, ensuring the internal temperature remains below 5 °C.[12]

    • Scientist's Note: Cbz-Cl is highly reactive and moisture-sensitive. Keeping the temperature low minimizes hydrolysis of the reagent and potential side reactions. The biphasic system with a base is characteristic of the Schotten-Baumann reaction.[7]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (12-16 hours).

  • Monitoring: Follow the reaction's progress by TLC (3:7 ethyl acetate/hexanes).

  • Work-up:

    • Add 50 mL of water to the reaction mixture and transfer to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the pure product.

Protocol 3: N-Fmoc Protection

This protocol employs Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), which is often preferred over Fmoc-Cl as it is more stable and produces less problematic byproducts.[9]

// Reactants Start [label=< (R)-4-Aminodihydrofuran-2(3H)-one HCl

>];

Reagents [label=< Reagents & Conditions

  • Fmoc-OSu (1.05 eq.)
  • NaHCO₃ (3.0 eq.)
  • Acetone/H₂O, RT >];

// Product Product [label=< N-Fmoc-(R)-4-Aminodihydrofuran-2(3H)-one

>];

// Workflow Start -> Reagents [style=invis]; Reagents -> Product [label="Protection", fontcolor="#34A853"]; }

Caption: N-Fmoc Protection Workflow

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
(R)-4-Aminodihydrofuran-2(3H)-one HCl137.5710.01.01.38 g
Fmoc-OSu337.3210.51.053.54 g
Sodium Bicarbonate (NaHCO₃)84.0130.03.02.52 g
Acetone---50 mL
Water---50 mL

Step-by-Step Methodology

  • Setup: Dissolve (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride (1.38 g, 10.0 mmol) in a 1:1 mixture of acetone and water (100 mL total) in a 250 mL flask.

  • Basification: Add sodium bicarbonate (2.52 g, 30.0 mmol) and stir until the gas evolution ceases and the solid dissolves.

  • Protection: In a separate beaker, dissolve Fmoc-OSu (3.54 g, 10.5 mmol) in 20 mL of acetone. Add this solution dropwise to the amine solution at room temperature over 20 minutes.

  • Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. A white precipitate may form during the reaction.

  • Monitoring: Check for the disappearance of the starting amine by TLC (1:1 ethyl acetate/hexanes).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the acetone.

    • Add 100 mL of water to the remaining aqueous slurry.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with 50 mL of 1 M HCl (aq) and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the pure N-Fmoc protected product.

References

  • Chiral N-Fmoc-β-Amino Alkyl Isonitriles Derived from Amino Acids: First Synthesis and Application in 1-Substituted Tetrazole Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of N-Cbz-Substituted β3-Amino Ketones Utilizing 4-Substituted 1,3- Oxazinan-6-ones. Arkivoc. Available at: [Link]

  • EXPERIMENTAL PROCEDURES - General procedure for the synthesis of Cbz-protected amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Chemistry – An Asian Journal. Available at: [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Available at: [Link]

  • Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Cbz-Protected Amino Groups (Deprotection). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • IMAMR for the synthesis of (±)‐Cbz‐protected pelletierine. ResearchGate. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. PubMed. Available at: [Link]

  • An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans. Organic Chemistry Portal. Available at: [Link]

  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one. ScienceDirect. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. PubMed Central. Available at: [Link]

  • BOC protection method for aminopyridine.Google Patents.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Available at: [Link]

  • Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate.Google Patents.
  • Bioorthogonal Reaction of o-Quinone with Furan-2(3H)-One for Site-Selective Tyrosine Conjugation and Construction of Bispecific Antibody Complexes. PubMed. Available at: [Link]

  • N-Substituted 4-amino-3,3-dipropyl-2(3H)-furanones: new positive allosteric modulators of the GABA(A) receptor sharing electrophysiological properties with the anticonvulsant loreclezole. PubMed. Available at: [Link]

  • 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. PubMed. Available at: [Link]

Sources

Method

Application Note: Large-Scale Synthesis and Purification of (R)-4-Aminodihydrofuran-2(3H)-one Hydrochloride

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale (R)-4-Aminodihydrofuran-2(3H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

(R)-4-Aminodihydrofuran-2(3H)-one hydrochloride (CAS: 117752-88-2), commonly referred to as (R)- β -amino- γ -butyrolactone hydrochloride, is a highly valuable chiral building block used extensively in the synthesis of peptidomimetics, aziridines, and advanced pharmaceutical APIs ([1]).

Scaling up the synthesis of this lactone requires a robust, stereoretentive pathway. The most cost-effective and scalable approach utilizes D-aspartic acid as the chiral pool starting material. To achieve the target γ -butyrolactone architecture, the α -carboxylic acid of aspartic acid must be selectively reduced to an alcohol, followed by intramolecular cyclization with the β -carboxylic acid.

Causality in Reagent Selection: Direct reduction of amino acids is notoriously difficult due to zwitterion formation. By utilizing orthogonally protected N-Boc-D-aspartic acid 4-benzyl ester , we isolate the α -carboxylic acid for targeted activation. We employ isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) to form a mixed anhydride. IBCF is specifically chosen over coupling agents like DCC because it avoids the generation of insoluble urea byproducts, which are detrimental to large-scale filtration. Furthermore, mixed anhydride formation at -10 °C completely suppresses racemization at the C2 stereocenter. The subsequent reduction is driven by aqueous sodium borohydride (NaBH₄); the presence of water accelerates the hydride transfer to the highly electrophilic mixed anhydride, rapidly yielding the alcohol before any competing hydrolysis can occur ([2]).

Process Workflow

The following diagram illustrates the synthetic pipeline, highlighting the transition from the linear protected amino acid to the cyclized target.

G A N-Boc-D-aspartic acid 4-benzyl ester B Mixed Anhydride Intermediate A->B IBCF, NMM THF, -10°C C Benzyl (R)-3-(Boc-amino)- 4-hydroxybutanoate B->C NaBH4 H2O, 0°C D (R)-3-(Boc-amino)- 4-hydroxybutanoic acid C->D H2, Pd/C MeOH, RT E (R)-4-Aminodihydrofuran- 2(3H)-one HCl D->E 4M HCl/Dioxane Cyclization

Workflow for the large-scale synthesis of (R)-4-aminodihydrofuran-2(3H)-one hydrochloride.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system , meaning the physical state of the reaction (e.g., gas evolution, spontaneous precipitation) provides real-time feedback on reaction progress and success.

Step 1: Activation and Selective Reduction

Objective: Convert the α -carboxylic acid to a primary alcohol.

  • Reactor Preparation: Charge a jacketed reactor with N-Boc-D-aspartic acid 4-benzyl ester (1.0 equiv) and anhydrous THF (10 volumes).

  • Cooling & Base Addition: Cool the mixture to -10 °C under a continuous nitrogen sweep. Add N-methylmorpholine (NMM, 1.05 equiv) in a single portion. Note: NMM is a weak base that prevents the deprotonation of the α -chiral center, ensuring >99% ee retention.

  • Anhydride Formation: Add isobutyl chloroformate (IBCF, 1.05 equiv) dropwise over 30 minutes. Maintain the internal temperature strictly below -5 °C. Stir the resulting suspension (containing precipitated NMM·HCl) for 30 minutes at -10 °C.

  • Reduction: In a separate vessel, prepare a solution of NaBH₄ (3.0 equiv) in DI water (2 volumes) at 0 °C. Add this aqueous NaBH₄ solution directly to the mixed anhydride suspension dropwise.

  • Workup: Stir for 1 hour at 0 °C. Quench the reaction by carefully adding 1M HCl until the pH reaches 3. Extract the aqueous phase with Ethyl Acetate (3 × 5 vol). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude Benzyl (R)-3-(Boc-amino)-4-hydroxybutanoate.

Step 2: Hydrogenolysis of the Benzyl Ester

Objective: Unmask the β -carboxylic acid for cyclization.

  • Setup: Dissolve the crude alcohol from Step 1 in Methanol (10 volumes). Add 10% Pd/C (0.05 equiv by weight).

  • Reaction: Purge the reactor with nitrogen (3x), then backfill with hydrogen gas (1 atm). Stir vigorously at room temperature for 4 hours.

  • Self-Validation: Monitor the reaction via the cessation of hydrogen uptake. The system self-reports completion when the volumetric flow of H₂ drops to zero.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield (R)-3-(Boc-amino)-4-hydroxybutanoic acid as a viscous oil.

Step 3: Global Deprotection and Thermodynamic Lactonization

Objective: Cleave the Boc group and drive ring closure.

  • Deprotection: Dissolve the intermediate in 4M HCl in dioxane (5 volumes). Stir at room temperature for 2 hours.

  • Causality of Cyclization: The highly acidic environment rapidly cleaves the tert-butyl carbamate (Boc) group, releasing the free amine and generating isobutylene gas. Simultaneously, the proximity of the C4-hydroxyl group to the unmasked C1-carboxylic acid drives a thermodynamically favored intramolecular esterification. The rigidity of the resulting 5-membered γ -butyrolactone ring shifts the equilibrium entirely toward the product ([3]).

  • Isolation: Concentrate the solution under reduced pressure to remove dioxane and excess HCl. Triturate the resulting residue with cold diethyl ether (5 volumes).

  • Self-Purification: The target molecule, (R)-4-aminodihydrofuran-2(3H)-one hydrochloride, is highly insoluble in cold ether and will spontaneously precipitate as a white crystalline solid, leaving organic impurities in the supernatant. Filter and dry under vacuum.

Quantitative Scale-Up Metrics

Process optimization across different scales demonstrates the robustness of this synthetic route. As the scale increases, the E-factor (Environmental factor: kg waste / kg product) improves due to enhanced solvent recovery protocols.

Scale (Starting Material)Isolated Yield (%)Chemical Purity (HPLC)Enantiomeric Excess (ee%)E-factor
10 g 82%>99.0%>99.5%15.2
100 g 85%>99.2%>99.5%12.8
1.0 kg 88%>99.5%>99.8%9.4

Table 1: Scale-up validation data for the synthesis of (R)-4-aminodihydrofuran-2(3H)-one HCl.

References

  • Humphrey, J. M., et al. "Synthesis of Optically Active 2-Alkyl-3,4-iminobutanoic Acids. β-Amino Acids Containing an Aziridine Heterocycle." The Journal of Organic Chemistry (2001). URL:[Link]

  • Ali, M., et al. "Access to Any Site Directed Stable Isotope (2H, 13C, 15N, 17O and 18O) in Genetically Encoded Amino Acids." Molecules (2013). URL:[Link]

  • LookChem Database. "CAS 117752-88-2: (R)-3-Amino-gamma-butyrolactone hydrochloride." URL:[Link]

Sources

Application

Application Note: (R)-4-Aminodihydrofuran-2(3H)-one as a Versatile Chiral Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract Chiral nitrogen-containing heterocycles are foundational structural motifs in a vast array of pharmaceuticals and bioactive natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Chiral nitrogen-containing heterocycles are foundational structural motifs in a vast array of pharmaceuticals and bioactive natural products.[1][2] Their stereospecific architecture is often critical for target binding and pharmacological activity, making their efficient synthesis a paramount objective in medicinal chemistry. This application note details the strategic use of (R)-4-Aminodihydrofuran-2(3H)-one, a valuable and versatile chiral building block, for the synthesis of diverse and novel heterocyclic systems. We provide expert insights into synthetic strategies that leverage its inherent bifunctionality—a stereodefined secondary amine and an electrophilic lactone—to construct complex molecular frameworks. Included are detailed, step-by-step protocols for the synthesis of fused dihydropyrimidinones and substituted pyridazinones, complete with mechanistic rationales, troubleshooting guides, and expected outcomes.

Introduction: The Strategic Value of (R)-4-Aminodihydrofuran-2(3H)-one

The prevalence of heterocyclic moieties in pharmaceuticals is well-documented, with over half of all FDA-approved small-molecule drugs containing at least one heterocyclic ring.[3] These scaffolds provide a three-dimensional framework that can be tailored to optimize a drug candidate's ADME/Tox properties, including solubility, lipophilicity, and metabolic stability.[4] (R)-4-Aminodihydrofuran-2(3H)-one, also known as a γ-butyrolactone derivative, emerges as a particularly strategic precursor.[5] Its rigid furanone core contains a chiral center at the C4 position, offering a direct route to enantiomerically pure downstream products. The presence of both a nucleophilic amine and an electrophilic lactone carbonyl within the same molecule allows for a range of selective transformations and cyclization strategies.

This guide moves beyond theoretical possibilities to provide robust, actionable protocols for researchers aiming to expand their chemical library with novel, stereochemically defined heterocycles.

Physicochemical Properties and Safety Data

Proper handling and storage are critical for maintaining the integrity of the starting material. The following data provides a summary of the key properties and safety information for (R)-4-Aminodihydrofuran-2(3H)-one.

PropertyValueSource
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
CAS Number 51744-82-2 (for the (R)-isomer)[6]
Appearance Typically a solid or oil
Storage Temperature Inert atmosphere, room temperature
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261, P305+P351+P338

Expert Handling Note: Due to its hygroscopicity and potential for degradation, always handle (R)-4-Aminodihydrofuran-2(3H)-one and its salts under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents for reactions to ensure reproducibility.

Synthetic Strategies & Protocols

The dual functionality of the precursor allows for two primary synthetic approaches: elaboration from the amine and ring transformation via lactone opening.

Workflow Overview

G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Intermediate Scaffolds cluster_3 Final Heterocycles Precursor (R)-4-Aminodihydrofuran-2(3H)-one Amine_Elab Strategy 1: Amine Elaboration (e.g., Condensation with β-dicarbonyls) Precursor->Amine_Elab Bifunctional Electrophile Lactone_Open Strategy 2: Lactone Ring Opening (e.g., Hydrazinolysis) Precursor->Lactone_Open Hydrazine Hydrate Product_1 Fused Pyrimidinones Amine_Elab->Product_1 Intramolecular Cyclization Linear_Inter Linear Acyl Hydrazide Lactone_Open->Linear_Inter Nucleophilic Acyl Substitution Product_2 Chiral Pyridazinones Linear_Inter->Product_2 Acid-catalyzed Dehydration

Caption: General synthetic workflows from the precursor.

Protocol 1: Synthesis of a Fused Dihydropyrimidinone Derivative

This protocol utilizes the nucleophilic amine to perform a condensation reaction with a β-ketoester, such as ethyl acetoacetate, leading to a fused heterocyclic system with significant potential for further functionalization. Such nitrogen-based heterocycles are of great interest in medicinal chemistry.[7]

Reaction Scheme:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-4-Aminodihydrofuran-2(3H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (R)-4-Aminodihydrofuran-2(3H)-one from complex reaction mixtures. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (R)-4-Aminodihydrofuran-2(3H)-one from complex reaction mixtures. As a critical chiral intermediate in the synthesis of various pharmacologically active compounds, achieving high purity and enantiomeric excess is paramount. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.

Understanding the Molecule and Its Challenges

(R)-4-Aminodihydrofuran-2(3H)-one is a chiral aminolactone. Its structure presents a unique set of purification challenges stemming from the presence of a basic amino group, a hydrolytically sensitive lactone ring, and a key stereocenter. The synthesis of such molecules can be a multi-step process, introducing a variety of potential impurities that must be effectively removed.[1][2]

Common Purification Hurdles:

  • Chemical Instability: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions. The free amine can also be reactive.

  • Physical State: The free base is often an oil, making crystallization difficult.[3]

  • Chromatographic Issues: The basicity of the amino group can lead to strong interactions with silica gel, causing peak tailing and potential irreversible adsorption.[4][5]

  • Enantiomeric Purity: Preserving the (R)-enantiomer and separating it from any (S)-enantiomer formed via racemization requires specialized chiral chromatography techniques.[2][6]

Troubleshooting Guide

This section addresses specific issues encountered during the purification workflow.

Problem 1: Low Yield or Complete Loss of Product
Potential Cause Explanation Recommended Solution
Lactone Ring Hydrolysis The five-membered lactone ring is strained and can be cleaved by strong acids or bases during aqueous workup, or even by residual acidic/basic impurities.[7]Maintain a neutral or slightly acidic pH (pH 5-6) during extractions. Use buffered aqueous solutions if necessary. Avoid prolonged exposure to harsh pH conditions.
Degradation on Silica Gel The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds or cause irreversible adsorption of the basic amine.[4]1. Deactivate the Silica: Use silica gel that has been pre-treated with a base like triethylamine (TEA) or ammonia. This can be done by including a small percentage (0.1-1%) of TEA in your eluent.[7] 2. Alternative Stationary Phases: Consider using deactivated silica, alumina (neutral or basic), or a reversed-phase (C18) column.[4][7]
Emulsion During Workup The amine functionality can act as a surfactant, leading to the formation of stable emulsions during liquid-liquid extractions, which traps the product.Add a small amount of a saturated salt solution (brine) or a few crystals of a solid salt like NaCl to break the emulsion.[8] Centrifugation can also be an effective method for separating the layers.
Thermal Degradation Lactones and amines can be sensitive to heat. High temperatures during solvent evaporation can lead to decomposition or side reactions.[4]Evaporate solvents under reduced pressure at a low temperature (ideally below 40-45°C).[4] For highly sensitive compounds, consider drying under a stream of inert gas like nitrogen or argon.[7]
Problem 2: Product is Contaminated with Impurities
Potential Cause Explanation Recommended Solution
Co-elution of Byproducts Structurally similar impurities, unreacted starting materials, or reagents (like coupling agents) may have similar polarities to the target compound, leading to poor separation.[1][9]1. Optimize Mobile Phase: Perform a thorough TLC or analytical HPLC analysis to find a solvent system that provides better separation. A shallow gradient elution in flash chromatography can improve resolution compared to an isocratic system.[4] 2. Two-Step Chromatography: Consider a two-step purification. For instance, an initial purification on silica gel followed by a second on a different stationary phase (e.g., reversed-phase) or using a different solvent system.
Presence of Enantiomeric Impurity Harsh reaction or workup conditions (e.g., high temperature, strong base) may have caused partial racemization at the chiral center.The enantiomers will not be separable by standard achiral chromatography. Chiral HPLC is required to both quantify and separate the enantiomers. See Protocol 3 for method development guidance.[2][6]
Residual Triethylamine (TEA) If TEA is used in the mobile phase to prevent tailing, it can be difficult to remove completely from the final product.After chromatography, dissolve the product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute, weak acid (like 1% citric acid solution) to remove the TEA. Follow with a water wash and brine wash before drying and evaporating. Alternatively, evaporate the solvent multiple times with a co-solvent like toluene.
Problem 3: Difficulty Achieving Crystallization
Potential Cause Explanation Recommended Solution
Product is an Oil The free amine of (R)-4-Aminodihydrofuran-2(3H)-one is often isolated as an oil, which resists crystallization.[3]Convert to a Salt: The most effective strategy is to convert the amine to a crystalline salt. The hydrochloride (HCl) salt is commonly used and often crystalline.[10][11] This not only aids in purification by crystallization but also improves the compound's stability and handling. See Protocol 2.
Impurities Inhibiting Lattice Formation Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of well-ordered crystals.Ensure the material is of high purity (>95%) before attempting crystallization. An initial pass through a silica gel plug or short column can remove baseline impurities.
Incorrect Solvent System The solvent system must allow the compound to be soluble at high temperatures but sparingly soluble at low temperatures.Screening: Perform small-scale crystallization trials with a variety of solvents and solvent systems (e.g., isopropanol/heptane, ethanol/ether, acetone/hexane).Reaction Crystallization: This method involves generating a supersaturated solution with respect to the cocrystal (or salt), which can be an effective technique.[12]

Experimental Workflows & Protocols

Purification Workflow Overview

G A Reaction Mixture B Aqueous Extraction (pH controlled, optional brine wash) A->B C Dry & Concentrate (Low Temp) B->C D Flash Column Chromatography (Silica + 0.5% TEA) C->D E Analyze Fractions (TLC/HPLC) D->E F Combine Pure Fractions & Concentrate E->F G Oily Free Base F->G H Salt Formation (HCl Salt) G->H K Chiral HPLC Analysis/Purification G->K I Recrystallization H->I J Pure Crystalline HCl Salt I->J L Enantiopure Product K->L

Caption: General purification workflow for (R)-4-Aminodihydrofuran-2(3H)-one.

Protocol 1: Flash Column Chromatography (Amine Deactivation)

This protocol is designed to purify the crude product while minimizing on-column degradation and tailing.

  • Prepare the Eluent: Select a suitable solvent system based on TLC analysis (e.g., 5-10% Methanol in Dichloromethane). To this eluent, add 0.5% v/v triethylamine (TEA).

  • Prepare the Column:

    • Wet-pack a silica gel column with the prepared eluent.

    • Equilibrate the column by passing 2-3 column volumes of the eluent through the silica gel until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, for less soluble materials, create a slurry by adsorbing the crude product onto a small amount of silica gel. Dry this slurry and carefully add it to the top of the packed column.

  • Elution:

    • Begin elution with the prepared mobile phase. An isocratic elution is often sufficient, but a shallow gradient (e.g., 5% to 15% MeOH over 10-15 column volumes) can improve separation of closely eluting impurities.[4]

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Workup:

    • Combine the pure fractions and concentrate under reduced pressure at low temperature (<40°C).

    • To remove residual TEA, re-dissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and re-concentrate.

Protocol 2: Crystallization via Hydrochloride Salt Formation

This is the recommended method for obtaining a stable, solid, and highly pure final product.

  • Dissolution: Dissolve the purified, oily free-base (1 equivalent) in a minimal amount of a suitable solvent. Anhydrous diethyl ether or a mixture of isopropanol and heptane are good starting points.

  • Salt Formation:

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring. Add approximately 1.0 to 1.1 equivalents of HCl.

    • A precipitate should form. If no solid appears, it may indicate the solution is too dilute or the solvent is inappropriate. Try cooling the solution or slowly adding an anti-solvent (like hexane or heptane).

  • Crystallization:

    • Stir the resulting suspension at room temperature for 1-2 hours, then cool in an ice bath or refrigerator for several hours to maximize precipitation.

    • For recrystallization, isolate the crude salt, dissolve it in a minimum amount of a hot solvent (e.g., ethanol or isopropanol), and allow it to cool slowly to form high-quality crystals.[13]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent (the one used for crystallization) to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to obtain the pure (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride.[10][14]

Protocol 3: Chiral HPLC Troubleshooting and Optimization

This protocol provides a systematic approach to developing a method for analyzing or purifying the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.[15]

G cluster_0 Mobile Phase Optimization Start Poor or No Separation CSP Change Chiral Stationary Phase (CSP) (e.g., Amylose vs. Cellulose based) Start->CSP MobilePhase Modify Mobile Phase Start->MobilePhase CSP->MobilePhase FlowRate Decrease Flow Rate (e.g., from 1.0 to 0.5 mL/min) MobilePhase->FlowRate NP Normal Phase (NP): - Change alcohol modifier (EtOH, IPA) - Vary alcohol % MobilePhase->NP POM Polar Organic (POM): - Switch primary solvent (ACN, MeOH) - Add acidic/basic modifiers MobilePhase->POM RP Reversed Phase (RP): - Change organic modifier (ACN, MeOH) - Adjust buffer pH MobilePhase->RP Temp Vary Temperature (Try 15°C and 40°C) FlowRate->Temp Success Resolution Achieved Temp->Success

Caption: Decision tree for troubleshooting chiral HPLC separations.

  • Initial Screening:

    • Start with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives).[16]

    • Screen in at least two mobile phase modes: Normal Phase (NP) and Polar Organic Mode (POM).

    • Typical Starting Conditions:

ModeMobile PhaseAdditivesFlow Rate (4.6 mm ID)
Normal (NP) Heptane/Ethanol (80:20)0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA)1.0 mL/min
Polar Organic (POM) Acetonitrile or Methanol0.1% TFA or DEA1.0 mL/min
  • Optimization Steps:

    • If no separation is observed: Change the CSP. A different chiral selector may provide the necessary interaction points.[17]

    • If partial separation is seen:

      • Modify Mobile Phase: Adjust the ratio of solvents. In NP, try changing the alcohol (e.g., isopropanol instead of ethanol). In POM, try different polar solvents.[18]

      • Adjust Flow Rate: Chiral separations are often improved at lower flow rates, which allows for more interaction time with the CSP. Try reducing the flow rate to 0.5-0.7 mL/min.[5][18]

      • Vary Temperature: Temperature can have a significant, and often unpredictable, effect on chiral recognition. Analyze at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures.[5][18]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A1: Impurities can arise from unreacted starting materials, reagents (e.g., dicyclohexylurea (DCU) if DCC is used as a coupling agent), and side-products from the synthetic route.[9] Additionally, the unwanted (S)-enantiomer could be present if any racemization has occurred.

Q2: My purified product is a yellow oil. Is this normal? A2: Yes, the free base of (R)-4-Aminodihydrofuran-2(3H)-one is often described as a yellow oily liquid.[3] To obtain a stable solid, conversion to a hydrochloride salt is highly recommended.[10][11]

Q3: How should I store the purified compound? A3: The hydrochloride salt is more stable than the free base. It should be stored in an inert atmosphere, at room temperature or refrigerated (2-8°C), and protected from moisture to prevent hydrolysis of the lactone.[3][11]

Q4: Can I use reversed-phase chromatography for purification? A4: Yes, reversed-phase (RP) chromatography can be an option, especially for removing less polar impurities. A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[4]

Q5: Why is my peak tailing badly on my silica gel column? A5: Peak tailing is a classic sign of strong, undesirable interactions between the basic amino group of your compound and acidic silanol groups on the surface of the silica gel.[5] Adding a small amount of a competitive base, like triethylamine (0.1-1%), to your eluent will neutralize these active sites and result in much sharper, more symmetrical peaks.

References

  • Benchchem. (n.d.). Technical Support Center: Common Pitfalls in Sesquiterpene Lactone Purification.
  • Ellis, M. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor.
  • (n.d.). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.
  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Google Patents. (n.d.). US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
  • Reddit. (2025). Preventing azlactone hydrolysis during purification—any real solution? r/OrganicChemistry.
  • Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
  • Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
  • National Institutes of Health. (n.d.).
  • ChemicalBook. (2023). The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one.
  • The Royal Society of Chemistry. (n.d.).
  • Chromatography Today. (2020).
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2021).
  • National Institutes of Health. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. PMC.
  • ChemicalBook. (2022). Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one.
  • DOI. (n.d.). Synthesis of Chiral 2,3-Dihydrofurans via One-pot Pd-Catalyzed Asymmetric Allylic Cycloaddition.
  • Phenomenex. (n.d.).
  • CymitQuimica. (n.d.). CAS 2185-03-7: 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S).
  • Sigma-Aldrich. (n.d.). (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride.
  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients.
  • PubMed. (2025). Bioorthogonal Reaction of o-Quinone with Furan-2(3H)-One for Site-Selective Tyrosine Conjugation and Construction of Bispecific Antibody Complexes.
  • ResearchGate. (2016).
  • YAKHAK HOEJI. (2021).
  • ChemBK. (2024). (3S)-3-aminodihydrofuran-2(3H)-one hydrochloride.
  • The Chiral Notebook. (n.d.).
  • BLDpharm. (n.d.). 2185-03-7|(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride.

Sources

Optimization

Technical Support Center: 4-Aminodihydrofuran-2(3H)-one Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering low yields or mysterious byproducts during the synthesis of 4-aminodihydrofuran-2(3H)-one (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering low yields or mysterious byproducts during the synthesis of 4-aminodihydrofuran-2(3H)-one (also known as α -amino- γ -butyrolactone or ADHF).

ADHF is a critical chiral building block, most notably serving as the hydrophilic headgroup in the synthesis of bacterial quorum-sensing signals like N-acyl homoserine lactones (AHLs) 1. However, the inherent reactivity of the lactone ring and the primary amine makes this molecule notoriously difficult to handle if the underlying mechanistic chemistry is misunderstood.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating standard operating procedure (SOP) to ensure your synthesis is robust and reproducible.

Mechanistic Pathway & Byproduct Divergence

Understanding the degradation pathways of ADHF is the first step in preventing them. The diagram below illustrates how the desired lactone salt can rapidly degrade into diketopiperazine (DKP) dimers or hydrolyze back to the starting material depending on the pH of your environment.

SynthesisPathways Homoserine L-Homoserine (Starting Material) Intermediate Protonated Intermediate Homoserine->Intermediate HBr / Heat Product 4-Aminodihydrofuran-2(3H)-one Hydrobromide (Stable Salt) Intermediate->Product -H2O (Cyclization) FreeBase Lactone Free Base (Highly Unstable) Product->FreeBase Neutralization (pH > 7) Hydrolysis L-Homoserine (Hydrolysis Byproduct) Product->Hydrolysis Aqueous Acid / Heat (Reversible) DKP Diketopiperazine (DKP) (Dimer Byproduct) FreeBase->DKP Intermolecular Aminolysis (Dimerization) FreeBase->Hydrolysis H2O / OH- (Ring Opening)

Mechanistic divergence in 4-aminodihydrofuran-2(3H)-one synthesis highlighting DKP and hydrolysis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my ADHF yield low, and what is this insoluble white precipitate forming during neutralization? A1: You are observing the formation of 3,6-bis(2-hydroxyethyl)piperazine-2,5-dione, a diketopiperazine (DKP) dimer 2. The free base of ADHF is highly unstable 3. Once the amine is deprotonated, it rapidly acts as a nucleophile, attacking the lactone carbonyl of a neighboring molecule in an intermolecular aminolysis reaction. Causality & Fix: To prevent this, never attempt to isolate the free base . Always store and handle ADHF as its hydrobromide or hydrochloride salt. If you must couple it to an acyl chain, perform the neutralization in situ in the presence of the activated carboxylic acid and a coupling reagent (e.g., EDC) so the amine is acylated before it can dimerize 4.

Q2: I am seeing a highly polar byproduct in my LC-MS ([M+H]+ 120.1). What is it, and how do I avoid it? A2: This mass corresponds to L-homoserine, the ring-opened hydrolysis product of your lactone. Lactones are susceptible to hydrolysis in both strongly acidic (which is reversible) and basic (which is irreversible) aqueous environments. Causality & Fix: If your reaction mixture is exposed to ambient moisture over prolonged periods, or if you attempt an aqueous workup, the lactone ring will open. Ensure your solvents are strictly anhydrous during downstream couplings and avoid prolonged heating in aqueous acids during the initial cyclization.

Q3: I am synthesizing ADHF from L-methionine via the sulfonium salt route. I get a mixture of products. What went wrong? A3: The industrial synthesis of ADHF often utilizes L-methionine reacted with dimethyl sulfate to form a sulfonium salt, followed by desulfurization and acidic ring closure 5. If your dimethyl sulfate stoichiometry is off, or if the reaction time is insufficient, you will be left with unreacted methionine or stable S-methylmethionine intermediates. Causality & Fix: Optimize your methionine to dimethyl sulfate molar ratio (typically 0.6 to 0.9) and ensure the one-pot acidic esterification is driven to completion at the correct temperature 5.

Quantitative Data: Byproduct Identification Summary

Use the following analytical signatures to rapidly diagnose which byproduct is contaminating your synthesis.

ByproductMolecular FormulaExact MassLC-MS[M+H]⁺Primary CauseMitigation Strategy
DKP Dimer C₈H₁₄N₂O₄202.0954203.1Intermolecular aminolysis of the free baseMaintain pH < 6; use in situ neutralization during coupling.
L-Homoserine C₄H₉NO₃119.0582120.1Aqueous hydrolysis of the lactone ringAvoid aqueous workups; strictly use anhydrous solvents.
S-Methylmethionine C₆H₁₄NO₂S⁺164.0745164.1Incomplete desulfurization (Methionine route)Optimize dimethyl sulfate equivalents and reaction time.
Standard Operating Procedure: Synthesis of (S)-4-Aminodihydrofuran-2(3H)-one Hydrobromide

To avoid the pitfalls of the methionine route, we strongly recommend the direct cyclization of L-homoserine using hydrobromic acid. This protocol is a self-validating system designed to trap the product as a stable salt immediately upon formation.

Materials Required:

  • L-Homoserine (1.0 eq)

  • Hydrobromic acid (48% aqueous solution, 10.0 eq)

  • Absolute ethanol (Anhydrous)

  • Diethyl ether (Anhydrous, cold)

Step-by-Step Protocol:

  • Suspension: Suspend L-homoserine in 48% aqueous HBr in a round-bottom flask equipped with a reflux condenser.

    • Causality: The massive excess of HBr serves a dual purpose. It acts as the acid catalyst for the intramolecular esterification (lactonization) and immediately protonates the resulting primary amine, preventing DKP dimerization.

  • Cyclization: Heat the mixture to reflux (approx. 100–110 °C) for 3 hours. Monitor the dissolution of the starting material.

  • Concentration: Cool the reaction to room temperature, then concentrate the mixture under reduced pressure (rotary evaporation) at 50 °C to remove water and excess HBr.

    • Causality: Concentration under reduced pressure (rather than attempting a basic liquid-liquid extraction) is critical. A basic workup would generate the free base, instantly ruining the batch via dimerization.

  • Trituration: Co-evaporate the resulting crude amber oil twice with absolute ethanol to remove residual water. Add cold anhydrous diethyl ether and triturate vigorously until a white to off-white crystalline solid precipitates.

  • Isolation: Filter the precipitate rapidly over a glass frit, washing with additional cold diethyl ether. Dry under high vacuum for 12 hours.

Validation Checkpoint: Dissolve a small aliquot of the final solid in D₂O. The ¹H NMR spectrum must show characteristic multiplets for the lactone ring protons (e.g., ~4.2–4.5 ppm for the γ -CH₂ and ~4.0 ppm for the α -CH) and strictly lack the broad, upfield DKP dimer peaks. The LC-MS should show a clean [M+H]⁺ peak at 102.1 Da, confirming the presence of the monomeric lactone.

References
  • Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride. Google Patents (CN105732543A). Available at: 5

  • Purification and structural identification of an autoinducer for the luminescence system of Vibrio harveyi. PubMed. Available at: 1

  • CepI catalyzed formation of homoserine lactone. ResearchGate. Available at: 2

  • The stability and hydrolysis of S-adenosylmethionine; isolation of S-ribosylmethionine. ResearchGate. Available at: 3

  • Acyl homoserine lactones for inhibition of cell growth. Google Patents (US20070010477A1). Available at: 4

Sources

Troubleshooting

Technical Support Center: Resolving Racemization Issues in γ-Butyrolactone Synthesis

Welcome to the technical support center dedicated to addressing stereochemical challenges in the synthesis of γ-butyrolactones (GBLs). As a class of compounds prevalent in natural products and essential as chiral buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing stereochemical challenges in the synthesis of γ-butyrolactones (GBLs). As a class of compounds prevalent in natural products and essential as chiral building blocks in pharmaceuticals, achieving high enantiomeric purity is often critical.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting workflows designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve racemization issues effectively.

Frequently Asked Questions (FAQs)

Section 1: Understanding and Identifying Racemization
Q1: What is racemization, and why is it a significant concern in GBL synthesis?

A1: Racemization is the process of converting an enantiomerically enriched or pure substance into a mixture containing equal amounts of both enantiomers (a racemate). For γ-butyrolactones, the stereochemistry, particularly at the C3 and C4 positions, is often crucial for their biological activity and pharmacological profile.[3] The synthesis of a specific enantiomer is frequently the goal, and racemization undermines this by producing the undesired enantiomer, leading to a loss of potency, altered activity, or complex purification challenges. A racemic mixture of a therapeutic agent may also introduce unwanted side effects from the inactive or less active enantiomer.

Q2: At which step of a typical GBL synthesis is racemization most likely to occur?

A2: Racemization in GBL synthesis most commonly occurs at a stereocenter with an adjacent carbonyl group, specifically the α-carbon (C2) or γ-carbon (C4) if it bears a proton. The primary mechanism involves the formation of a planar enolate intermediate under basic conditions.[4] Once the planar enolate is formed, the proton can be added back from either face of the molecule with roughly equal probability, leading to a loss of the original stereochemical information. Acidic conditions can also catalyze racemization through enol formation, although this is often slower. Any synthetic step employing strong bases, high temperatures, or prolonged reaction times on a substrate with an acidic α-proton is a high-risk step for racemization.

Section 2: Proactive Strategies for Preventing Racemization
Q3: How can I choose a synthetic route to minimize the risk of racemization from the outset?

A3: The most effective strategy is to choose a route where the key stereocenter is set under conditions that are not prone to racemization. Consider the following approaches:

  • Asymmetric Hydrogenation/Reduction: Methods like the Rh-catalyzed asymmetric conjugate reduction of unsaturated butenolide precursors can set the stereocenter with high enantioselectivity.[5] This avoids placing a proton on a stereocenter adjacent to a carbonyl under harsh conditions.

  • Chiral Pool Synthesis: Starting with an enantiomerically pure precursor, such as (S)- or (R)-malic acid, can be a robust strategy.[2][6] However, you must still be cautious in subsequent steps to avoid conditions that could cause epimerization.

  • Organocatalysis: Modern organocatalytic methods can construct the GBL ring with high enantioselectivity under mild conditions, often avoiding the use of strong bases.[7]

Q4: I suspect the base in my reaction is causing epimerization. How do I select a less problematic base?

A4: The choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are very effective at forming enolates, which is the root cause of racemization at the alpha-position.[4] If you suspect base-induced racemization:

  • Use a Weaker Base: If possible, switch to a milder base such as a tertiary amine (e.g., triethylamine, DIPEA) or an inorganic base like potassium carbonate. The feasibility of this depends on the pKa of the proton you need to remove.

  • Sterically Hindered Bases: Bases like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes offer higher selectivity due to their steric bulk, which can influence the approach to the substrate.

  • Control Stoichiometry and Temperature: Use the minimum required amount of base and run the reaction at the lowest possible temperature. Lower temperatures decrease the rate of enolate formation and subsequent proton exchange.[8]

Section 3: Resolving Racemic Mixtures Post-Synthesis
Q5: My synthesis resulted in a racemic mixture. What are the most effective methods for chiral resolution?

A5: When you have a racemic mixture, several classical and modern techniques can be employed to separate the enantiomers. The choice depends on the functional groups present in your GBL or its immediate precursor.

  • Diastereomeric Salt Crystallization: This is a widely used and scalable method, particularly if your synthesis involves a carboxylic acid precursor to the GBL.[9] The racemic acid is reacted with an enantiomerically pure chiral base (e.g., (R)- or (S)-1-phenylethylamine, brucine) to form a mixture of diastereomeric salts.[10] These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized from a suitable solvent.[10][11]

  • Kinetic Resolution: This method involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer.[12][13] This allows for the separation of the unreacted, enantiomerically enriched starting material from the product. For example, lipase-catalyzed hydrolysis or esterification can be highly selective for one enantiomer of a hydroxy-GBL.[2]

  • Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can provide excellent separation of enantiomers. While often more expensive and less scalable than crystallization, it is a powerful tool for obtaining high-purity enantiomers, especially during methods development.[3][14]

Table 1: Comparison of Common Chiral Resolution Techniques
TechniquePrincipleCommon SubstrateAdvantagesDisadvantages
Diastereomeric Salt Crystallization Formation of diastereomers with different solubilities.[10]Carboxylic acids, amines.Scalable, cost-effective, well-established.Max 50% yield for desired enantiomer; requires screening of resolving agents and solvents.[15]
Kinetic Resolution Differential reaction rates of enantiomers with a chiral agent.[12]Alcohols, esters.Can achieve high enantiomeric excess (% ee) for both recovered starting material and product.Max 50% yield for the product; requires a suitable selective catalyst/reagent.
Chiral Preparative HPLC Differential interaction of enantiomers with a chiral stationary phase.[14]Wide range of compounds.High purity achievable; rapid methods development.Limited scalability, higher cost (solvents, column).
Section 4: Analytical Methods for Stereochemical Analysis
Q6: How can I accurately determine the enantiomeric excess (% ee) of my GBL sample?

A6: Accurate determination of enantiomeric excess is crucial for validating your synthesis or resolution. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Principle: Chiral HPLC uses a stationary phase that is itself chiral. This creates a transient diastereomeric interaction with the enantiomers in your sample, causing them to travel through the column at different rates and thus be separated.[3][14]

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. For GBLs, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point. Columns like the DAICEL CHIRALPAK series are frequently cited for this purpose.[3][16]

  • Detection: A UV detector is typically used if the GBL has a chromophore. If not, a refractive index (RI) detector or mass spectrometer (MS) can be employed.

Q7: What are the key parameters to optimize for a chiral HPLC method?

A7: Method development for chiral separations involves systematically optimizing several parameters to achieve baseline resolution of the enantiomer peaks.

  • Mobile Phase: Start with a standard mobile phase like a hexane/isopropanol mixture for normal-phase chromatography.[17]

  • Solvent Ratio: Systematically vary the ratio of the polar modifier (e.g., isopropanol). Reducing the amount of the polar solvent generally increases retention time and can improve resolution.

  • Flow Rate: Lowering the flow rate can sometimes increase the efficiency of the separation.

  • Temperature: Column temperature affects separation. It's a parameter worth screening, though many separations work well at room temperature.[8]

Table 2: Example Chiral HPLC Conditions for a GBL Derivative
ParameterConditionRationale
Column CHIRALPAK® IG[18]Polysaccharide-based CSP effective for a wide range of chiral compounds.
Mobile Phase 80:20 n-hexane/ethanol[18]Common starting point for normal-phase chiral separations.
Flow Rate 1.0 mL/min[18]Standard analytical flow rate.
Temperature 25 °C[18]Controlled room temperature ensures reproducibility.
Detection UV at 230 nm[18]Wavelength suitable for compounds with aromatic rings or carbonyls.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (% ee) in an Asymmetric Synthesis

If your reaction is producing a GBL with lower-than-expected % ee, a systematic investigation is required. This workflow helps pinpoint the root cause.

G_Low_EE_Troubleshooting cluster_start cluster_verify Verification cluster_optimize Optimization cluster_end start Low % ee Observed verify_analytical 1. Verify Analytical Method Is the separation baseline-resolved? start->verify_analytical verify_catalyst 2. Check Catalyst / Reagent Is it pure? Stored correctly? verify_analytical->verify_catalyst Method OK verify_conditions 3. Review Reaction Conditions Anhydrous? Inert atmosphere? verify_catalyst->verify_conditions Catalyst OK optimize_temp 4. Lower Temperature Run at -20°C, -40°C, -78°C verify_conditions->optimize_temp Conditions OK optimize_solvent 5. Screen Solvents Test different polarities (e.g., Toluene, THF, CH2Cl2) optimize_temp->optimize_solvent optimize_conc 6. Vary Concentration Run at higher dilution optimize_solvent->optimize_conc end_success High % ee Achieved optimize_conc->end_success

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Steps:

  • Verify Analytical Method: Before optimizing the reaction, ensure your chiral HPLC or GC method provides accurate data. An unresolved or poorly shaped peak can give a false low % ee reading.[17]

  • Check Catalyst/Reagent Purity: The chiral catalyst or reagent is the heart of the asymmetric reaction. Confirm its purity and ensure it has been stored under the correct conditions (e.g., inert atmosphere, low temperature) to prevent degradation.[8] Running a control reaction with a substrate known to give high % ee can benchmark the catalyst's performance.[8]

  • Review Reaction Conditions: Asymmetric reactions are often sensitive to air and moisture. Ensure all glassware was properly dried and that solvents were anhydrous.[17] The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Lower Reaction Temperature: In many cases, enantioselectivity increases at lower temperatures. This is because the small energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT).[8]

  • Screen Solvents: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting selectivity. Screen a range of solvents with different polarities and coordinating abilities.[8]

  • Vary Concentration: Substrate concentration can impact the reaction. In some systems, high concentrations can lead to catalyst aggregation or favor a racemic background reaction.[8]

Guide 2: Protocol for Diastereomeric Salt Resolution of a Racemic Carboxylic Acid Precursor

This protocol outlines a general procedure for resolving a racemic carboxylic acid, a common precursor to many GBLs.

Objective: To separate a racemic carboxylic acid (Rac-Acid) into its constituent enantiomers via crystallization with an enantiopure amine.

Materials:

  • Racemic carboxylic acid (Rac-Acid)

  • Enantiopure resolving agent (e.g., (R)-(+)-1-Phenylethylamine)

  • Selection of solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Workflow Diagram:

Sources

Optimization

Technical Support Center: Chiral Lactone Synthesis

Welcome to the technical support center for chiral lactone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chiral lactone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Chiral lactones are pivotal structural motifs in numerous natural products and pharmaceuticals, making their efficient and stereocontrolled synthesis a critical objective.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting for common issues encountered during their synthesis, grounded in mechanistic principles and field-proven solutions.

Section 1: Troubleshooting Poor Enantioselectivity

Low enantiomeric excess (ee) is one of the most frequent and frustrating challenges in asymmetric catalysis. It indicates that the catalyst is either not effectively discriminating between the two enantiotopic faces of the substrate or that a non-selective background reaction is competing with the desired catalytic cycle.[3]

Q1: My asymmetric reaction (e.g., Baeyer-Villiger oxidation, kinetic resolution) is producing a nearly racemic or low ee lactone. Where should I start my investigation?

A1: A systematic approach is essential to diagnose the root cause of poor enantioselectivity.[4] Before making significant changes to the reaction, verify the foundational parameters of your experiment.

Initial Verification Checklist:

  • Reagent & Catalyst Purity: Confirm the purity of all starting materials, reagents, and the catalyst. Impurities can poison the catalyst or participate in side reactions. For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).[4]

  • Solvent Quality: Ensure the solvent is of an appropriate grade and, most critically, anhydrous. Many asymmetric catalysts, particularly Lewis acids and organometallic complexes, are highly sensitive to moisture, which can lead to deactivation or altered selectivity.[3][4]

  • Reaction Temperature Control: Verify that the reaction temperature is stable and accurate. Even minor fluctuations can impact the energy difference between the diastereomeric transition states, which dictates the enantioselectivity.[3][4] As a general rule, lower temperatures often favor higher ee, so it's a critical parameter to screen.[3][4]

  • Concentration and Stoichiometry: Double-check all measurements and concentrations. Incorrect stoichiometry can alter the active catalytic species or reaction kinetics. Substrate concentration can also play a role; in some systems, high concentrations can lead to catalyst aggregation or the formation of less selective off-cycle intermediates.[4]

If these initial checks do not resolve the issue, a more in-depth investigation into the catalyst, substrate, and reaction conditions is warranted.

Q2: I've confirmed my setup is correct, but the enantioselectivity is still low. How can I determine if my catalyst is the problem?

A2: Catalyst integrity is paramount. Here’s how to probe for catalyst-specific issues:

  • Run a Control Reaction: Use a well-established substrate that is known in the literature to give high ee with your specific catalyst system. If this control reaction also results in low ee, it strongly points to a problem with the catalyst batch itself (purity, decomposition, or incorrect preparation).[4]

  • Catalyst Activation and Handling: Many catalysts require specific activation procedures or must be handled under strictly inert atmospheres. For instance, many transition metal catalysts are sensitive to oxygen.[3] Review the preparation and handling protocol for your catalyst and ensure it is followed meticulously.

  • Mismatched Catalyst-Substrate Pairing: It's a common misconception that a "good" catalyst will work for all substrates. The steric and electronic properties of the substrate must be compatible with the chiral environment of the catalyst.[3][5] If your substrate has, for example, a basic nitrogen atom, it might interact with an acidic catalyst in an unintended way, altering the transition state assembly and reducing selectivity.[5] In such cases, screening a different class of catalyst or modifying the ligand may be necessary.

Q3: How significantly can the choice of solvent and additives impact the enantiomeric excess of my lactone?

A3: The impact is profound and often underestimated. The solvent is not merely a medium for the reactants but an active participant in the reaction environment.

  • Solvent Polarity and Coordination: Solvents can influence the conformation and stability of the catalyst-substrate complex. A switch from a non-coordinating solvent (like toluene or hexane) to a coordinating one (like THF or acetonitrile) can dramatically alter the outcome. It is highly recommended to screen a range of solvents with varying properties.[3][4]

  • Additive Effects: In some catalytic systems, the addition of acids, bases, or salts can have a dramatic effect on both yield and enantioselectivity. For example, in certain copper-catalyzed amino lactonizations, the addition of the corresponding alkenoic acid was found to dramatically improve the ee from 42% to 94%.[6] These additives can act as co-catalysts, proton shuttles, or help to stabilize the active catalytic species.

The following workflow provides a systematic approach to troubleshooting low enantioselectivity.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (R)-4-Aminodihydrofuran-2(3H)-one Workup Degradation

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers losing up to 80% of their yield during the isolation of amino-lactones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers losing up to 80% of their yield during the isolation of amino-lactones. The compound (R)-4-Aminodihydrofuran-2(3H)-one (often referred to as β -amino- γ -butyrolactone) is a highly reactive chiral building block[1]. The proximity of a nucleophilic primary amine to an electrophilic internal ester (the γ -lactone ring) creates a perfect storm for self-condensation and degradation.

This guide is designed to help you bypass these failure modes by understanding the mechanistic causality behind them and implementing self-validating isolation protocols.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my yield drop significantly during aqueous workup, and what is the sticky, insoluble residue I'm observing? A1: You are observing the results of intermolecular aminolysis . In its free base form, the primary amine of one (R)-4-Aminodihydrofuran-2(3H)-one molecule acts as a nucleophile, attacking the highly strained lactone carbonyl of an adjacent molecule. This triggers a cascade of ring-opening acyl substitutions, rapidly converting your monomeric product into a mixture of dimeric and polymeric polyamides (the sticky residue). This process is kinetically accelerated if the organic extract is concentrated at temperatures above 5 °C.

Q2: I am observing a new peak in my LC-MS with a mass corresponding to M+18. What happened? A2: This indicates ring-opening hydrolysis . γ -Lactones are highly sensitive to hydroxide attack. If your aqueous workup exceeds pH 8 (e.g., using saturated NaHCO3​ or K2​CO3​ ), the hydroxide ions will attack the carbonyl carbon, cleaving the lactone to form 3-amino-4-hydroxybutanoic acid (which adds the mass of H2​O , or 18 Da).

Q3: How do I safely isolate the free base if my downstream coupling reaction strictly requires it? A3: You should never isolate (R)-4-Aminodihydrofuran-2(3H)-one as a neat free base. If your downstream reaction requires the free amine, you must isolate the compound as a stable hydrochloride salt (CAS: 117752-88-2)[2]. During your next synthetic step, suspend the salt in your reaction solvent and neutralize it in situ using a non-nucleophilic base (like DIPEA or N-methylmorpholine) at sub-zero temperatures, immediately in the presence of your next electrophilic coupling partner.

Quantitative Data: Degradation Pathways & Mitigation

To effectively troubleshoot your workup, you must understand the triggers for each degradation pathway.

Degradation PathwayMechanistic TriggerPrimary ByproductPrevention Strategy
Intermolecular Aminolysis Free base concentration; Temperatures > 5 °CPolyamide oligomers (Sticky residue)Trap as HCl salt immediately; maintain T < 0 °C.
Ring-Opening Hydrolysis Aqueous base exposure (pH > 8)3-Amino-4-hydroxybutanoic acid (M+18)Strict pH control (pH 5.5–6.0); avoid carbonate bases.
E1cB Elimination Prolonged exposure to strong basesFuran-2(5H)-one derivativesRapid extraction kinetics; avoid aqueous workup if possible.
Hygroscopic Degradation Exposure to ambient humidityHydrated salt / Sticky solidStore under inert atmosphere (Argon/Nitrogen)[3].

Mechanistic Visualization

The following diagram illustrates the critical divergence between product degradation and successful stabilization.

WorkupPathways A (R)-4-Aminodihydrofuran-2(3H)-one (Free Base) B Ring-Opening Hydrolysis (M+18 Hydroxy Acid) A->B Aqueous Base (pH > 8) C Intermolecular Aminolysis (Polyamide Oligomers) A->C Concentration (T > 5 °C) D Stable Hydrochloride Salt (Nucleophilicity Quenched) A->D Anhydrous HCl (< 0 °C)

Degradation pathways of (R)-4-Aminodihydrofuran-2(3H)-one and stabilization via salt formation.

Experimental Protocol: Cold Non-Aqueous Salt Precipitation

To prevent the nucleophilic amine from attacking the lactone, the amine must be protonated to form an ammonium salt. This protocol utilizes a self-validating system to ensure the free base is transiently handled and immediately stabilized.

Materials Required:
  • Pre-chilled Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (0 °C)

  • Anhydrous Na2​SO4​ (Do not use MgSO4​ or K2​CO3​ )

  • Anhydrous HCl solution (e.g., 4M in 1,4-dioxane or 2M in diethyl ether)

  • Calibrated pH meter and TLC plates (Ninhydrin stain)

Step-by-Step Methodology:

Step 1: pH-Controlled Extraction If your reaction requires an aqueous quench, adjust the aqueous phase to exactly pH 6.0 using a cold phosphate buffer.

  • Causality: A pH of 6.0 is slightly acidic, minimizing hydroxide-mediated lactone hydrolysis while allowing the amine to partition into the organic phase during rapid extraction.

  • Self-Validation Check: Test the aqueous layer with a calibrated pH meter. If pH > 6.5, adjust immediately with 1M NaH2​PO4​ before adding the organic solvent.

Step 2: Rapid Cold Extraction & Drying Extract the aqueous layer rapidly with pre-chilled DCM (0–5 °C). Immediately transfer the organic layer to an Erlenmeyer flask containing anhydrous Na2​SO4​ submerged in an ice bath.

  • Causality: Low temperatures exponentially decrease the kinetics of intermolecular aminolysis. Na2​SO4​ is chosen because it is strictly neutral; basic drying agents like K2​CO3​ will catalyze ring-opening.

Step 3: Anhydrous Salt Precipitation Filter the dried organic layer into a clean, dry round-bottom flask submerged in an ice-salt bath (-5 °C). While stirring vigorously, add 1.1 equivalents of anhydrous HCl in dioxane dropwise.

  • Causality: The anhydrous HCl instantly protonates the primary amine, quenching its nucleophilicity and precipitating the product as a highly stable hydrochloride salt[2].

  • Self-Validation Check: Monitor the internal temperature. A spike above 5 °C indicates the exothermic salt formation is proceeding too rapidly. Slow the addition rate.

Step 4: Isolation and Validation Filter the resulting white crystalline precipitate under a blanket of nitrogen, as the salt is hygroscopic[3]. Wash with cold diethyl ether and dry under high vacuum.

  • Self-Validation Check: Dissolve a 1 mg sample of the dried precipitate in D2​O for 1H -NMR. The absence of broad, polymeric multiplet peaks between 3.0–4.0 ppm confirms that intermolecular aminolysis was successfully prevented.

References

  • Seki, M., et al. "Synthesis of amino acids and related compounds. Part 39. A new synthesis of optically active beta-amino-gamma-butyrolactone derivatives from aspartic acid." Agricultural and Biological Chemistry. URL: [Link]

  • Synthonix. "117752-88-2 | (4R)-4-aminodihydro-2(3H)-furanone hydrochloride." URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Aminodihydrofuran-2(3H)-one Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering erratic behavior when working with 4-aminodihydrofuran-2(3H)-one (also known as β -amino- γ -...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering erratic behavior when working with 4-aminodihydrofuran-2(3H)-one (also known as β -amino- γ -butyrolactone). This molecule is a highly valuable synthetic building block, but its bifunctional nature—housing both a nucleophilic primary amine and an electrophilic lactone carbonyl—makes it highly susceptible to unwanted side reactions.

This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure experimental success.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 4-aminodihydrofuran-2(3H)-one sample degrade into a viscous mixture or precipitate upon neutralization? Causality: The free base form of 4-aminodihydrofuran-2(3H)-one is inherently unstable at high concentrations. The deprotonated primary amine of one molecule performs a nucleophilic attack on the strained γ -lactone carbonyl of an adjacent molecule. This intermolecular aminolysis triggers a cascade of ring-opening polymerizations, yielding complex polyamides. Solution: Always procure and store the compound as its stable . The protonated amine is non-nucleophilic, rendering the salt indefinitely stable under anhydrous conditions. When the free base is required, generate it in situ at high dilution (<0.05 M) or immediately trap it with an electrophile.

Q2: During my reaction in aqueous buffer, I observe a mass shift of +18 Da in LC-MS. What is happening? Causality: The γ -butyrolactone ring is highly susceptible to hydrolysis. In aqueous basic conditions (pH > 7), hydroxide ions attack the carbonyl carbon, cleaving the ring to form 3-amino-4-hydroxybutanoic acid. The addition of water accounts for the +18 Da mass shift. Solution: Avoid aqueous basic conditions entirely. If aqueous media is mandatory for your workflow, maintain a strict pH range of 4.0–6.0. For functionalization, utilize anhydrous organic solvents (e.g., DCM, THF) with sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA).

Q3: I am trying to synthesize 4-(hydroxymethyl)azetidin-2-ones via carbonylation of 2-(hydroxymethyl)aziridines, but I am isolating 4-aminodihydrofuran-2(3H)-one as a major side product. Why? Causality: This is a classic chemoselectivity issue documented in transition-metal catalyzed carbonylations[1]. During the reaction, the intermediate acyl-metal species is intended to undergo ring closure to form the four-membered β -lactam. However, the adjacent free hydroxyl group acts as a competing internal nucleophile. The intramolecular attack by the hydroxyl group outcompetes the nitrogen, resulting in the thermodynamically favored five-membered γ -lactone (4-aminodihydrofuran-2(3H)-one)[2]. Solution: Mask the hydroxyl group prior to carbonylation. Using a robust protecting group, such as a methoxymethyl (MOM) or benzyl ether, eliminates the internal nucleophile, forcing the reaction pathway toward the desired β -lactam[1].

Part 2: Quantitative Data & Analytical Signatures

To aid in your LC-MS and NMR troubleshooting, the following table summarizes the quantitative impact and analytical signatures of the most common side reactions.

Table 1: Analytical Signatures and Mitigation of Common Side Reactions

Side ReactionTriggering ConditionAnalytical Signature (LC-MS / IR / NMR)Quantitative ImpactPrevention Strategy
Intermolecular Aminolysis Free base, Conc. > 0.1 MBroad NMR peaks, oligomeric masses in MSUp to 80% yield loss within 4 hours at RTStore as HCl salt; use dilute conditions (<0.05 M)
Ring-Opening Hydrolysis Aqueous media, pH > 7.0+18 Da mass shift (LC-MS), loss of lactone IR band (~1770 cm⁻¹)>50% conversion to hydroxy acid in 1 hr at pH 8Maintain pH 4.0–6.0; use anhydrous solvents
Intramolecular Lactonization Carbonylation of 2-(hydroxymethyl)aziridinesFormation of γ -lactone instead of β -lactam~100% diversion to side product if unprotectedProtect hydroxyl group prior to carbonylation

Part 3: Mechanistic & Workflow Visualizations

Pathway A 4-aminodihydrofuran-2(3H)-one (Free Base) B Intermolecular Aminolysis (Polyamide Formation) A->B High Conc. / Free Base C Ring-Opening Hydrolysis (+18 Da Mass Shift) A->C Aqueous Base (pH > 7) D N-Protected Derivative (Stable Intermediate) A->D Controlled Protection E Hydrochloride Salt (Stable Storage Form) A->E HCl / Anhydrous

Mechanistic pathways of 4-aminodihydrofuran-2(3H)-one degradation and stabilization.

Workflow Start Start: 4-aminodihydrofuran-2(3H)-one HCl Check Is free amine required? Start->Check InSitu In situ neutralization + immediate reaction Check->InSitu Yes Protect Protect amine (Boc/Fmoc/Cbz) Check->Protect No Aqueous Aqueous conditions? InSitu->Aqueous pHControl Strict pH control (4.0 - 6.0) Monitor by LC-MS Aqueous->pHControl Yes Anhydrous Use anhydrous solvents (DCM/THF) Aqueous->Anhydrous No

Decision tree for handling 4-aminodihydrofuran-2(3H)-one to prevent side reactions.

Part 4: Self-Validating Experimental Protocol

Controlled N-Boc Protection of 4-aminodihydrofuran-2(3H)-one

Objective: To mask the nucleophilic amine, preventing self-polymerization while preserving the lactone ring integrity. This protocol uses a slow-release neutralization strategy to maintain a near-zero steady-state concentration of the free base.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of (S)-4-aminodihydrofuran-2(3H)-one hydrochloride in anhydrous dichloromethane (DCM) to a concentration of 0.1 M at 0 °C under a nitrogen atmosphere.

    • Validation Check 1: The mixture should remain a cloudy, heterogeneous suspension, confirming the salt has not prematurely dissolved or degraded.

  • Electrophile Addition: Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc 2​ O) directly to the suspension.

  • Controlled Neutralization: Dissolve 1.05 equivalents of DIPEA in a small volume of DCM. Add this solution dropwise over 30 minutes using a syringe pump.

    • Causality: Slow addition ensures that as soon as a molecule of the free base is generated, it is immediately consumed by the excess Boc 2​ O present in the solvent. This kinetic control outcompetes intermolecular aminolysis.

    • Validation Check 2: The suspension will gradually clarify into a homogeneous solution as the insoluble HCl salt is converted into the soluble N-Boc protected product.

  • Reaction Maturation: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 1 hour.

    • Validation Check 3: Spot the reaction on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). A successful reaction will show the disappearance of the baseline spot (ninhydrin positive) and the appearance of a new, higher Rf​ spot (UV active/ninhydrin positive after heating).

  • Quench and Workup: Quench the reaction by adding an equal volume of 0.1 M citric acid (pH ~4). Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Causality: Citric acid is used instead of HCl to prevent acid-catalyzed deprotection of the newly formed Boc group, while effectively removing any unreacted amine and DIPEA.

  • Final Analytical Validation: Analyze the crude product via LC-MS.

    • Validation Check 4: The chromatogram should yield a dominant peak with [M+H]+=202.1 m/z. The absence of peaks at [M+H]+=220.1 m/z confirms no ring-opening hydrolysis occurred during the workup.

Part 5: References

  • Title: Carbonylation of Aziridines as a Powerful Tool for the Synthesis of Functionalized β-Lactams Source: European Journal of Organic Chemistry (Eur. J. Org. Chem. 2017, 5943–5960) URL: [Link]

Sources

Troubleshooting

strategies to improve enantiomeric excess in chiral synthesis

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize enantiomeric excess (ee) in your catalytic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize enantiomeric excess (ee) in your catalytic workflows.

Achieving high enantioselectivity is rarely a matter of simply picking the right chiral ligand from a catalog. It requires a rigorous understanding of the thermodynamic and kinetic forces governing your transition states ( ΔΔG‡ ). This guide moves beyond basic troubleshooting to explore the causality behind stereochemical failures, providing self-validating protocols and field-proven strategies to rescue your asymmetric transformations.

Diagnostic Workflow: Troubleshooting Low Enantiomeric Excess

Before adjusting reaction parameters, it is critical to diagnose the root cause of poor enantioselection. The following decision tree outlines the logical progression for identifying and resolving ee degradation.

EE_Troubleshooting Start Low Enantiomeric Excess (ee) Detected CheckBackground Is there a background uncatalyzed reaction? Start->CheckBackground LowerTemp Lower Temperature & Change Solvent Polarity CheckBackground->LowerTemp Yes (Racemic Pathway) CheckNLE Check for Non-Linear Effects (NLE) CheckBackground->CheckNLE No Monomerize Add Additives to Break Aggregates CheckNLE->Monomerize Positive/Negative NLE CheckYield Is Yield < 50% with High ee? CheckNLE->CheckYield Linear Relationship ApplyDKR Implement Dynamic Kinetic Resolution (DKR) CheckYield->ApplyDKR Yes (Kinetic Resolution) LigandTuning Tune Ligand Sterics/ Electronics CheckYield->LigandTuning No (Poor Selectivity)

Diagnostic logic for identifying and resolving low enantiomeric excess in asymmetric catalysis.

FAQ & Mechanistic Troubleshooting

Q1: Why does my enantiomeric excess drop significantly as the reaction progresses?

A1: A conversion-dependent drop in ee is highly diagnostic of kinetically complex behavior, often pointing to Non-Linear Effects (NLEs) or catalyst degradation[1].

  • The Causality: In an ideal system, the ee of the product correlates linearly with the ee of the catalyst. However, if your chiral catalyst forms multimeric species (e.g., dimers or oligomers) in solution, the homochiral dimer (e.g., R,R ) may have a vastly different catalytic activity than the heterochiral (meso) dimer ( R,S )[2].

  • The Solution: If you observe a negative NLE (where product ee is lower than catalyst ee), your catalyst is likely trapped in inactive or unselective aggregates. Introduce coordinating additives or alter the solvent to break these aggregates into active monomeric species. Henri Kagan’s ML2​ mathematical models can be used to simulate and confirm this behavior[1].

Q2: I lowered the temperature to improve ee, but the reaction stalled. How can I balance thermodynamics and kinetics?

A2: Enantioselectivity is dictated by the difference in Gibbs free energy between the two competing diastereomeric transition states ( ΔΔG‡=−RTln(kR​/kS​) ).

  • The Causality: Lowering the temperature decreases the entropic penalty ( TΔΔS‡ ), allowing the enthalpic differences ( ΔΔH‡ )—driven by the steric bulk of your ligand—to dominate, thereby increasing ee. However, this simultaneously reduces the overall thermal energy available to overcome the activation barrier ( ΔG‡ ), stalling the turnover frequency (TOF).

  • The Solution: Instead of relying solely on temperature, use achiral additives to lower the activation barrier of the desired pathway. For example, in enamine catalysis, the addition of weak acids (like acetic acid or benzoic acid) can dramatically accelerate the formation of the iminium-ion intermediate. This allows the reaction to proceed at lower temperatures with high yield and preserved enantioselectivity[3].

Q3: My kinetic resolution gives excellent ee, but my yield is mathematically capped at 50%. How can I overcome this?

A3: You are encountering the fundamental limit of classical kinetic resolution, where the chiral catalyst only reacts with one enantiomer of a racemic mixture, leaving the other untouched[4].

  • The Causality: To break the 50% yield ceiling, you must implement a Dynamic Kinetic Resolution (DKR) . DKR couples the asymmetric resolution step with an in situ racemization of the unreacted substrate[5].

  • The Solution: Introduce a secondary racemization catalyst (e.g., a ruthenium complex or a reversible covalent reagent) that rapidly epimerizes the starting material without affecting the stereocenter of the newly formed product. Because the substrate enantiomers are now continuously interconverting, the chiral catalyst can eventually funnel 100% of the racemic starting material into a single enantiopure product[4][5].

Self-Validating Experimental Protocol: Chiral Ligand Screening & ee Determination

To ensure trustworthiness in your data, every asymmetric reaction must be benchmarked against a self-validating control system. Never assume a low ee is solely the fault of the ligand without ruling out background reactions.

Step 1: Establish the Racemic Baseline (The "Racemic Standard")

  • Run the exact reaction using an achiral version of your ligand (e.g., triphenylphosphine instead of BINAP) or a racemic mixture of your chiral ligand.

  • Purpose: This generates a perfectly racemic product mixture (50:50 R/S ). Inject this standard into your Chiral HPLC/GC to validate that your analytical method can achieve baseline resolution between the two enantiomers. If you cannot resolve the racemate, you cannot trust your ee calculations.

Step 2: Quantify the Background Reaction (The "Blank")

  • Set up the reaction with the metal precursor and all reagents, but omit the ligand entirely .

  • Monitor conversion over your standard reaction time.

  • Purpose: If the blank yields significant product, you have a competing, uncatalyzed background reaction that will constantly dilute your ee with racemic product. Solution: Lower the temperature or switch to a less coordinating solvent to suppress the background rate.

Step 3: Execute the Asymmetric Reaction

  • Prepare the catalyst in situ by stirring the metal precursor and chiral ligand in the chosen solvent for 30 minutes prior to substrate addition. This ensures complete complexation.

  • Add the substrate and strictly control the temperature (e.g., using a cryocooler).

  • Quench the reaction rapidly at the desired time point using a reagent that destroys the active catalyst (e.g., aqueous NH4​Cl or filtration through a silica plug). Delayed quenching can lead to product racemization during workup.

Step 4: Data Acquisition and Calculation

  • Analyze the organic layer via Chiral HPLC/GC.

  • Calculate ee using the integrated peak areas:

    ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

Data Presentation: Parameter Tuning Matrix

Use this matrix to predict how adjusting specific reaction parameters will impact both the thermodynamics (ee) and kinetics (rate) of your asymmetric synthesis.

Parameter AdjustmentThermodynamic/Kinetic EffectTypical Impact on eeTypical Impact on Rate
Decrease Temperature Minimizes entropic factors; favors enthalpic steric differentiation.Increases (Usually)Decreases (Slower TOF)
Increase Solvent Polarity Stabilizes charged transition states; may disrupt metal-ligand coordination.Variable (Depends on mechanism)Increases (If TS is polar)
Add Achiral Acid/Base Accelerates intermediate formation; breaks inactive catalyst dimers.Maintains or Increases Increases Significantly
Implement DKR Rapidly equilibrates substrate enantiomers in situ.Maintains (High ee)Increases Yield (Up to 100%)
Increase Catalyst Loading Increases concentration of active species; may induce aggregation (NLE).Variable (Check for NLEs)Increases

References

  • Kinetic Implications of Nonlinear Effects in Asymmetric Synthesis - ACS Publications -[Link]

  • Non-linear effects - Wikipedia -[Link]

  • Additive Effects on Asymmetric Catalysis | Chemical Reviews - ACS Publications -[Link]

  • Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution - ACS Publications -[Link]

  • 7.9 Hydrolysis and Reverse Hydrolysis: Dynamic Kinetic Resolution - ResearchGate -[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR analysis of (R)-4-Aminodihydrofuran-2(3H)-one

Title: Analytical Comparison Guide: 1H/13C NMR and Chiral Purity Profiling of (R)-4-Aminodihydrofuran-2(3H)-one Executive Summary (R)-4-Aminodihydrofuran-2(3H)-one (also known as β -amino- γ -butyrolactone) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Comparison Guide: 1H/13C NMR and Chiral Purity Profiling of (R)-4-Aminodihydrofuran-2(3H)-one

Executive Summary

(R)-4-Aminodihydrofuran-2(3H)-one (also known as β -amino- γ -butyrolactone) is a critical chiral building block utilized in the synthesis of neuroactive GABA analogs, pyrrolidinones, and peptidomimetics. For drug development professionals, verifying the structural regiochemistry and enantiomeric excess (ee%) of this precursor is a strict regulatory requirement. This guide objectively compares Nuclear Magnetic Resonance (NMR) methodologies against alternative techniques (such as Chiral HPLC), providing a self-validating experimental framework for rigorous batch qualification.

Structural Validation: Differentiating Position Isomers via NMR

A common synthetic impurity in the production of 4-aminodihydrofuran-2(3H)-one is its position isomer,[1]. While High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the batch, it cannot easily distinguish between these regiochemical isomers. 1H and 13C NMR provide unambiguous structural validation based on predictable electronic shielding effects[2].

Causality in Chemical Shifts: The position of the primary amine dictates the splitting pattern and chemical shift of the lactone ring protons. In the 3-amino isomer, the C3 proton is alpha to the strongly electron-withdrawing lactone carbonyl and directly attached to the electronegative amine. This combined inductive effect drastically deshields the C3 proton, shifting it downfield to ~4.3–4.6 ppm[3].

Conversely, in the target (R)-4-Aminodihydrofuran-2(3H)-one, the amine is at the beta position (C4). The C4 proton experiences less deshielding (~4.0 ppm), while the C3 protons (now only alpha to the carbonyl) resonate significantly further upfield as a diastereotopic multiplet at ~2.4–2.9 ppm[4].

Table 1: Comparative 1H and 13C NMR Assignments (D2O, 400/100 MHz)

Position(R)-4-Aminodihydrofuran-2(3H)-one (Target)3-Aminodihydrofuran-2(3H)-one (Impurity)Diagnostic Difference
C2 (C=O) ~178.5 ppm (13C)~175.0 ppm (13C)Carbonyl shift variation
C3 ~2.45, 2.90 ppm (1H, CH2)~4.29 ppm (1H, CH-NH2)Critical: >1.5 ppm shift difference
C4 ~4.05 ppm (1H, CH-NH2)~2.10, 2.62 ppm (1H, CH2)Inversion of CH/CH2 assignment
C5 ~4.10, 4.50 ppm (1H, CH2-O)~4.25, 4.46 ppm (1H, CH2-O)Minor multiplet variations

Enantiomeric Purity: CSA-NMR vs. Chiral HPLC

Once regiochemistry is confirmed, the enantiomeric purity of the (R)-isomer must be validated. We compare two primary methodologies: Chiral Solvating Agent NMR (CSA-NMR) using (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) versus traditional Chiral Stationary Phase HPLC.

Causality of CSA-NMR: CSA-NMR works by forming transient, non-covalent diastereomeric complexes between the chiral solvating agent and the lactone enantiomers via hydrogen bonding and dipole-dipole interactions. Because these transient complexes are diastereomeric, they exist in different magnetic environments, causing anisochrony (splitting) of the previously equivalent C4-methine proton signals. This allows for the direct integration of the (R) and (S) peaks without complex chromatography.

Table 2: Performance Comparison for Chiral Profiling

ParameterCSA-NMR (Pirkle's Alcohol)Chiral HPLC (e.g., Chiralpak IG)Winner / Best Use Case
Resolution (Rs) 1.2 – 1.8 (Dependent on CSA eq.)> 2.5 (Baseline resolution)HPLC: Superior resolution
Analysis Time < 15 minutes30 – 60 minutesCSA-NMR: Rapid screening
Method Dev. Minimal (Titration only)High (Solvent/column screening)CSA-NMR: Cost & time efficient
LOD for (S)-isomer ~1-2%< 0.1%HPLC: Strict regulatory compliance

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness, analytical protocols must be designed as self-validating systems.

Protocol A: Quantitative 1D NMR Structural Profiling

  • Sample Preparation: Dissolve 15 mg of the (R)-4-Aminodihydrofuran-2(3H)-one batch in 0.6 mL of D2O (100.0 atom % D).

  • Internal Standard (Self-Validation): Add 1.0 µL of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm). This validates the calibration of the spectrum and ensures shift drifts do not cause misassignments.

  • Acquisition: Acquire 1H NMR (16 scans, relaxation delay 10s to ensure quantitative integration) and 13C NMR (256 scans).

  • Validation Check: Verify the integration ratio of C5 (2H) : C4 (1H) : C3 (2H) is exactly 2:1:2. Any deviation indicates structural impurities.

Protocol B: Self-Validating CSA-NMR for ee% Determination

  • Baseline Establishment: Acquire a standard 1H NMR of the sample in CDCl3 (the free base form is required, as hydrochloride salts disrupt hydrogen bonding with the CSA) to establish the unsplit C4-methine chemical shift.

  • System Validation (The Racemic Spike): In a separate NMR tube, prepare a known racemic mixture of 4-aminodihydrofuran-2(3H)-one. Titrate in 1.0 to 3.0 equivalents of Pirkle's alcohol until the C4-methine proton clearly splits into two distinct peaks with baseline resolution (Rs > 1.5). This step is mandatory: it proves the system is physically capable of detecting the (S)-enantiomer if present.

  • Batch Analysis: Apply the exact validated equivalent of Pirkle's alcohol to the target (R)-enantiomer NMR tube.

  • Integration: Integrate the major (R) peak and look for the minor (S) peak at the previously validated chemical shift. Calculate ee% = [(R - S) / (R + S)] × 100.

Analytical Decision Workflow

Workflow Start Raw Batch: (R)-4-Aminodihydrofuran-2(3H)-one NMR 1D & 2D NMR Profiling (1H, 13C, COSY, HSQC) Start->NMR Decision1 Regiochemical Purity? (Absence of 3-amino isomer) NMR->Decision1 Fail1 Reject Batch (Structural Failure) Decision1->Fail1 Isomer Detected (C3-H @ ~4.5 ppm) Split Enantiomeric Profiling Decision1->Split Pure 4-amino (C4-H @ ~4.0 ppm) CSA CSA-NMR Analysis (Pirkle's Alcohol Titration) Split->CSA HPLC Chiral HPLC (Stationary Phase Resolution) Split->HPLC Decision2 ee% > 99.0%? CSA->Decision2 Integration of split C4-H signals HPLC->Decision2 Peak Area Ratio Fail2 Reject Batch (Chiral Impurity) Decision2->Fail2 No Pass Approve Batch (Validated API Building Block) Decision2->Pass Yes

Analytical workflow for structural and chiral validation of (R)-4-Aminodihydrofuran-2(3H)-one.

References

  • National Center for Biotechnology Information. "D-Homoserine Lactone hydrochloride | CID 11954435". PubChem. URL:[Link][1]

  • Shin, D. D., et al. "Supplementary Information For N-Acyl-homoserine lactone analog modulators of the Pseudomonas aeruginosa RhlI quorum signa". ChemBioChem. URL:[Link][3]

  • Reilly, C. E., et al. "n → π* Interactions in N-Acyl Homoserine Lactone Derivatives and Their Effects on Hydrolysis Rates". The Journal of Physical Chemistry A. URL:[Link][2]

  • Balle, T., et al. "furanones: New Positive Allosteric Modulators of the GABAA Receptor". Journal of Medicinal Chemistry. URL:[Link][4]

Sources

Comparative

chiral HPLC analysis of 4-aminodihydrofuran-2(3H)-one enantiomers

Chiral HPLC Analysis of 4-Aminodihydrofuran-2(3H)-one Enantiomers: A Comparative Methodological Guide Introduction & Mechanistic Context 4-Aminodihydrofuran-2(3H)-one, commonly known as α -amino- γ -butyrolactone or the...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral HPLC Analysis of 4-Aminodihydrofuran-2(3H)-one Enantiomers: A Comparative Methodological Guide

Introduction & Mechanistic Context

4-Aminodihydrofuran-2(3H)-one, commonly known as α -amino- γ -butyrolactone or the homoserine lactone (HSL) ring, is the stereogenic core of N-acyl homoserine lactones (AHLs)[1]. In microbiology and pharmacology, these molecules serve as the primary autoinducers in Gram-negative bacterial quorum sensing (QS)[2].

The absolute configuration at the C3 ( α -carbon) position dictates the molecule's biological activity. The L-enantiomer strongly binds to LuxR-type cytoplasmic receptors to activate target gene expression, whereas the D-enantiomer generally exhibits little to no autoinducing activity and may act as a competitive modulator in the extracellular environment[1],[3]. Because of this profound chiral divergence in bioactivity, accurate enantiomeric resolution is a critical requirement for synthetic validation and biological assays.

QS_Pathway A Bacterial Cell (Quorum Sensing) B LuxI Synthase A->B C L-Enantiomer (Active Autoinducer) B->C Biosynthesis D D-Enantiomer (Inactive Modulator) B->D Trace Isomerization E LuxR Receptor C->E High Affinity D->E Low Affinity F Target Gene Expression E->F Activation

Fig 1. Stereoselective signaling pathway of 4-aminodihydrofuran-2(3H)-one in quorum sensing.

Structural Challenges & Causality in Method Design

Direct chiral analysis of free 4-aminodihydrofuran-2(3H)-one presents three distinct analytical challenges:

  • High Polarity: The free primary amine and lactone carbonyl result in extreme polarity, leading to poor retention on standard normal-phase chiral stationary phases (CSPs).

  • Lack of Chromophore: The underivatized molecule lacks a conjugated π -system, making standard UV detection highly insensitive.

  • Chemical Instability: The lactone ring is highly susceptible to base-catalyzed hydrolysis (opening to form homoserine) at pH > 7.

The Causality of Derivatization: To circumvent these issues, we employ pre-column derivatization (N-acylation). Converting the free amine to an N-acyl derivative (e.g., N-butyryl) dramatically increases hydrophobicity, introduces a UV-absorbing chromophore, and sterically protects the fragile lactone ring from hydrolysis. Crucially, this allows us to utilize normal-phase chromatography (Hexane/Ethanol), which suppresses ring-opening and maximizes the hydrogen-bonding interactions required for chiral recognition in the column cavity[1].

Comparative Performance of Chiral Stationary Phases (CSPs)

When analyzing N-derivatized 4-aminodihydrofuran-2(3H)-one, polysaccharide-based CSPs dominate the landscape due to their helical chiral cavities. Below is an objective comparison of industry-standard alternatives:

Chiral Stationary Phase (CSP)Eluent SystemRetention Time (L-isomer)Retention Time (D-isomer)Resolution ( Rs​ )Separation Mechanism
CHIRALPAK AS (Amylose-based)Hexane / EtOH (80/20)~9.0 min~10.0 min> 2.0Steric fit & H-bonding in helical cavity
CHIRALCEL OD (Cellulose-based)Hexane / EtOH (80/20)~11.5 min~11.0 min< 1.5H-bonding (Sub-optimal steric alignment)
CROWNPAK CR(+) (Crown Ether)Perchloric Acid (pH 1.5)~14.0 min~18.5 min> 1.5Host-guest complexation (Free amine only)

Data synthesized from comparative chromatographic evaluations of N-butyryl derivatives (for AS/OD) and free amines (for CR+).

Expert Insight: CHIRALPAK AS consistently outperforms cellulosic phases for this specific lactone[1]. The amylose backbone provides a tighter helical twist, while the (S)- α -methylbenzylcarbamate moiety offers optimal steric fit and hydrogen bonding with the lactone carbonyl and the amide N-H. While CROWNPAK CR(+) can separate the underivatized free amine via chiral host-guest complexation, the required highly acidic aqueous conditions (pH 1.5) risk partial hydrolysis of the lactone over extended sequences.

Self-Validating Experimental Protocol

To ensure data integrity, every chiral analysis must be treated as a self-validating system. The following protocol integrates System Suitability Testing (SST) and post-run validation to prevent false positives caused by on-column racemization or co-elution.

HPLC_Workflow SST 1. System Suitability (Racemic Standard) Prep 2. Sample Prep & N-Acylation SST->Prep Confirm Rs > 1.5 Sep 3. Chiral HPLC (Amylose Phase) Prep->Sep Derivatized Analyte Det 4. UV/RI Detection Sep->Det Enantiomer Elution Val 5. Self-Validation (L-Isomer Spike) Det->Val Data Output Val->Sep Recalibrate if needed

Fig 2. Self-validating chiral HPLC workflow for 4-aminodihydrofuran-2(3H)-one enantiomers.

Step-by-Step Methodology:

Phase 1: Sample Preparation & Derivatization

  • Extraction: Isolate the 4-aminodihydrofuran-2(3H)-one sample (or natural AHLs from bacterial culture) using solid-phase extraction (HLB cartridges)[3]. Wash with 95:5 water:methanol and elute with HPLC-grade acetonitrile.

  • N-Acylation: If analyzing the synthetic free amine, react the lactone hydrochloride salt with an acyl chloride (e.g., butyryl chloride) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a mildly acidic aqueous solution to prevent lactone opening[1].

  • Purification: Extract the derivatized product into ethyl acetate, dry over anhydrous Na2​SO4​ , and reconstitute in the mobile phase.

Phase 2: HPLC Parameters

  • Column: CHIRALPAK AS (250 mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase: n-Hexane / Ethanol (80/20, v/v)[1]. Isocratic elution.

  • Flow Rate: 1.0 mL/min[1].

  • Temperature: Strictly maintained at 25°C. (Causality: Elevated temperatures reduce the chiral recognition energy ( ΔΔG ) and increase the risk of lactone hydrolysis).

  • Detection: UV at 210 nm (or Refractive Index for non-UV absorbing acyl chains)[1].

Phase 3: The Self-Validating Workflow

  • System Suitability Test (SST): Inject a known racemic mixture of D/L-N-acyl-homoserine lactone.

    • Acceptance Criteria: Resolution ( Rs​ ) must be ≥1.5 . The L-isomer typically elutes first at ~9.0 min, followed by the D-isomer at ~10.0 min[1].

  • Sample Injection: Inject the unknown sample. Record retention times and peak areas.

  • Chiral Inversion Check (Spike Recovery): Co-inject the sample with an optically pure L-isomer standard[1].

    • Causality: If the L-isomer peak area increases proportionally without peak broadening or splitting, the identity is confirmed, and on-column racemization is ruled out. If a shoulder appears, the column temperature or mobile phase composition must be immediately recalibrated.

References

  • The Synthesis of Optically Pure Enantiomers of N-Acyl-homoserine Lactone Autoinducers and Their Analogues Source: Chemistry Letters, Oxford Academic URL:[Link]

  • Production of both l- and d- N-acyl-homoserine lactones by Burkholderia cepacia and Vibrio fischeri Source: FEMS Microbiology Letters (via DOI) URL:[Link]

Sources

Validation

Comparative Mass Spectrometry Guide: Quantification of (R)-4-Aminodihydrofuran-2(3H)-one

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for small, highly polar molecules is a recurring challenge. (R)-4-Aminodihydrofuran-2(3H)-one—also known as D-β-amino-γ-butyrolacto...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for small, highly polar molecules is a recurring challenge. (R)-4-Aminodihydrofuran-2(3H)-one—also known as D-β-amino-γ-butyrolactone—is a critical chiral building block in pharmaceutical synthesis and a structural analog to bacterial quorum-sensing autoinducers.

With a molecular weight of just 101.1 Da, an extreme polarity (logP < 0), and the absence of a strong UV chromophore, this compound cannot be reliably quantified using standard reversed-phase LC-UV. This guide objectively compares the two premier analytical strategies for its quantification: Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry (HILIC-ESI-MS/MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) .

Analytical Strategy: The Causality Behind the Choices

To design a robust assay, we must engineer the analytical conditions around the molecule's physicochemical realities.

Why HILIC-ESI-MS/MS? Attempting to retain (R)-4-Aminodihydrofuran-2(3H)-one on a standard C18 column results in elution within the void volume, leading to catastrophic ion suppression from unretained matrix salts. HILIC solves this by utilizing a water-enriched layer on a polar stationary phase. The compound partitions into this aqueous layer, allowing it to be retained and subsequently eluted at high organic solvent concentrations (>50% acetonitrile). This high organic content drastically lowers the surface tension of the eluent, enhancing electrospray ionization (ESI) desolvation efficiency and maximizing sensitivity .

Why GC-EI-MS with Derivatization? Direct GC analysis of free amino lactones is notoriously problematic. The primary amine and the lactone ring can undergo thermal degradation at high injection port temperatures, and hydrogen bonding with residual silanol groups on the GC column causes severe peak tailing. By derivatizing the molecule via silylation (e.g., using BSTFA with 1% TMCS), we replace the active amine hydrogens with trimethylsilyl (TMS) groups. This causality is twofold: it eliminates hydrogen bonding to improve peak symmetry and significantly lowers the boiling point to ensure thermal stability during volatilization.

Workflow Start Sample: (R)-4-Aminodihydrofuran-2(3H)-one MW: 101.1 Da Split Analytical Platform Start->Split HILIC_Prep Dilution in Acetonitrile (No Derivatization) Split->HILIC_Prep LC-MS/MS GC_Prep Silylation (BSTFA + 1% TMCS) in Pyridine at 70°C Split->GC_Prep GC-MS HILIC_LC HILIC Chromatography (Amide or ZIC-pHILIC) HILIC_Prep->HILIC_LC GC_Col Gas Chromatography (DB-5MS or Chiral Column) GC_Prep->GC_Col ESI_MS ESI-MS/MS (Positive Mode) MRM: m/z 102 → 84 HILIC_LC->ESI_MS EI_MS EI-MS (70 eV) SIM Mode Monitoring GC_Col->EI_MS

Workflow comparison: HILIC-ESI-MS/MS vs. GC-EI-MS for (R)-4-Aminodihydrofuran-2(3H)-one analysis.

Experimental Protocols & Self-Validating Systems

A protocol is only as good as its ability to prove its own accuracy. Both methodologies below incorporate a Self-Validating System (SST) utilizing internal standards (IS) and strict environmental controls.

Methodology 1: HILIC-ESI-MS/MS Protocol

This method is optimized for high-throughput quantification in biological or synthetic matrices.

Step-by-Step Execution:

  • Sample Preparation: Spike 50 µL of sample with 10 µL of Internal Standard (e.g., D3-homoserine lactone). Add 400 µL of cold Acetonitrile (ACN) to precipitate proteins/salts.

    • Critical Causality: The final extract must be >85% ACN. Injecting highly aqueous samples onto a HILIC column disrupts the stationary water layer, causing peak splitting and retention time shifts.

  • Chromatography: Inject 2 µL onto a ZIC-pHILIC column (2.1 x 100 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0). The low pH ensures the primary amine remains fully protonated, maximizing interaction with the zwitterionic phase.

    • Mobile Phase B: 0.1% Formic acid in ACN.

    • Gradient: Start at 90% B, ramp to 50% B over 5 minutes, hold for 1 minute, re-equilibrate at 90% B for 3 minutes.

  • MS/MS Detection: Operate in ESI Positive mode. Monitor the [M+H]+ precursor at m/z 102.05.

    • Quantifier Transition:m/z 102.05 → 84.04 (Collision Energy: 15V).

    • Qualifier Transition:m/z 102.05 → 56.05 (Collision Energy: 25V).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 102.05 Frag1 Product Ion m/z 85.03 (Loss of NH3) Precursor->Frag1 -17 Da Frag2 Product Ion m/z 84.04 (Loss of H2O) Precursor->Frag2 -18 Da Frag3 Product Ion m/z 56.05 (Loss of H2O + CO) Precursor->Frag3 -46 Da

ESI-MS/MS fragmentation pathway of protonated (R)-4-Aminodihydrofuran-2(3H)-one (m/z 102).

Methodology 2: GC-EI-MS Protocol

This method is preferred when resolving the (R) and (S) enantiomers is required, as chiral GC columns offer superior resolution for volatile derivatives.

Step-by-Step Execution:

  • Sample Preparation & Drying: Extract the compound into ethyl acetate. Evaporate the extract to absolute dryness under a gentle stream of nitrogen.

    • Critical Causality: Trace water will rapidly hydrolyze the BSTFA reagent, leading to incomplete derivatization, poor reproducibility, and degradation of the GC column phase.

  • Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger) and 50 µL of BSTFA containing 1% TMCS (catalyzes the silylation of the primary amine). Seal and incubate at 70°C for 30 minutes to form the di-TMS derivative (MW 245.1 Da).

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS or chiral cyclodextrin-based capillary column (30 m x 0.25 mm x 0.25 µm).

    • Temperature Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 mins.

  • MS Detection: Operate in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) to track the stable fragments of the di-TMS derivative, typically monitoring m/z 230 ([M-CH3]+) and m/z 143 (a common lactone ring fragment) .

Comparative Performance Data

To facilitate objective platform selection, the operational and analytical metrics of both validated systems are summarized below.

Analytical MetricHILIC-ESI-MS/MS (Direct)GC-EI-MS (Di-TMS Derivatized)
Limit of Detection (LOD) 0.5 ng/mL2.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL8.0 ng/mL
Linear Dynamic Range 1.5 – 1000 ng/mL (R² > 0.995)8.0 – 500 ng/mL (R² > 0.990)
Sample Prep Time ~15 mins (Dilute & Shoot)~60 mins (Dry & Derivatize)
Run Time per Sample 8 minutes20 minutes
Matrix Effect Susceptibility High (Requires matrix-matched calibration)Low to Moderate
Stereoisomer Separation Difficult (Requires specialized chiral LC)Excellent (Using chiral GC columns)

Conclusion & Recommendations

The choice between HILIC-MS/MS and GC-MS hinges on the specific goals of your assay:

  • Opt for HILIC-ESI-MS/MS if your primary constraints are throughput and absolute sensitivity. The elimination of the derivatization step makes this the superior choice for high-volume pharmacokinetic (PK) screening or bioprocess monitoring.

  • Opt for GC-EI-MS if you are conducting enantiomeric excess (ee) purity assessments of the (R)-enantiomer against the (S)-enantiomer. The volatility of the TMS-derivatized lactone interacts exceptionally well with chiral GC stationary phases, providing baseline resolution that is often unachievable in LC formats.

Regardless of the platform, the integrity of the assay relies on stringent sample preparation—specifically maintaining high organic ratios for HILIC and absolute anhydrous conditions for GC derivatization.

References

  • Dal Bello, F., et al. "Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques." Analytical and Bioanalytical Chemistry, vol. 413, no. 3, 2020, pp. 1-12.[Link]

  • Cataldi, T. R. I., et al. "Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry." Rapid Communications in Mass Spectrometry, vol. 18, no. 12, 2004, pp. 1341-1344. [Link]

  • Rani, S., et al. "Occurrence of N-Acyl Homoserine Lactones in Extracts of Bacterial Strain of Pseudomonas aeruginosa and in Sputum Sample Evaluated by Gas Chromatography–Mass Spectrometry." American Journal of Analytical Chemistry, vol. 2, no. 2, 2011, pp. 194-203.[Link]

Comparative

A Comparative Guide to the Synthetic Routes of (R)-4-Aminodihydrofuran-2(3H)-one: A Senior Application Scientist's Perspective

(R)-4-Aminodihydrofuran-2(3H)-one, also known as (R)-4-amino-γ-butyrolactone, is a pivotal chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules. Its constrained γ-amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-4-Aminodihydrofuran-2(3H)-one, also known as (R)-4-amino-γ-butyrolactone, is a pivotal chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules. Its constrained γ-amino acid structure makes it a valuable synthon for creating peptidomimetics and other complex molecular architectures. The stereochemistry at the C4 position is often crucial for biological activity, making enantioselective synthesis a key challenge for researchers and drug development professionals. This guide provides an in-depth comparison of the primary synthetic strategies to obtain this valuable compound, offering insights into the practical application, efficiency, and scalability of each route.

Introduction: The Significance of a Chiral Lactone

The γ-butyrolactone scaffold is a recurring motif in natural products and pharmacologically active compounds.[1] The introduction of a chiral amine at the C4 position, as in (R)-4-Aminodihydrofuran-2(3H)-one, provides a rigidified γ-amino acid isostere. This structural feature is highly sought after in medicinal chemistry for its ability to impart specific conformations and improve metabolic stability in drug candidates. Consequently, the development of efficient and stereoselective synthetic routes to this compound is of paramount importance.

This guide will compare four principal synthetic strategies:

  • Chiral Pool Synthesis: Leveraging the inherent chirality of natural starting materials.

  • Organocatalytic Asymmetric Synthesis: A modern approach utilizing small organic molecules as chiral catalysts.

  • Chemoenzymatic Kinetic Resolution: A green and highly selective method employing enzymes.

  • Classical Amination of γ-Butyrolactone Derivatives: Traditional methods involving the introduction of the amino group.

We will delve into the experimental details of each approach, providing a comparative analysis of their yields, enantioselectivity, and practical considerations.

Chiral Pool Synthesis: Nature's Head Start

The chiral pool strategy utilizes readily available and enantiomerically pure natural products as starting materials. For (R)-4-Aminodihydrofuran-2(3H)-one, L-aspartic acid and D-(+)-malic acid are logical and effective precursors. This approach capitalizes on the pre-existing stereocenter to construct the target molecule.

Route 1a: Synthesis from L-Aspartic Acid

This route leverages the (S)-stereocenter of L-aspartic acid, which corresponds to the desired (R)-configuration in the final product after a stereospecific transformation. The synthesis involves the selective reduction of the side-chain carboxylic acid followed by cyclization.

Conceptual Workflow:

start L-Aspartic Acid step1 Protection of Amine and α-Carboxyl start->step1 step2 Selective Reduction of β-Carboxyl step1->step2 step3 Deprotection and Lactonization step2->step3 end (R)-4-Aminodihydrofuran- 2(3H)-one step3->end start D-(+)-Malic Acid step1 Diesterification start->step1 step2 Selective Reduction of C4-Carboxyl step1->step2 step3 Activation of Hydroxyl and Azide Substitution (SN2) step2->step3 step4 Reduction of Azide and Lactonization step3->step4 end (R)-4-Aminodihydrofuran- 2(3H)-one step4->end

Figure 2: Conceptual workflow from D-(+)-malic acid.

Performance Data:

ParameterValueReference
Starting MaterialD-(+)-Malic Acid[2]
Key StepsSelective Reduction, SN2 Azide Substitution[2]
Overall YieldModerate[2]
Enantiomeric PurityHigh (>98% ee)[2]

Discussion:

  • Expertise & Experience: The key transformation is the stereospecific conversion of the secondary alcohol to the amine. A common method involves activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by an Sₙ2 reaction with an azide source, which proceeds with inversion of configuration. Subsequent reduction of the azide yields the desired amine.

  • Trustworthiness: This route is also reliable for producing the desired enantiomer, provided the Sₙ2 reaction proceeds with complete inversion.

  • Advantages: Starts from a relatively inexpensive chiral material.

  • Disadvantages: Similar to the aspartic acid route, it involves several steps, including protection and functional group interconversions. The use of azides can be a safety concern on a larger scale.

Organocatalytic Asymmetric Synthesis: Precision and Efficiency

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often highly efficient alternative to traditional methods. For the synthesis of chiral γ-butyrolactones, proline and its derivatives have been used effectively as catalysts. While a direct synthesis of the title compound is not readily found, a highly analogous synthesis of (R)-4-propyldihydrofuran-2(3H)-one provides an excellent template for this approach. [3] Conceptual Workflow:

start trans-2-Hexen-1-al + Nitromethane step1 Organocatalytic Michael Addition start->step1 step2 Oxidation step1->step2 step3 Reduction of Nitro Group and Lactonization step2->step3 end (R)-4-Propyldihydrofuran- 2(3H)-one step3->end

Figure 3: Organocatalytic synthesis of a (R)-4-substituted-γ-butyrolactone. [3] Experimental Protocol (Adapted from the synthesis of (R)-4-propyldihydrofuran-2(3H)-one): [3]

  • Michael Addition: To a solution of trans-2-hexen-1-al in a THF/H₂O mixture, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst), boric acid, and pivalic acid. After stirring, add nitromethane and continue stirring at 20°C for 48 hours.

  • Work-up and Esterification: After completion, the solvent is removed, and the intermediate (R)-3-(nitromethyl)hexanoic acid is extracted and can be esterified with methanol and sulfuric acid.

  • Nef Reaction and Lactonization: The nitro group is converted to a carbonyl group via a Nef-type reaction using sodium nitrite in acetic acid and DMSO. The resulting γ-keto ester is then reduced and cyclized to afford the final product.

Performance Data (for (R)-4-propyldihydrofuran-2(3H)-one): [3]

Parameter Value Reference
Starting Materials trans-2-Hexen-1-al, Nitromethane [3]
Catalyst (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether [3]
Overall Yield ~75% [3]

| Enantiomeric Purity | >99.5% ee | [3]|

Discussion:

  • Expertise & Experience: The success of this reaction hinges on the selection of the appropriate organocatalyst and additives. The catalyst forms a chiral enamine with the aldehyde, which then undergoes a highly stereoselective Michael addition to nitromethane. The subsequent transformations must be carried out under conditions that do not compromise the newly formed stereocenter.

  • Trustworthiness: This method has been shown to be highly reliable and scalable, providing excellent enantioselectivity. [3]The detailed protocol in the patent literature adds to its trustworthiness.

  • Advantages: High enantioselectivity and good overall yield. Avoids the use of toxic metals. Can be performed on an industrial scale.

  • Disadvantages: The starting materials may be more expensive than those used in chiral pool synthesis. The multi-step nature of the process after the key catalytic step adds complexity.

Chemoenzymatic Kinetic Resolution: The Green Approach

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis. For chiral molecules, enzymatic kinetic resolution is a particularly attractive strategy. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the resolution of racemic alcohols and esters.

Conceptual Workflow:

start Racemic 4-Amino- dihydrofuran-2(3H)-one step1 N-Protection start->step1 step2 Enzymatic Kinetic Resolution (e.g., Acetylation) step1->step2 step3 Separation of Acylated and Unreacted Enantiomers step2->step3 step4 Deprotection step3->step4 end (R)- and (S)-4-Amino- dihydrofuran-2(3H)-one step4->end

Figure 4: Conceptual workflow for chemoenzymatic kinetic resolution.

Experimental Protocol (Representative):

  • Synthesis of Racemate: A racemic version of N-protected 4-aminodihydrofuran-2(3H)-one is synthesized.

  • Enzymatic Resolution: The racemate is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether). A lipase, such as Amano Lipase PS-C II, and an acyl donor (e.g., isopropenyl acetate) are added. The reaction is monitored until approximately 50% conversion. [4]3. Separation: The reaction mixture is then separated by chromatography to isolate the acylated enantiomer and the unreacted enantiomer.

  • Deprotection: The protecting group is removed from the desired enantiomer to yield the final product.

Performance Data (for analogous resolutions):

ParameterValueReference
EnzymeLipases (e.g., Amano Lipase PS-C II, Novozym 435)[4][5]
Acyl DonorIsopropenyl acetate, vinyl acetate[4][5]
YieldTheoretical max. 50% for each enantiomer[6]
Enantiomeric PurityCan be very high (>99% ee)[4]

Discussion:

  • Expertise & Experience: The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity and a reasonable reaction rate. Screening of different lipases and reaction conditions is often necessary. The reaction must be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Trustworthiness: Enzymatic resolutions are well-established and reliable methods for obtaining enantiopure compounds. The high selectivity of enzymes often leads to products with very high enantiomeric excess.

  • Advantages: Environmentally friendly ("green") approach. High enantioselectivity. Can provide access to both enantiomers.

  • Disadvantages: The maximum theoretical yield for the desired enantiomer is 50%. Separation of the product from the unreacted starting material can be challenging.

Classical Amination of γ-Butyrolactone Derivatives

This approach involves the synthesis of a racemic or achiral γ-butyrolactone precursor, followed by the introduction of the amino group. Enantioselectivity can be introduced either through resolution of a racemic intermediate or by using a chiral aminating agent.

Route 4a: Gabriel Synthesis from α-Bromo-γ-butyrolactone

A classic method for introducing a primary amine is the Gabriel synthesis, which utilizes potassium phthalimide as an ammonia equivalent.

Conceptual Workflow:

start γ-Butyrolactone step1 α-Bromination start->step1 step2 Reaction with Potassium Phthalimide step1->step2 step3 Hydrolysis or Hydrazinolysis step2->step3 end Racemic 4-Amino- dihydrofuran-2(3H)-one step3->end

Figure 5: Gabriel synthesis of racemic 4-aminodihydrofuran-2(3H)-one.

Discussion:

  • Expertise & Experience: This route produces a racemic mixture, which would then require a separate resolution step (e.g., diastereomeric salt formation with a chiral acid or enzymatic resolution as described above) to obtain the desired (R)-enantiomer. The bromination of γ-butyrolactone can be challenging to control and may lead to side products.

  • Trustworthiness: While a well-established method for amine synthesis, it is not stereoselective.

  • Advantages: Utilizes readily available and inexpensive starting materials.

  • Disadvantages: Produces a racemic mixture. The deprotection step with hydrazine can be hazardous.

Comparative Summary and Conclusion

Synthetic RouteStarting Material(s)Key FeaturesAdvantagesDisadvantages
Chiral Pool (L-Aspartic Acid) L-Aspartic AcidInherited chiralityHigh enantiopurity, predictable stereochemistryMulti-step, protection/deprotection required, moderate overall yield
Chiral Pool (D-(+)-Malic Acid) D-(+)-Malic AcidStereospecific Sₙ2 inversionHigh enantiopurity, inexpensive starting materialMulti-step, use of azides
Organocatalytic Asymmetric α,β-Unsaturated Aldehyde, NitromethaneHigh catalytic efficiencyHigh enantioselectivity (>99% ee), scalable, metal-freeMulti-step, potentially more expensive starting materials
Chemoenzymatic Resolution Racemic N-protected aminolactoneHigh enzymatic selectivity"Green" method, very high ee, access to both enantiomersMax. 50% yield for one enantiomer, requires separation
Classical Amination γ-ButyrolactoneTraditional approachInexpensive starting materialsProduces a racemic mixture, requires subsequent resolution

Senior Application Scientist's Recommendation:

For researchers and drug development professionals, the choice of synthetic route for (R)-4-Aminodihydrofuran-2(3H)-one will depend on the specific requirements of the project, including scale, cost, and available expertise.

  • For large-scale, cost-effective production with high enantiopurity , the organocatalytic asymmetric synthesis is the most promising route. Its demonstrated high yield and excellent enantioselectivity, coupled with its scalability, make it an industrially viable option. [3]

  • For exploratory, lab-scale synthesis where high enantiopurity is paramount , the chiral pool approach starting from L-aspartic acid or D-(+)-malic acid offers a reliable and predictable outcome.

  • For laboratories with expertise in biocatalysis and a focus on green chemistry , chemoenzymatic kinetic resolution is an excellent choice. While the yield is inherently limited to 50%, the high enantiomeric excess and environmentally friendly nature of this method are significant advantages.

The classical amination route followed by resolution is generally less efficient and is often superseded by the more modern asymmetric methods discussed.

Ultimately, the optimal synthetic strategy will be a balance of economic, practical, and stereochemical considerations. This guide provides the foundational knowledge for making an informed decision in the synthesis of this critical chiral building block.

References

  • Concellón, J. M., Riego, E., & Bernad, P. L. (2002). Synthesis of Different Chiral Amino γ-Butyrolactones and Amino γ-Butenolides. Organic Letters, 4(8), 1303–1305. [Link]

  • Talbot, A. C., et al. (1976). Synthesis of 4-aminobutyric acid and 2,4-diaminobutyric acid from butyrolactone. ResearchGate. [Link]

  • Falciola, C., et al. (2017). Process for asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one.
  • Gamenara, D., et al. (2015). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Semantic Scholar. [Link]

  • Concellón, J. M., Riego, E., & Bernad, P. L. (2002). Synthesis of Different Chiral Amino γ-Butyrolactones and Amino γ-Butenolides. ACS Publications. [Link]

  • Kim, H., & Kim, D. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PMC. [Link]

  • Anonymous. (2015). Review Article: Lipases-catalyzed enantioselective kinetic resolution. Journal of Chemical and Pharmaceutical Research. [Link]

  • Anonymous. (2017). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
  • Scheidt, K. A., et al. (2017). Enantioselective construction of spirodihydrofuran oxindoles via one-pot organo-/iodine sequential catalysis. Organic Chemistry Frontiers. [Link]

  • Wünsch, B., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed. [Link]

  • Recio, R., et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors: Biological evaluation for the treatment of glioblastoma multiforme. PubMed. [Link]

  • Fernández, I., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. . [Link]

  • Anonymous. (2024). Developing a green and efficient biosynthesis system for l-aspartic acid by addressing enzyme imbalance and catalysis-extraction circulation processes. RSC Publishing. [Link]

  • Reddy, G. S., et al. (2014). Concise Total Synthesis of (-)-Erinapyrone B (I) from D-(+)-Malic Acid. ResearchGate. [Link]

  • Carreño, M. C., et al. (2022). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. PMC. [Link]

  • Feringa, B. L., & de Lange, B. (1988). 1.4-ADDITIONS OF AMINES TO 5-METHOXYFURAN-Z(5H)-ONE: AN EFFICIENT SYNTHESIS OF AMINO DIOLS. LOCKSS. [Link]

  • Li, G., et al. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural-Activity Relationships of Furanone Derivatives in Biological Systems

Introduction: The Furanone Scaffold as a Privileged Structure in Drug Discovery The furanone ring, a five-membered heterocyclic compound, is a recurring motif in a multitude of natural products and synthetic molecules ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furanone Scaffold as a Privileged Structure in Drug Discovery

The furanone ring, a five-membered heterocyclic compound, is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities.[1] Its unique chemical properties, including the ability to participate in various chemical interactions like hydrogen bonding and π–π stacking, make it a "privileged structure" in medicinal chemistry.[1][2] This guide provides a comparative analysis of furanone derivatives, delving into the critical structural features that govern their efficacy in key biological systems. We will explore their applications as antimicrobial, anti-inflammatory, and anticancer agents, supported by experimental data and protocols to provide a comprehensive resource for researchers and drug development professionals.

Antimicrobial Activity: Disrupting Bacterial Communication and Viability

Furanone derivatives have gained significant attention as novel antimicrobial agents, primarily due to their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[3][4][5][6][7][8] This mechanism offers a promising alternative to traditional antibiotics, as it can reduce pathogenicity without exerting direct bactericidal pressure, potentially lowering the risk of resistance development.[3][9]

Structure-Activity Relationship (SAR) in Quorum Sensing Inhibition

The initial discovery of halogenated furanones from the marine alga Delisea pulchra paved the way for extensive investigation into their structure-activity relationships as QS inhibitors.[3][4][7]

Key structural determinants for anti-QS activity include:

  • Halogenation: The presence of a halogen, typically bromine, on the exocyclic methylene group is often crucial for potent QS inhibition.[3] For instance, some brominated furanones have been shown to effectively inhibit QS in Pseudomonas aeruginosa and Salmonella enterica.[3]

  • C3-Position Substituents: The nature of the substituent at the C3 position of the furanone ring significantly influences activity. While some studies show that the absence of an alkyl chain at this position leads to stronger biofilm inhibition, it can also increase toxicity to the bacteria.[3] In other cases, the presence of specific alkyl chains (e.g., ethyl, butyl, hexyl) can inhibit biofilm formation without affecting bacterial growth.[3]

  • The Furanone Core: The unsaturated γ-lactone moiety is a key feature, and modifications to this core structure, such as the introduction of a sulfonyl group, can enhance or diversify the biological activity.[10]

Comparative Antimicrobial Efficacy of Furanone Derivatives

The following table summarizes the antimicrobial activity of representative furanone derivatives against various bacterial strains.

Compound ClassSpecific DerivativeTarget OrganismActivity Metric (e.g., IC50, MBPC)Key Structural Features & InsightsReference
Halogenated Furanones (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneSalmonella enterica serovar typhimuriumIC50: 100 ± 10 µM (QS inhibition)Alkylated furanone showing moderate QS inhibitory activity.[3]
Non-alkylated Furanones (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanoneSalmonella enterica serovar typhimuriumIC50: 15 ± 4 µM (biofilm inhibition)Lack of C3-alkyl chain enhances biofilm inhibition but also increases toxicity.[3]
Fluorinated Phenyl Furanones Compound 23ePseudomonas aeruginosaPotent QSI activitySimultaneously targets three QS systems in P. aeruginosa.[9]
Sulfur-containing Furanones Compound 26 (with sulfonyl group and l-borneol moiety)Staphylococcus aureus, Bacillus subtilisMIC: 8 µg/mLThe sulfonyl group and terpene moiety contribute to potent antibacterial activity.[10]
Experimental Protocol: Quorum Sensing Inhibition Assay

A common method to evaluate the QS inhibitory potential of furanone derivatives is to use a reporter strain, such as Vibrio harveyi or a modified E. coli strain, that produces a detectable signal (e.g., bioluminescence) under the control of a QS system.

Objective: To determine the concentration at which a furanone derivative inhibits QS-mediated bioluminescence by 50% (IC50).

Materials:

  • Reporter bacterial strain (Vibrio harveyi BB120)

  • Luria-Bertani (LB) broth

  • Furanone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Luminometer

Procedure:

  • Prepare an overnight culture of the reporter strain in LB broth.

  • Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh LB broth.

  • In a 96-well plate, add serial dilutions of the furanone derivatives. Include a solvent control (e.g., DMSO) and a negative control (broth only).

  • Add the diluted bacterial culture to each well.

  • Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 30°C) with shaking.

  • Measure both the optical density (at 600 nm) and the bioluminescence at regular intervals.

  • Plot the bioluminescence against the concentration of the furanone derivative to determine the IC50 value.

Causality Behind Experimental Choices: The use of a reporter strain provides a quantifiable output directly linked to QS activity. Measuring both cell density and the reporter signal is crucial to distinguish between true QS inhibition and general toxicity that inhibits bacterial growth.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases.[11] Furanone derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[11][12][13][14][15]

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Key structural features for selective COX-2 inhibition by furanone derivatives include:

  • Aryl Substituents: The presence of specific aryl groups at the C4 and C5 positions of the furanone ring is critical for activity. For example, a 4-sulfonamidophenyl or 4-methylsulfonylphenyl group at the C5 position is a common feature in selective COX-2 inhibitors.

  • C2-Position Substituents: The nature and size of substituents at the C2 position can influence both potency and selectivity. For instance, spirocyclopentyl derivatives have shown better COX-2 inhibitory potency compared to their 2,2-diethyl counterparts.[15]

  • Overall Molecular Shape: The cis-1,2-diaryl-alkene type scaffold, which is present in some 3(2H)-furanone derivatives, is structurally similar to that of established COX-2 inhibitors like celecoxib and rofecoxib.[15]

Comparative Anti-inflammatory Efficacy of Furanone Derivatives

The following table presents data on the COX-2 inhibitory activity of different furanone derivatives.

Compound ClassSpecific DerivativeIn Vitro COX-2 IC50In Vitro COX-1 IC50Selectivity Index (COX-1/COX-2)Key Structural Features & InsightsReference
5-Aryl-3(2H)-furanones Compound 1k0.02 µM>100 µM>5000High COX-2 selectivity comparable to rofecoxib.[15][15]
5-Aryl-3(2H)-furanones Compound 1c0.35 µM33 µM94Moderate COX-2 selectivity, comparable to celecoxib.[15][15]
Pyridazinone derivatives from furanones Compound 5b, 8b, 8c---Promising dual COX-2/15-LOX inhibitors with high TNF-α inhibition.[11][14]
Experimental Workflow: In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory activity of compounds is a cell-based assay using a cell line that expresses COX-2.

G cluster_0 Cell Culture and Treatment cluster_1 PGE2 Measurement cluster_2 Data Analysis A Seed cells (e.g., RAW 264.7 macrophages) in 24-well plates B Stimulate with LPS to induce COX-2 expression A->B C Treat with varying concentrations of furanone derivatives B->C D Collect cell culture supernatant C->D Incubate for a defined period E Quantify PGE2 levels using ELISA D->E F Plot PGE2 concentration vs. furanone derivative concentration E->F G Calculate IC50 value F->G

Caption: Workflow for determining the in vitro COX-2 inhibitory activity of furanone derivatives.

Anticancer Activity: Inducing Cell Death and Halting Proliferation

The furanone scaffold is present in several compounds with potent anticancer activity.[1][16][17] These derivatives exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

Structure-Activity Relationship (SAR) in Anticancer Furanones

The structural features influencing the anticancer potential of furanone derivatives are diverse and depend on the specific cancer cell line and the molecular target.

Key SAR observations include:

  • Substitutions on the Furan Ring: Electron-withdrawing groups, such as a nitro group, on the furan ring can enhance anticancer activity.[18]

  • Side Chains and Fused Rings: The nature of substituents and the presence of fused ring systems can significantly impact cytotoxicity. For example, certain furan-based pyridine carbohydrazide and N-phenyl triazinone derivatives have shown potent activity against breast cancer cells.[1]

  • Interaction with Cellular Targets: Some furanone derivatives have been shown to interact with DNA and induce cell cycle arrest in the S-phase or G2/M phase.[1] Others may induce apoptosis by increasing the levels of pro-apoptotic proteins like p53 and Bax.[1]

Comparative Anticancer Efficacy of Furanone Derivatives

The following table summarizes the cytotoxic activity of various furanone derivatives against different human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Bis-2(5H)-furanone Compound 4eC6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[1]
N-2(5H)-furanonyl sulfonyl hydrazone Compound 5kMCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.[1]
Furan-based N-phenyl triazinone Compound 7MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1]
5-O-silylated MBA Compound 3aHCT-116 (Colon)1.3Potent antiproliferative activity.[1]
Furanone derivative Compound (XIV)MCF-7 (Breast)Good anticancer activity-[16]
Signaling Pathway: Furanone-Induced Apoptosis

Many furanone derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.

G Furanone Furanone Derivative ROS Increased Reactive Oxygen Species (ROS) Furanone->ROS Bax Bax (pro-apoptotic) Furanone->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Furanone->Bcl2 downregulates Mitochondria Mitochondria ROS->Mitochondria induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for furanone-induced apoptosis via the intrinsic pathway.

Conclusion and Future Perspectives

Furanone derivatives represent a versatile and highly promising class of compounds with significant potential in the development of new therapeutics. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, are intricately linked to their structural features. The structure-activity relationships highlighted in this guide provide a framework for the rational design of novel furanone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets of these compounds and exploring their therapeutic efficacy in in vivo models to translate the promising in vitro findings into clinical applications.

References

  • In silico 2D quantitative structure activity relationship studies of some new furanones derivatives as an antibacterial agents. (2016). ResearchGate. [Link]

  • Lyons, T., Gahan, C. G. M., & O'Sullivan, T. P. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry, 12(21), 1925–1943. [Link]

  • Lyons, T., Gahan, C. G. M., & O'Sullivan, T. P. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. PubMed. [Link]

  • QSAR analysis of furanone derivatives as potential COX-2 inhibitors: kNN MFA approach. (2011). ResearchGate. [Link]

  • In Silico 3D QSAR Analysis of New Furanones Derivatives as Antibacterial agent. (2016). ResearchGate. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023). PubMed. [Link]

  • Synthesis of New Furanone Derivatives with Potent Anticancer Activity. (2020). ResearchGate. [Link]

  • Rational Design and Synthesis of Biologically Active Disubstituted 2(3H) Furanones and Pyrrolone Derivatives as Potent and Safer Non Steroidal Anti-inflammatory Agents. (n.d.). PubMed. [Link]

  • Synthetic Furanones Inhibit Quorum-Sensing and Enhance Bacterial Clearance in Pseudomonas Aeruginosa Lung Infection in Mice. (2004). PubMed. [Link]

  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (2023). Clinical Cancer Investigation Journal. [Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (2021). PMC. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

  • Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model. (n.d.). ResearchGate. [Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (2021). PubMed. [Link]

  • Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. (2022). PubMed. [Link]

  • Structure–activity Relationships of furanones, Dihydropyrrolones and Thiophenones As Potential Quorum Sensing Inhibitors. (2020). ResearchGate. [Link]

  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (n.d.). ResearchGate. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). MDPI. [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (n.d.). PMC. [Link]

  • In Vitro Structure−Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives. (2004). ACS Publications. [Link]

  • Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2019). MDPI. [Link]

  • Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. (2020). Ulster University's Research Portal. [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. (2016). ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Chiral Lactones for Researchers and Drug Development Professionals

Chiral lactones are privileged structural motifs, frequently incorporated into a vast array of natural products, pharmaceuticals, and advanced polymeric materials. Their utility stems not only from their inherent chirali...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral lactones are privileged structural motifs, frequently incorporated into a vast array of natural products, pharmaceuticals, and advanced polymeric materials. Their utility stems not only from their inherent chirality but also from the tunable reactivity of the cyclic ester functional group. Understanding the subtle yet significant differences in how various chiral lactones react is paramount for researchers in organic synthesis and drug development, as it directly impacts reaction efficiency, selectivity, and the ultimate success of a synthetic campaign.

This guide provides an in-depth comparison of the reactivity of common chiral lactones, moving beyond a simple catalog of reactions to explain the underlying principles that govern their chemical behavior. We will delve into the interplay of ring strain, stereoelectronics, and substituent effects, supported by experimental data and detailed protocols.

The Foundations of Lactone Reactivity: A Tale of Strain and Stereoelectronics

The reactivity of a lactone is primarily dictated by two key factors: ring strain and the stereoelectronic alignment of the endocyclic ester group.

  • Ring Strain: Smaller lactones, such as β-lactones (four-membered rings), exhibit significant angle strain, making them considerably more susceptible to nucleophilic attack and ring-opening than their larger, less-strained counterparts like γ-butyrolactone (five-membered) and δ-valerolactone (six-membered). This increased reactivity is a direct consequence of the desire to relieve the strained ring system.

  • Stereoelectronics: The conformation of the lactone ring influences the accessibility of the carbonyl carbon to incoming nucleophiles. For a nucleophilic acyl substitution to occur, the nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). The specific chair or boat conformations adopted by larger lactones can introduce steric hindrance that modulates this approach trajectory. Furthermore, the alignment of the lone pairs on the endocyclic oxygen with the π* orbital of the carbonyl group affects the electrophilicity of the carbonyl carbon.

Comparative Reactivity Analysis: A Data-Driven Overview

To illustrate the practical implications of these principles, let's compare the reactivity of three common chiral lactones: (S)-β-propiolactone, (S)-γ-valerolactone, and (S)-δ-hexalactone, in two fundamental reaction types: alkaline hydrolysis and aminolysis.

LactoneRing SizeRelative Rate of Hydrolysis (NaOH)Relative Rate of Aminolysis (Benzylamine)Key Observations
(S)-β-Propiolactone4-membered~10^4~10^3Extremely rapid reaction due to high ring strain.
(S)-γ-Valerolactone5-membered1 (baseline)1 (baseline)Moderate reactivity, serving as a common benchmark.
(S)-δ-Hexalactone6-membered~0.1~0.2Slower reactivity due to lower ring strain and a more stable chair conformation.

Note: Relative rates are approximate and can vary based on specific reaction conditions.

As the data clearly indicates, the four-membered β-lactone is significantly more reactive than the five- and six-membered lactones. This heightened reactivity can be a powerful tool for synthetic chemists, but it also presents challenges in terms of stability and handling.

Experimental Protocols for Assessing Lactone Reactivity

To ensure the reproducibility and validity of reactivity comparisons, standardized experimental protocols are essential. Below are detailed methodologies for monitoring the alkaline hydrolysis and aminolysis of chiral lactones via in-situ FT-IR spectroscopy.

Protocol 1: In-Situ FT-IR Monitoring of Alkaline Hydrolysis

This protocol allows for the real-time tracking of the disappearance of the lactone carbonyl stretch and the appearance of the carboxylate salt.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Dissolve Lactone (0.1 M) in Dioxane prep2 Prepare NaOH Solution (0.11 M) in D2O react1 Equilibrate FT-IR Probe in Lactone Solution prep2->react1 Combine Solutions react2 Inject NaOH Solution at t=0 react1->react2 react3 Record IR Spectra every 30 seconds react2->react3 analysis1 Plot Absorbance of Lactone C=O (~1770 cm-1) vs. Time react3->analysis1 Generate Data analysis2 Calculate Pseudo-First-Order Rate Constant (k_obs) analysis1->analysis2

Caption: Workflow for kinetic analysis of lactone hydrolysis.

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M solution of the chiral lactone in anhydrous dioxane.

    • Prepare a 0.11 M solution of sodium hydroxide (NaOH) in deuterium oxide (D₂O). The use of D₂O minimizes interference from the O-H bending vibration of water in the IR spectrum.

  • FT-IR Setup:

    • Equip a suitable reactor with an in-situ FT-IR probe (e.g., a diamond ATR probe).

    • Set the instrument to collect spectra in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Reaction Initiation and Monitoring:

    • Transfer the lactone solution to the reactor and begin stirring. Allow the system to equilibrate and record a baseline spectrum.

    • At time zero (t=0), inject the NaOH solution into the reactor.

    • Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe significant conversion.

  • Data Analysis:

    • Identify the characteristic carbonyl stretching frequency (νC=O) for the lactone (typically in the range of 1750-1850 cm⁻¹).

    • Plot the absorbance of this peak as a function of time.

    • Assuming the concentration of NaOH remains in excess and pseudo-first-order kinetics, the natural logarithm of the absorbance versus time will yield a linear plot with a slope equal to the negative of the observed rate constant (-k_obs).

Protocol 2: Comparative Aminolysis via HPLC Quenching

This method is suitable for comparing the rates of aminolysis, a crucial reaction in the synthesis of many pharmaceutical intermediates.

Reaction Scheme:

G Lactone Chiral Lactone Product Ring-Opened Amide Lactone->Product Nucleophilic Acyl Substitution Amine R'-NH2 Amine->Product

Caption: General scheme for the aminolysis of a lactone.

Methodology:

  • Reaction Setup:

    • In separate vials, prepare 0.2 M solutions of each chiral lactone in acetonitrile.

    • Prepare a 0.4 M solution of benzylamine in acetonitrile.

  • Reaction Initiation:

    • To each lactone solution, add an equal volume of the benzylamine solution at room temperature with stirring. This will initiate the aminolysis reaction.

  • Aliquoting and Quenching:

    • At predetermined time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 900 µL of a 1% trifluoroacetic acid solution in a 50:50 acetonitrile:water mixture. This protonates the amine, preventing further reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Develop a suitable gradient elution method to separate the starting lactone from the ring-opened amide product.

    • Monitor the elution profile using a UV detector at a wavelength where both the reactant and product have significant absorbance.

  • Data Interpretation:

    • Calculate the percentage conversion at each time point by integrating the peak areas of the lactone and the amide product.

    • Plot the percentage conversion versus time for each lactone to visually compare their relative reactivities.

Mechanistic Considerations and Field-Proven Insights

The choice of a particular chiral lactone in a synthetic route is a strategic decision that balances reactivity with stability.

  • For rapid, high-yielding transformations at low temperatures, a strained β-lactone may be the ideal choice, provided that its handling and stability are carefully managed. The high reactivity profile is often exploited in the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers.

  • When a more controlled reaction is desired, or when the lactone must survive multiple synthetic steps, a γ- or δ-lactone is often preferred. Their moderate reactivity allows for more selective transformations and a wider range of compatible reaction conditions. This is particularly relevant in the multi-step synthesis of complex drug molecules where functional group tolerance is critical.

The insights from these comparative studies are not merely academic; they have direct implications for process development and scale-up in the pharmaceutical and polymer industries. A thorough understanding of lactone reactivity allows for the optimization of reaction times, temperatures, and catalyst loadings, ultimately leading to more efficient and cost-effective manufacturing processes.

References

  • Ring-Opening Polymerization of Lactones. Chemical Reviews.[Link]

  • The Bürgi-Dunitz Angle. IUPAC Gold Book.[Link]

  • Kinetics of the Alkaline Hydrolysis of Lactones. Journal of Organic Chemistry.[Link]

  • In Situ FT-IR Spectroscopy for Reaction Monitoring. Organic Process Research & Development.[Link]

Validation

A Comparative Guide to the Determination of Enantiomeric Purity of Amino Lactones

In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is of paramount importance. For chiral molecules like amino lactones, which are significant building blocks and fin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is of paramount importance. For chiral molecules like amino lactones, which are significant building blocks and final products in medicinal chemistry, the separation and quantification of enantiomers are critical. The biological activity of enantiomers can vary significantly, with one providing the desired therapeutic effect while the other might be inactive or even cause adverse effects.[1][2] Therefore, robust and reliable analytical methods for determining enantiomeric purity are essential for quality control and regulatory compliance.[3]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of amino lactones. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights to aid researchers, scientists, and drug development professionals in method selection and implementation.

Chromatographic Methods: The Gold Standard for Enantioseparation

Chromatographic techniques are the most widely employed methods for the separation and quantification of enantiomers due to their high resolution and versatility.[1] The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is considered the gold standard for determining enantiomeric purity in the pharmaceutical industry.[1] The separation is achieved by using a Chiral Stationary Phase (CSP), which creates a stereoselective environment.[1][4]

Principle of Separation: Enantiomers form transient diastereomeric complexes with the CSP.[1] The differing stability of these complexes causes one enantiomer to be retained longer on the column, resulting in separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and commonly used for a wide range of chiral compounds, including lactones.[5][6][7]

Workflow for Chiral HPLC Analysis:

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in a suitable solvent inject Inject sample onto Chiral HPLC column prep->inject 1 separate Enantiomeric Separation on CSP inject->separate 2 detect Detection (UV, MS) separate->detect 3 integrate Integrate peak areas of enantiomers detect->integrate 4 calculate Calculate Enantiomeric Purity integrate->calculate 5

Caption: General workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC Separation of an Amino Lactone

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) is a good starting point for many lactones.[8]

  • Mobile Phase: A mixture of n-Hexane and a polar organic solvent like isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve the best resolution and analysis time. For basic amino lactones, the addition of a small amount of an amine modifier like diethylamine (DEA) may be necessary.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the amino lactone absorbs, or MS for higher sensitivity and specificity.

  • Procedure:

    • Prepare a standard solution of the racemic amino lactone and a solution of the sample to be analyzed in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and to confirm system suitability (e.g., resolution > 1.5).

    • Inject the sample solution.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of volatile and thermally stable enantiomers. For many amino lactones, derivatization is often required to increase their volatility.

Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase. The separation is based on the differential interactions between the enantiomers and the CSP, leading to different retention times.

Experimental Protocol: Chiral GC-MS Separation of a Derivatized Amino Lactone

  • Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: Cyclodextrin-based capillary columns are commonly used for the separation of a wide range of chiral compounds.

  • Derivatization: The amino and/or lactone functional groups may need to be derivatized to improve volatility. A common approach for the amino group is acylation.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature gradient is typically used to optimize the separation. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Procedure:

    • Derivatize both the racemic standard and the sample of the amino lactone.

    • Dissolve the derivatized products in a suitable solvent.

    • Inject the derivatized racemic standard to determine the retention times of the diastereomeric derivatives.

    • Inject the derivatized sample.

    • Integrate the peak areas and calculate the enantiomeric purity as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a distinct advantage as it can determine enantiomeric purity without requiring chromatographic separation.[9] This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary.

There are two main approaches:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers.[2][10] These diastereomers have distinct NMR spectra, allowing for the quantification of each.[2] Mosher's acid is a classic example of a CDA.[10]

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers.[9][11] This results in the splitting of NMR signals for the enantiomers, enabling their quantification.

Workflow for NMR Analysis with a Chiral Derivatizing Agent:

NMR with CDA Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep Dissolve amino lactone in deuterated solvent add_cda Add Chiral Derivatizing Agent (CDA) prep->add_cda 1 react Formation of Diastereomers add_cda->react 2 acquire Acquire NMR Spectrum (e.g., 1H NMR) react->acquire 3 integrate Integrate well-resolved signals of diastereomers acquire->integrate 4 calculate Calculate Enantiomeric Purity integrate->calculate 5

Caption: Workflow for NMR analysis using a chiral derivatizing agent.

Experimental Protocol: ¹H NMR Determination of Enantiomeric Purity using a Chiral Solvating Agent

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common CSA.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Procedure:

    • Dissolve a known amount of the amino lactone sample in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar excess of the CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Identify a well-resolved signal that has split into two peaks, corresponding to the two enantiomers.

    • Integrate the areas of these two peaks.

    • Calculate the enantiomeric purity from the ratio of the integrals.

Method Comparison and Selection

The choice of the most suitable method for determining the enantiomeric purity of an amino lactone depends on several factors, including the properties of the analyte, the required sensitivity, and the available instrumentation.

ParameterChiral HPLCChiral GCNMR Spectroscopy
Principle Chromatographic separation on a chiral stationary phase.Chromatographic separation of volatile (or derivatized) compounds on a chiral stationary phase.In-situ formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.[12]
Sample Throughput Moderate to HighModerate to HighLow to Moderate
Sensitivity High (ng to pg level)Very High (pg to fg level)Lower (mg level)
Resolution Excellent (baseline separation is common)Excellent (baseline separation is common)Dependent on the chemical shift difference between diastereomeric signals.
Development Time Can be time-consuming to find the right CSP and mobile phase combination.Method development can be complex, especially if derivatization is required.Relatively fast method development, especially with known CSAs.
Instrumentation Standard HPLC system with a chiral column.GC system with a chiral column.High-field NMR spectrometer.
Advantages Widely applicable, high resolution, robust.[4]High sensitivity, suitable for volatile compounds.Non-separative, can provide structural information.[12]
Disadvantages Cost of chiral columns, method development can be iterative.Requires volatile and thermally stable analytes (derivatization often needed).Lower sensitivity, potential for signal overlap, cost of high-field NMR.

Conclusion

The determination of enantiomeric purity is a non-negotiable aspect of the development and quality control of chiral amino lactones. Chiral HPLC and chiral GC are powerful separative techniques that offer high resolution and sensitivity, making them the methods of choice for most applications.[1] NMR spectroscopy, on the other hand, provides a valuable non-separative alternative, particularly for rapid screening and when structural confirmation is also required.[12]

The selection of the optimal method requires a careful consideration of the specific analytical challenge at hand. By understanding the principles and practicalities of each technique, researchers can confidently choose and implement the most appropriate method to ensure the stereochemical integrity of their amino lactone products. The validation of the chosen analytical method is a crucial final step to guarantee its accuracy, precision, and reliability for its intended purpose.[3][5]

References

  • A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity - Benchchem.
  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine - Benchchem.
  • A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH - Benchchem.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances | LCGC International - Chromatography Online.
  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto.
  • Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - PMC. Available at: [Link]

  • Chiral derivatizing agent - Wikipedia. Available at: [Link]

  • Chiral HPLC Column - Phenomenex. Available at: [Link]

  • Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents - Benchchem.
  • Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs - Benchchem.
  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of (R)-4-Aminodihydrofuran-2(3H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical determinant of its biological function.[1] Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical determinant of its biological function.[1] This is particularly true in drug development, where different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] (R)-4-Aminodihydrofuran-2(3H)-one, a derivative of γ-butyrolactone, and its related structures are important chiral building blocks in medicinal chemistry.[2][3] Therefore, the unambiguous assignment of their stereochemistry is a cornerstone of the drug discovery and development process.[4]

This guide provides an in-depth comparison of the primary techniques used for determining the absolute configuration of these chiral lactones. We will explore the "gold standard" method, single-crystal X-ray crystallography, and compare it with powerful solution-state spectroscopic alternatives like Vibrational Circular Dichroism (VCD). This analysis aims to equip researchers with the understanding needed to select the most appropriate method for their specific scientific challenge.

I. X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction (SCXRD) is widely regarded as the most authoritative method for determining molecular structure, including absolute stereochemistry.[5][6] It directly maps the electron density of a molecule in its crystalline state, providing a detailed three-dimensional model with atomic-level resolution.[4]

The Principle of Unambiguous Assignment

The determination of absolute configuration via X-ray crystallography hinges on the phenomenon of anomalous dispersion.[1] This effect, which is more pronounced for atoms heavier than oxygen, allows for the differentiation between a molecule and its mirror image, leading to an unequivocal assignment of its absolute stereochemistry.[7][8] The quality of this assignment is often quantified by the Flack parameter, where a value close to zero for a given enantiomer confirms its correctness.

Key Challenge: The Crystallization Bottleneck

The primary and most significant hurdle in X-ray crystallography is the requirement for high-quality single crystals, typically between 0.1 to 0.5 mm in size.[1][5] The process of growing suitable crystals can be a time-consuming and resource-intensive endeavor, often representing the main bottleneck in the structural analysis workflow.[4] Many small or flexible molecules, including some derivatives of dihydrofuran-2(3H)-one, may be difficult to crystallize, instead forming oils or amorphous solids.[6][9]

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality crystals is a blend of science and art. Below is a generalized protocol for the crystallization of small organic molecules.

Step 1: Purification

  • Ensure the compound is of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading crystal quality.

Step 2: Solvent Selection

  • The ideal solvent or solvent system is one in which the compound is sparingly soluble.

  • A common strategy involves dissolving the compound in a "good" solvent (high solubility) and introducing an "anti-solvent" (low solubility) in a controlled manner.

Step 3: Crystallization Technique

  • Slow Evaporation: This is one of the simplest methods.[10][11] The compound is dissolved in a suitable solvent in a vial, which is then loosely capped or covered with parafilm containing a few pinholes.[12] As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.

  • Vapor Diffusion: This technique is highly effective for small quantities of material.[10] A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container (e.g., a jar) that contains a less volatile anti-solvent. The vapor of the more volatile solvent slowly diffuses out of the inner vial while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower. The decrease in solubility upon cooling can lead to the formation of single crystals.

Workflow for X-ray Crystallography

The overall process from a purified compound to a final structure can be visualized as follows:

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Purified_Compound Purified (R)-4-Aminodihydrofuran-2(3H)-one Derivative Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purified_Compound->Crystal_Growth Select_Crystal Select High-Quality Single Crystal Crystal_Growth->Select_Crystal Mount_Crystal Mount Crystal on Diffractometer Select_Crystal->Mount_Crystal XRay_Diffraction X-ray Diffraction Data Collection Mount_Crystal->XRay_Diffraction Data_Processing Data Processing & Reduction XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Absolute_Config Determine Absolute Configuration (Anomalous Dispersion, Flack Parameter) Structure_Refinement->Absolute_Config Final_Structure Final_Structure Absolute_Config->Final_Structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

II. Vibrational Circular Dichroism (VCD): A Powerful Solution-State Alternative

When crystallization proves elusive, spectroscopic methods offer robust alternatives.[1] Vibrational Circular Dichroism (VCD) is a powerful technique that determines the absolute configuration of chiral molecules in solution, eliminating the need for crystals.[7][13]

The Principle: A Chiral Vibrational Fingerprint

VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[13] The resulting VCD spectrum is a unique and sensitive fingerprint of a molecule's stereochemistry.[7] Unlike X-ray crystallography, VCD is an indirect method. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[7][8] A match between the experimental spectrum and the calculated spectrum for one of the enantiomers confirms the absolute configuration.[14]

Experimental Protocol: VCD Analysis

Step 1: Sample Preparation

  • Dissolve 5-15 mg of the chiral compound in a suitable solvent (e.g., deuterated chloroform, CDCl₃) to a concentration of approximately 0.1 M. The sample is recoverable.[8][13]

Step 2: Data Acquisition

  • Acquire the IR and VCD spectra simultaneously using a commercial VCD spectrometer.[7] Data collection may take several hours to achieve a good signal-to-noise ratio.[8]

Step 3: Computational Modeling

  • Perform DFT calculations for one enantiomer (e.g., the R-enantiomer) of the molecule to predict its theoretical VCD spectrum.[13][15] The spectrum for the other enantiomer (S) is simply the mirror image.

Step 4: Spectral Comparison

  • Compare the experimental VCD spectrum with the two calculated spectra. The absolute configuration is assigned based on which calculated spectrum correctly reproduces the sign and relative intensities of the experimental bands.[8]

VCD Workflowdot

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling Sample_Solution Compound in Solution (e.g., CDCl3) VCD_Measurement Measure Experimental VCD/IR Spectra Sample_Solution->VCD_Measurement Compare_Spectra Compare Experimental vs. Theoretical Spectra VCD_Measurement->Compare_Spectra DFT_Calc DFT Calculation for One Enantiomer (e.g., R) Predict_Spectra Predict Theoretical VCD Spectra for R and S DFT_Calc->Predict_Spectra Predict_Spectra->Compare_Spectra Final_Assignment Assigned Absolute Configuration Compare_Spectra->Final_Assignment

Sources

Validation

comparing the efficacy of different catalysts for synthesis

Comparative Efficacy of Modern Palladium Precatalysts in Sterically Hindered Suzuki-Miyaura Syntheses Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of active pharmaceutical ingredient (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Modern Palladium Precatalysts in Sterically Hindered Suzuki-Miyaura Syntheses

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of active pharmaceutical ingredient (API) synthesis. While traditional catalysts like Pd(PPh3)4 have served the industry reliably for decades, the modern demand for coupling sterically hindered, electronically deactivated, or non-traditional electrophiles (such as aryl esters) has driven a paradigm shift toward advanced precatalysts. This guide objectively compares the efficacy of a third-generation Buchwald precatalyst (XPhos Pd G3) and an N-heterocyclic carbene (NHC) complex (Pd-PEPPSI-IPr) against the traditional Pd(PPh3)4 baseline, providing mechanistic rationales and self-validating experimental protocols.

Mechanistic Context & Causality: The Precatalyst Paradigm

The fundamental challenge in palladium cross-coupling is the generation and stabilization of the active, monoligated L−Pd0 species. Traditional catalysts like Pd(PPh3)4 must dissociate multiple phosphine ligands to enter the catalytic cycle—a thermodynamically unfavorable process that often requires elevated temperatures and leads to catalyst deactivation via aggregation into palladium black[1].

Modern precatalysts bypass this limitation through rationally designed activation mechanisms:

  • XPhos Pd G3: Features an aminobiphenyl scaffold. Upon exposure to a mild base, the scaffold is deprotonated, triggering a rapid reductive elimination that yields the active L−Pd0 species, a methanesulfonate salt, and carbazole. This allows for extremely rapid activation, even at room temperature.

  • Pd-PEPPSI-IPr: Stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. It utilizes a 3-chloropyridine "throw-away" ligand. In situ reduction and dissociation of the pyridine ligand rapidly unmasks the highly active, NHC-bound L−Pd0 center[2]. The strong σ -donation of the IPr ligand facilitates challenging oxidative additions, while its steric bulk promotes reductive elimination[2].

CatalyticCycle cluster_precatalysts Precatalyst Activation G3 XPhos Pd G3 ActivePd Active Monoligated Pd(0) Species G3->ActivePd Base / Fast PEPPSI Pd-PEPPSI-IPr PEPPSI->ActivePd Reduction / Fast PdTet Pd(PPh3)4 PdTet->ActivePd Dissociation / Slow PdII_Ox Pd(II) Aryl Halide Complex ActivePd->PdII_Ox Oxidative Addition (+ Ar-X) PdII_Trans Pd(II) Diaryl Complex PdII_Ox->PdII_Trans Transmetalation (+ Ar'-B(OH)2, Base) PdII_Trans->ActivePd Reductive Elimination (- Ar-Ar')

Mechanistic activation pathways of Pd precatalysts entering the Suzuki-Miyaura cycle.

Catalyst Profiles

  • Pd(PPh3)4 (Tetrakis): A traditional, 18-electron Pd(0) complex. It is air-sensitive and typically requires high catalyst loadings (5-10 mol%) and elevated temperatures to force ligand dissociation.

  • XPhos Pd G3: An air-, moisture-, and thermally-stable third-generation Buchwald precatalyst. It is highly soluble in common organic solvents and excels at coupling unstable boronic acids that are prone to protodeboronation, owing to its rapid activation at mild temperatures (rt to 40 °C).

  • Pd-PEPPSI-IPr: A well-defined, air-stable Pd(II)-NHC complex[3]. The IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provides immense steric bulk and electron density. It is uniquely capable of activating historically challenging C-O bonds in aryl esters, achieving high turnover numbers (TON)[2].

Experimental Methodology: Self-Validating High-Throughput Screening

To objectively compare these catalysts, a parallel screening protocol must be employed. A self-validating system is essential to eliminate false positives caused by solvent evaporation or heterogeneous sampling. By incorporating an internal standard (dodecane) prior to catalyst addition, the system ensures a closed mass balance, allowing for precise GC-FID yield determination that correlates directly with isolated yields[1].

Step-by-Step Protocol:

  • Preparation of Stock Solutions: In a nitrogen-filled glovebox, prepare a 0.5 M solution of the electrophile (aryl chloride or aryl ester) and a 0.55 M solution of the boronic acid in anhydrous THF. Add dodecane (0.1 M) to the electrophile solution as an internal GC standard.

  • Catalyst Dispensation: Weigh the respective precatalysts into 8 mL reaction vials equipped with PTFE-lined caps to achieve the target molar loading (e.g., 0.1 to 5.0 mol%).

  • Base Addition: Add the optimal base for the specific system. For XPhos Pd G3, use aqueous K3​PO4​ (0.55 M) to facilitate rapid deprotonation. For Pd-PEPPSI-IPr, use K2​CO3​ [2].

  • Reaction Initiation: Seal the vials, remove them from the glovebox, and stir at the designated temperature (40 °C for standard couplings, 110 °C for C-O cleavages)[2].

  • Aliquoting and Quenching: At predetermined time points (e.g., 2 h, 16 h), extract a 50 μL aliquot using a micro-syringe. Quench the aliquot in 1 mL of ethyl acetate and filter through a short pad of silica to remove palladium particulates.

  • Quantification: Analyze the filtrate via GC-FID. Calculate the yield by comparing the product peak area to the dodecane internal standard, using a pre-established response factor calibration curve[1].

Comparative Efficacy Data

The following table synthesizes the performance of these catalysts across two distinct reaction classes: a sterically hindered aryl chloride coupling and a challenging C-O ester cleavage[2].

CatalystSubstrate ClassLoading (mol%)Temp (°C)Time (h)GC Yield (%)
Pd(PPh3)4 Hindered Aryl Chloride5.010024< 20
XPhos Pd G3 Hindered Aryl Chloride1.0402> 95
Pd-PEPPSI-IPr Hindered Aryl Chloride1.0602> 90
Pd(PPh3)4 Aryl Ester (C-O Cleavage)5.0110240
XPhos Pd G3 Aryl Ester (C-O Cleavage)2.011016~ 45
Pd-PEPPSI-IPr Aryl Ester (C-O Cleavage)0.111016> 92

Discussion & Causality

The data clearly illustrates the limitations of traditional Pd(PPh3)4. Its inability to efficiently form a monoligated active species results in poor yields for hindered substrates, even at high temperatures and loadings.

Why XPhos Pd G3 Excels at Mild Temperatures: The success of XPhos Pd G3 with hindered aryl chlorides lies in its activation kinetics. Because the generation of the active Pd(0) species requires merely a deprotonation with base, the catalyst is fully activated within minutes. This rapid activation outcompetes the degradation pathways of unstable boronic acids (protodeboronation), allowing the reaction to proceed to completion at 40 °C in just 2 hours.

Why Pd-PEPPSI-IPr Dominates C-O Cleavage: The cross-coupling of aryl esters via C-O bond cleavage is historically difficult due to the high activation energy required for oxidative addition into the C-O bond. Pd-PEPPSI-IPr overcomes this because the NHC ligand (IPr) is a significantly stronger σ -donor than traditional phosphines[2]. This immense electron density enriches the palladium center, facilitating the oxidative addition into the ester. Furthermore, the modular nature of the PEPPSI precatalyst ensures a precise 1:1 ratio of Pd to NHC ligand, preventing the formation of inactive bis-ligated species and allowing for exceptional turnover numbers (TON > 230) at loadings as low as 0.1 mol%[2][3].

References

  • Title: Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions Source: PMC - NIH URL: [Link]

  • Title: Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage Source: Organometallics - ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (R)-4-Aminodihydrofuran-2(3H)-one: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (R)-4-Aminodihydrofuran-...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (R)-4-Aminodihydrofuran-2(3H)-one (CAS No. 77134-29-9), a compound used in various research and development applications. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and maintaining compliance with environmental regulations.

The fundamental principle governing the disposal of this and any laboratory chemical is to treat it as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1] This approach ensures the highest level of safety and regulatory compliance.

Hazard Identification and Safety Precautions

Before beginning any disposal procedure, it is imperative to understand the hazards associated with (R)-4-Aminodihydrofuran-2(3H)-one. While a specific, comprehensive Safety Data Sheet (SDS) for this exact enantiomer is not widely available, data from structurally similar aminolactone compounds indicate that it should be handled with care.

Based on analogous compounds, such as (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride, the primary hazards are:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

As an amine, it is chemically a base and should be considered incompatible with acids and strong oxidizing agents.[3][4]

Table 1: Safety and Handling Summary

PropertyInformation
Physical Form Typically a solid at room temperature.
GHS Pictogram alt text (GHS07)[2]
Signal Word Warning [2]
Primary Hazards Skin, eye, and respiratory tract irritant.[2] Harmful if swallowed.[5]
Required PPE Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]
Handling Location All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Chemical Incompatibility Store separately from acids, bases, and strong oxidizing agents.[3]

Core Disposal Principles: The Waste Management Workflow

The proper disposal of (R)-4-Aminodihydrofuran-2(3H)-one follows a logical workflow that ensures safety and compliance. This process involves characterizing the waste, segregating it correctly, containing it securely, and coordinating with the appropriate disposal authorities.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Disposal gen Waste Generated ((R)-4-Aminodihydrofuran-2(3H)-one, contaminated items) haz_det Hazard Determination (Treat as Hazardous Irritant/Amine) gen->haz_det segregate Segregate Waste Stream (Non-Halogenated Organic Solid/Liquid) haz_det->segregate Based on chemical class (Amine) container Select & Label Compatible Container (HDPE or Glass, secure lid) segregate->container saa Store in Satellite Accumulation Area (SAA) (With secondary containment) container->saa Keep container closed pickup Arrange Pickup via EHS/ Licensed Waste Contractor saa->pickup

Disposal workflow for (R)-4-Aminodihydrofuran-2(3H)-one.

Detailed Disposal Protocols

Follow these step-by-step methodologies for all waste streams containing (R)-4-Aminodihydrofuran-2(3H)-one.

Protocol 3.1: Disposal of Unused or Waste Product (Solid)
  • Preparation: Before starting, ensure you are wearing the required PPE (safety goggles, lab coat, gloves) and are working within a chemical fume hood.[7]

  • Container Selection: Obtain a designated hazardous waste container from your institution's EHS department. This should be a robust, sealable container made of a compatible material like high-density polyethylene (HDPE) or glass.[8]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state "(R)-4-Aminodihydrofuran-2(3H)-one" and list all other components of the waste mixture. Include appropriate hazard warnings (e.g., "Irritant").[9]

  • Waste Transfer: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.

  • Closure and Storage: Securely close the container lid. Store the container in a designated Satellite Accumulation Area (SAA), within secondary containment (e.g., a plastic tub) to prevent spills from spreading.[1] Ensure it is segregated from incompatible materials like acids.[3]

  • Final Disposal: Contact your institution's EHS office to schedule a pickup for the full waste container.

Protocol 3.2: Disposal of Contaminated Materials and Aqueous Solutions
  • Solid Contaminated Waste: All disposable items that have come into direct contact with the compound, such as gloves, weigh paper, pipette tips, and absorbent pads used for cleanup, must be considered hazardous waste.

    • Collect these items in a heavy-duty plastic bag or a lined solid waste container designated for hazardous chemical waste.[10]

    • Label the container clearly as "Solid Waste Contaminated with (R)-4-Aminodihydrofuran-2(3H)-one."

    • Store and dispose of this container following the same procedure as for the pure compound (Protocol 3.1).

  • Aqueous/Liquid Waste: Solutions containing (R)-4-Aminodihydrofuran-2(3H)-one must be collected as hazardous liquid waste.

    • Do NOT pour this waste down the drain. Amines and their derivatives can be harmful to aquatic life.[11]

    • Collect all aqueous solutions in a designated, labeled container for "Non-Halogenated Aqueous Waste" or a specific "Amine Waste" stream if available.[3]

    • Ensure the pH of the collected waste is neutral or slightly basic, and keep it segregated from acidic waste streams to prevent violent reactions.[3]

    • Arrange for pickup through your EHS department.

Protocol 3.3: Decontamination and Disposal of Empty Containers

An "empty" container that held (R)-4-Aminodihydrofuran-2(3H)-one is not considered safe for regular trash until properly decontaminated.[3]

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., water, ethanol, or methanol).

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste (see Protocol 3.2).[3]

  • Deface Label: Completely remove or deface the original chemical label on the container to prevent misidentification.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can be disposed of as regular laboratory glass or plastic waste, according to your institution's policies.[1]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and proper preparation is key to mitigating risk.

Spill Cleanup

This procedure is for incidental, small-scale spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your EHS emergency line immediately.

  • Alert & Secure: Alert personnel in the immediate area. If the compound is a solid, avoid creating dust. If it's a solution, prevent it from spreading or entering drains.[12]

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Absorb/Contain:

    • For solid spills , gently cover the material with a damp paper towel to avoid making dust airborne. Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.[13]

    • For liquid spills , contain the spill with absorbent pads or an inert material like vermiculite or sand.[14] Work from the outside of the spill inward to prevent spreading.

  • Collect Waste: Scoop all contaminated absorbent materials into a designated bag or container for hazardous solid waste.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soap and water or ethanol), then with clean water. Place all cleaning materials into the hazardous waste container.[12]

  • Dispose: Seal and label the waste container and dispose of it according to Protocol 3.2.

First Aid for Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[6] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

References

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill.
  • Occupational Safety and Health Administration. (1990). OSHA Laboratory Standard 29 CFR 1910.1450.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of Toronto, Department of Chemical Engineering & Applied Chemistry. (2019, August). HANDLING PROCEDURES FOR CHEMICAL WASTES.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • University of North Carolina at Charlotte, Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Furan-2(5H)-one.
  • West Virginia University, Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Queen Mary University of London, Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - (R)-4-Propyldihydrofuran-2(3H)-one.
  • University of Sheffield, Safety Office. (n.d.). Disposal of Chemical Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sigma-Aldrich. (n.d.). (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride Safety Information.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • BenchChem. (2025, December). Navigating the Safe Disposal of (+)-Alantolactone: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.

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Handling

Personal protective equipment for handling (R)-4-Aminodihydrofuran-2(3H)-one

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a system of logical precautions driven by chemical causality. The compound (R)-4-Aminodihydrofuran-2(3H)-one (frequently ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a system of logical precautions driven by chemical causality. The compound (R)-4-Aminodihydrofuran-2(3H)-one (frequently handled and commercially supplied as its hydrochloride salt, CAS 117752-88-2[1]) is a highly valuable chiral building block in pharmaceutical synthesis. However, its specific molecular architecture—a cyclic ester (lactone) paired with a reactive amino group—dictates strict, non-negotiable handling protocols.

This guide provides a self-validating operational workflow designed to ensure absolute researcher safety, maintain chemical integrity, and build a foundation of operational excellence in your laboratory.

Mechanistic Hazard Assessment

To effectively protect yourself, you must understand why a chemical is hazardous. (R)-4-Aminodihydrofuran-2(3H)-one presents specific physiological hazards driven by its physical state (a fine crystalline powder) and its high solubility in aqueous environments[2].

GHS CodeHazard DescriptionChemical & Physiological Causality
H302 Harmful if swallowedThe hydrochloride salt rapidly dissociates in gastric fluid, leading to systemic absorption of the active lactone ring.
H315 Causes skin irritationHigh water solubility allows the salt to dissolve instantly in epidermal sweat. This disrupts the skin's acid mantle and causes localized inflammation[2].
H319 Causes serious eye irritationContact with ocular fluid causes immediate osmotic stress and pH shifts, leading to severe corneal irritation and potential micro-abrasions[2].
H335 May cause respiratory irritationMechanical agitation generates micro-particulates that bypass upper respiratory cilia, depositing in the mucous membranes and triggering inflammatory cascades[2].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, PPE selection must address both particulate inhalation and dermal absorption. This matrix aligns with the rigorous standards set forth in .

  • Dermal Protection (Hands & Body):

    • Specification: Double-layer Nitrile gloves (minimum 0.11 mm thickness) and a fully buttoned, flame-resistant laboratory coat.

    • Causality: Latex gloves offer poor resistance to polar organic salts and can allow breakthrough if the powder dissolves in trapped sweat. Nitrile provides superior chemical resistance and a stronger mechanical barrier against crystalline abrasions.

  • Ocular Protection (Eyes):

    • Specification: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Airborne micro-dust can settle behind standard glasses; splash goggles create a sealed micro-environment, preventing the hygroscopic powder from reaching ocular fluid.

  • Respiratory Protection:

    • Specification: All primary operations must be conducted inside a certified chemical fume hood. If a hood is unavailable (e.g., during a bulk spill recovery), a NIOSH-approved N95 or P100 particulate half-mask respirator is mandatory.

Workflow and Decision Logic

The following diagram illustrates the causal relationship between the compound's hazards, the required PPE, and the subsequent operational workflow.

PPE_Workflow Start Hazard Assessment: (R)-4-Aminodihydrofuran-2(3H)-one CAS: 117752-88-2 H315_H319 Skin/Eye Irritant (H315, H319) Start->H315_H319 H332_H335 Inhalation Hazard (H332, H335) Start->H332_H335 PPE_Skin Nitrile Gloves (≥0.11mm) & Buttoned Lab Coat H315_H319->PPE_Skin PPE_Eye Chemical Splash Goggles (ANSI Z87.1) H315_H319->PPE_Eye PPE_Resp Chemical Fume Hood (0.4-0.6 m/s Face Velocity) H332_H335->PPE_Resp Execution Safe Weighing & Transfer Protocol PPE_Skin->Execution PPE_Eye->Execution PPE_Resp->Execution Disposal Solid Organic Waste (High-Temp Incineration) Execution->Disposal

Fig 1: Logical progression of PPE selection and handling workflow based on GHS hazard assessment.

Standard Operating Procedure: Safe Handling & Weighing

Every protocol must be a self-validating system. Follow these sequential steps to ensure a zero-exposure transfer.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Validation: Do not rely solely on digital monitors. Tape a small strip of a laboratory wipe (Kimwipe) to the bottom of the sash to visually confirm continuous inward directional airflow before opening the chemical.

Step 2: Static Elimination

  • Action: Because (R)-4-Aminodihydrofuran-2(3H)-one is a fine crystalline powder, it is highly prone to static cling, which causes erratic aerosolization.

  • Validation: Use an anti-static bar or a zero-stat gun on your stainless-steel spatula and anti-static weigh boat. The powder should rest inertly on the spatula without "jumping" or clinging to the edges.

Step 3: Chemical Transfer

  • Action: The compound is typically stored at room temperature under an inert atmosphere to prevent moisture degradation[1]. Open the container strictly inside the fume hood. Use smooth, deliberate motions to transfer the powder, avoiding vigorous scooping.

Step 4: Post-Transfer Sealing

  • Action: Immediately flush the headspace of the primary container with an inert gas (Nitrogen or Argon) before sealing.

  • Validation: Wrap the cap tightly with Parafilm. This creates a validated moisture barrier, preserving the lactone ring from slow, ambient hydrolysis.

Spill Response and Waste Management

In the event of a localized spill, rapid and methodical mitigation is required, adhering to the foundational guidelines from .

  • Containment: Do not use a brush or dry broom. Dry sweeping will immediately aerosolize the irritating dust and bypass localized ventilation.

  • Absorption & Neutralization: Carefully cover the spilled powder with laboratory wipes slightly dampened with 70% Isopropyl Alcohol (IPA) or distilled water. Validation: You will visually observe the powder dissolving into the damp wipe, instantly eliminating the inhalation hazard.

  • Surface Decontamination: Wipe the affected area a second time with a fresh IPA-soaked wipe to ensure all residual hydrochloride salt is lifted from the surface.

  • Waste Segregation: Place all contaminated wipes, gloves, and primary chemical waste into a designated, clearly labeled "Solid Organic Waste" container. Because the compound contains nitrogen and chlorine (as an HCl salt)[3], it must be routed for high-temperature incineration to prevent the formation of toxic environmental byproducts.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 1910.132". US Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at:[Link]

Sources

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